3,3'-Bis(trifluoromethyl)benzophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
bis[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOXOHISLGOAEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344826 | |
| Record name | 3,3'-Bis(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1868-00-4 | |
| Record name | 3,3'-Bis(trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10344826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-Bis(trifluoromethyl)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,3'-Bis(trifluoromethyl)benzophenone
CAS Number: 1868-00-4
This technical guide provides a comprehensive overview of 3,3'-Bis(trifluoromethyl)benzophenone, a versatile aromatic ketone. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details its physicochemical properties, synthesis, applications, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder. The presence of two trifluoromethyl groups significantly influences its chemical and physical properties, imparting high thermal stability and unique electronic characteristics. A summary of its key properties is presented in the table below.
| Property | Value |
| CAS Number | 1868-00-4[1][2][3][4][5] |
| Molecular Formula | C₁₅H₈F₆O[2][4][5] |
| Molecular Weight | 318.22 g/mol [2][4][5] |
| Appearance | White to light yellow powder to crystal[1][3][4] |
| Melting Point | 98 - 102 °C[1][4][5] |
| Boiling Point | 328.6 ± 42.0 °C (Predicted)[5] |
| Density | ~1.39 g/cm³ (estimate)[5] |
| Solubility | Soluble in organic solvents, practically insoluble in water.[2] |
| Purity | >98.0% (GC)[1][3] |
Spectroscopic Data
The structural integrity of this compound can be confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.5-8.0 ppm) corresponding to the eight protons on the two phenyl rings.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around δ 195 ppm), aromatic carbons, and the carbons of the trifluoromethyl groups (as quartets due to C-F coupling).
-
¹⁹F NMR: The fluorine NMR should exhibit a single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups.
-
IR Spectroscopy: The infrared spectrum is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1660-1680 cm⁻¹. Other significant peaks correspond to C-F stretching and aromatic C-H and C=C vibrations.[1] A study has reported the FT-IR and FT-Raman spectra of this compound.[1][6]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight.
Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation. This reaction involves the electrophilic acylation of trifluoromethylbenzene with 3-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
References
- 1. FT-IR, FT-Raman and DFT study of 3,3'-bis (trifluoromethyl) benzophenone and its biological activity with other halogen (Cl, Br) atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound(1868-00-4) 13C NMR [m.chemicalbook.com]
- 5. cir-safety.org [cir-safety.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,3'-Bis(trifluoromethyl)benzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,3'-Bis(trifluoromethyl)benzophenone, a fluorinated aromatic ketone of significant interest in materials science and medicinal chemistry. This document details its physicochemical properties, a detailed experimental protocol for its synthesis, expected analytical characterization, and its key applications.
Physicochemical and Spectroscopic Data
This compound is a white to light yellow crystalline solid. Its key properties are summarized in the table below. The trifluoromethyl groups significantly influence its electronic properties, enhancing its utility in various applications.
| Property | Value | Reference(s) |
| Molecular Weight | 318.22 g/mol | [1] |
| Molecular Formula | C₁₅H₈F₆O | [1] |
| CAS Number | 1868-00-4 | [1] |
| Melting Point | 98 - 102 °C | [2] |
| Appearance | White to light yellow powder/crystal | [2] |
| InChIKey | POOXOHISLGOAEF-UHFFFAOYSA-N | [3] |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)C2=CC(=CC=C2)C(F)(F)F | [4] |
| Purity | >98.0% (GC) | [2] |
While full spectral data requires direct access to analytical instrumentation, a summary of expected spectroscopic characteristics is provided below based on the known structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (approx. 7.5-8.2 ppm). |
| ¹³C NMR | Signals for the carbonyl carbon (approx. 195 ppm), quaternary carbons attached to the CF₃ groups, and other aromatic carbons would be observed. The carbon of the CF₃ group would show a characteristic quartet due to C-F coupling. |
| ¹⁹F NMR | A singlet corresponding to the six equivalent fluorine atoms of the two CF₃ groups. |
| FT-IR (cm⁻¹) | Strong absorption band for the C=O stretch (approx. 1660-1680 cm⁻¹). C-F stretching vibrations (approx. 1100-1350 cm⁻¹). Aromatic C-H and C=C stretching bands. |
| Mass Spec (MS) | Molecular ion peak (M⁺) at m/z = 318.0479. |
Synthesis via Friedel-Crafts Acylation: An Experimental Protocol
The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of trifluoromethylbenzene with 3-(trifluoromethyl)benzoyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Experimental Protocol
Materials:
-
3-(Trifluoromethyl)benzoyl chloride
-
Trifluoromethylbenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute (e.g., 1 M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Dissolve 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension, maintaining the temperature at 0 °C.
-
Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add trifluoromethylbenzene (1.0-1.2 equivalents) dropwise to the reaction mixture, again ensuring the temperature does not rise above 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and quench it by slowly and carefully pouring it over crushed ice containing concentrated HCl. This will hydrolyze the aluminum chloride complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.[5][6][7]
Mandatory Visualizations
The following diagrams illustrate the synthesis workflow and a key application mechanism of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of Type II photoinitiation using a benzophenone derivative.
Applications and Relevance
Materials Science: A Type II Photoinitiator
This compound functions as a Type II photoinitiator.[8] Upon absorption of UV light, the benzophenone moiety is promoted to an excited triplet state. In this state, it is capable of abstracting a hydrogen atom from a synergist molecule (a co-initiator), such as an amine or an alcohol. This process generates a ketyl radical from the benzophenone and a free radical from the co-initiator.[8] The latter radical is typically the primary species that initiates the polymerization of monomers, such as acrylates, making this compound highly useful in UV curing for coatings, adhesives, and 3D printing.[9]
Drug Development: A Fluorinated Building Block
In the realm of drug discovery, the incorporation of trifluoromethyl (-CF₃) groups is a well-established strategy to enhance the pharmacological profile of a molecule.[10][11] The -CF₃ group is highly electronegative and lipophilic, which can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation by enzymes like Cytochrome P450, which can increase the drug's half-life.[12]
-
Enhanced Bioavailability: The lipophilicity of the -CF₃ group can improve a molecule's ability to cross cellular membranes.[12]
-
Modulated Receptor Binding: The strong electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups and influence non-covalent interactions (e.g., hydrogen bonding, dipole-dipole) with the target protein, potentially increasing binding affinity and selectivity.[12]
The benzophenone core itself is a recognized scaffold in medicinal chemistry and can sometimes be replaced by bioisosteres to fine-tune a drug candidate's properties.[13] Therefore, this compound serves as a valuable and advanced building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs) where high metabolic stability and specific electronic properties are desired.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 1868-00-4 | TCI EUROPE N.V. [tcichemicals.com]
- 3. spectrabase.com [spectrabase.com]
- 4. PubChemLite - this compound (C15H8F6O) [pubchemlite.lcsb.uni.lu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 11. jelsciences.com [jelsciences.com]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 13. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3,3'-Bis(trifluoromethyl)benzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Bis(trifluoromethyl)benzophenone is a fluorinated aromatic ketone that serves as a versatile building block in organic synthesis and materials science. Its unique chemical structure, characterized by the presence of two trifluoromethyl groups on the phenyl rings, imparts distinct properties that make it a valuable compound in various applications, including polymer chemistry and the synthesis of photoactive materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, tailored for professionals in research and development.
Chemical Properties
This compound is a white to light yellow crystalline solid at room temperature. The trifluoromethyl groups significantly influence its electronic properties and solubility.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1868-00-4 | [1] |
| Molecular Formula | C₁₅H₈F₆O | [1] |
| Molecular Weight | 318.21 g/mol | [1] |
| Melting Point | 100-102 °C | [2] |
| Boiling Point | 328.6 ± 42.0 °C (Predicted) | [3] |
| Appearance | White to light yellow powder/crystal | [4] |
| Solubility | Slightly soluble in chloroform and methanol. The trifluoromethyl groups enhance its solubility in organic solvents. | [5][6] |
Synthesis
General Synthetic Workflow
The logical workflow for a potential synthesis is outlined below.
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the characterization of this compound based on standard laboratory techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid State (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Data Acquisition:
-
Direct Infusion (ESI): Infuse the sample solution directly into the ion source.
-
GC-MS: Inject the sample solution onto a GC column to separate it from any impurities before it enters the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Applications in Research and Development
This compound is utilized in several areas of chemical research and development:
-
Photoinitiator: It can be used as a photoinitiator in polymerization processes, particularly for UV-curable coatings and adhesives.[5]
-
UV Absorber: Its aromatic structure and trifluoromethyl groups contribute to its ability to absorb UV radiation, making it a potential additive for plastics and coatings to prevent photodegradation.[5]
-
Polymer Chemistry: It serves as a monomer or a building block for the synthesis of high-performance polymers with enhanced thermal stability and specific optical properties.[5]
-
Fluorescent Probes: The benzophenone core can be modified to create fluorescent probes for use in biological imaging.
-
Organic Photovoltaics: It has been explored for its potential role as a light-harvesting agent in the development of organic solar cells.[5]
Signaling Pathways and Biological Activity
Currently, there is no publicly available scientific literature that describes a direct role or significant effect of this compound in specific biological signaling pathways. Its primary applications appear to be in materials science and organic synthesis rather than as a bioactive molecule for targeted drug development. Research on the biological effects of benzophenone derivatives has been conducted, but these studies typically focus on other analogues.
Safety and Handling
This compound is classified as an irritant.[3]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical compound with a range of applications driven by its unique physicochemical properties. This guide provides a foundational understanding of its characteristics for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into its synthesis and reactivity will undoubtedly uncover new opportunities for its use in advanced materials and novel chemical entities.
References
An In-Depth Technical Guide to 3,3'-Bis(trifluoromethyl)benzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and known applications of 3,3'-Bis(trifluoromethyl)benzophenone. The information is intended to support research and development activities in the fields of chemistry, materials science, and drug development.
Core Physical Properties
This compound is a white to light yellow crystalline powder.[1] Its core physical and chemical properties are summarized in the table below. It is important to note that while the melting point has been experimentally determined, the boiling point and density are currently based on predictive models.
| Property | Value | Source |
| CAS Number | 1868-00-4 | [1][2] |
| Molecular Formula | C₁₅H₈F₆O | [3][2] |
| Molecular Weight | 318.21 g/mol | [3][2] |
| Melting Point | 100-102 °C | [3][4] |
| Boiling Point (Predicted) | 328.6 ± 42.0 °C | |
| Density (Estimated) | 1.3935 g/cm³ | |
| Appearance | White to light yellow powder/crystal | [1][5] |
| Solubility | Slightly soluble in Chloroform and Methanol.[6] Enhanced solubility in organic solvents is suggested due to the trifluoromethyl groups.[5] | N/A |
Experimental Protocols
Melting Point Determination (Capillary Method)
This protocol describes a general procedure for determining the melting point range of a solid organic compound using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry this compound is finely powdered. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the tube. The tube is then inverted and tapped gently to cause the solid to fall to the sealed end. This process is repeated until a packed sample of 2-3 mm in height is achieved.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation:
-
For an unknown sample, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.
-
For a more precise measurement, a new sample is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min.
-
-
Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has completely melted is recorded as the end of the melting range.
Synthesis Workflow
A detailed, step-by-step synthesis protocol for this compound is not explicitly available in peer-reviewed literature. However, based on established organic chemistry principles and synthesis routes for analogous benzophenone derivatives, a plausible synthetic pathway involves a Grignard reaction. The following diagram illustrates a logical workflow for this synthesis.
Biological Activity and Signaling Pathways
Role as a Photoinitiator
This compound is utilized as a photoinitiator, particularly in the production of polymers and resins.[5] It belongs to the class of Type II photoinitiators. Upon absorption of UV light, the benzophenone moiety is excited to a triplet state. This excited state does not undergo direct cleavage but instead abstracts a hydrogen atom from a synergistic molecule (a co-initiator), typically an amine or an alcohol. This process generates two radicals: a ketyl radical from the benzophenone and a radical from the co-initiator. The radical derived from the co-initiator is often the primary species that initiates the polymerization process.
The following diagram illustrates the general mechanism of a Type II photoinitiator.
Potential for Endocrine Disruption
While some benzophenone derivatives, such as benzophenone-3 (oxybenzone), have been investigated for their potential endocrine-disrupting effects, there is currently no specific toxicological data available in the public domain for this compound to confirm or deny such activity. A safety data sheet for the compound states that it does not contain any known or suspected endocrine disruptors. Further research is required to evaluate the toxicological profile of this specific molecule.
Other Applications
The presence of trifluoromethyl groups in this compound imparts properties such as enhanced thermal stability and UV absorption capabilities.[5] This makes it a valuable component in various materials science applications:
-
UV Absorption in Coatings and Plastics: It can be used as a UV absorber to protect materials from photodegradation, thereby extending their lifespan.[5]
-
Organic Photovoltaics: It has been explored for its role in improving the efficiency of organic solar cells as a light-harvesting agent.[5]
-
Pharmaceutical Development: The compound is explored in drug formulation processes, potentially for creating compounds with enhanced bioavailability.[5]
References
An In-depth Technical Guide on 3,3'-Bis(trifluoromethyl)benzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3,3'-Bis(trifluoromethyl)benzophenone, focusing on its core physical properties, established experimental protocols for its characterization, and a representative synthetic pathway. This compound is a notable aromatic ketone, utilized as a photoinitiator and a building block in medicinal and materials science.
Core Compound Properties
This compound is a solid, crystalline compound at room temperature. Its key physical and chemical data are summarized below. The presence of two trifluoromethyl groups significantly influences its electronic properties, thermal stability, and reactivity.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| IUPAC Name | Bis[3-(trifluoromethyl)phenyl]methanone | [1] |
| CAS Number | 1868-00-4 | [2] |
| Molecular Formula | C₁₅H₈F₆O | [2] |
| Molecular Weight | 318.21 g/mol | [2] |
| Melting Point | 98 - 102 °C | [3] |
| 100 - 102 °C | [1] | |
| Boiling Point | 328.6 ± 42.0 °C (Predicted) | [1] |
| Appearance | White to light yellow powder or crystal | [3] |
| Density | 1.3935 g/cm³ (Estimate) | [1] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [1] |
Experimental Protocols
Detailed methodologies for the characterization and synthesis of chemical compounds are critical for reproducibility and validation in research and development.
The melting point is a fundamental property for assessing the purity of a crystalline solid. An impure substance typically exhibits a depressed and broadened melting range.[4] The following protocol describes a standard method using a modern digital melting point apparatus.
Objective: To accurately determine the melting point range of a solid sample of this compound.
Materials:
-
Sample of this compound (must be dry and finely powdered)[5]
-
Capillary tubes (sealed at one end)
-
Digital melting point apparatus (e.g., Mel-Temp, DigiMelt)
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation:
-
Loading the Capillary Tube:
-
Place a small amount of the powdered sample onto a clean, dry surface.
-
Press the open end of a capillary tube into the powder pile to collect a small amount of the sample.[4]
-
Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[3] To further compact the sample, drop the capillary tube (closed end down) through a long, narrow glass tube onto the benchtop.[6]
-
Repeat until the packed sample height is approximately 2-3 mm.[4]
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the sample holder of the melting point apparatus.[6]
-
If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-20 °C per minute to get an estimated range.[3]
-
Allow the apparatus to cool to at least 20 °C below the estimated melting point.
-
For an accurate measurement, set the heating ramp rate to 1-2 °C per minute.
-
Observe the sample through the magnified viewfinder.
-
Record the temperature (T₁) at which the first droplet of liquid appears.[6]
-
Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow, typically 0.5-1.5 °C.
-
-
Post-Measurement:
-
Turn off and cool down the apparatus.
-
Dispose of the used capillary tube in the designated glass waste container. A fresh sample and tube must be used for any subsequent trials.[6]
-
The synthesis of diaryl ketones such as this compound can be effectively achieved via the Friedel-Crafts acylation.[7] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[8]
Objective: To synthesize this compound by reacting 3-(trifluoromethyl)benzoyl chloride with 1-bromo-3-(trifluoromethyl)benzene followed by a subsequent reaction, or more directly, by reacting two equivalents of a suitable trifluoromethylated benzene derivative with a carbonyl source. A plausible direct route involves the acylation of (trifluoromethyl)benzene with 3-(trifluoromethyl)benzoyl chloride.
The following diagram illustrates the general mechanism for this class of reaction.
References
- 1. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. benchchem.com [benchchem.com]
Solubility Profile of 3,3'-Bis(trifluoromethyl)benzophenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility profile of 3,3'-bis(trifluoromethyl)benzophenone, a key intermediate and building block in various chemical and pharmaceutical applications. Due to the presence of two trifluoromethyl groups, this compound exhibits altered physicochemical properties compared to its parent benzophenone molecule, notably affecting its solubility. This document compiles available qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a generalized workflow for assessing the solubility of similar compounds. This guide is intended to be a valuable resource for researchers and professionals working with this compound, aiding in experimental design, formulation development, and process optimization.
Introduction
This compound is an aromatic ketone distinguished by the presence of two trifluoromethyl (-CF3) groups on its phenyl rings. These electron-withdrawing groups significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest in materials science and as a precursor in the synthesis of novel chemical entities.[1] The trifluoromethyl groups are known to enhance the solubility of molecules in organic solvents.[2] Understanding the solubility profile of this compound is critical for its effective use in various applications, including as a photoinitiator in polymer chemistry and in drug formulation processes.[2]
This guide aims to provide a detailed summary of the known solubility characteristics of this compound and to offer standardized methodologies for its empirical determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its solubility behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1868-00-4 | [3][4] |
| Molecular Formula | C₁₅H₈F₆O | [3][4] |
| Molecular Weight | 318.21 g/mol | [3][4] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 98 - 102 °C | [2] |
| Boiling Point (Predicted) | 328.6 ± 42.0 °C | [3] |
| Density (Estimate) | 1.3935 g/cm³ | [3] |
Solubility Data
Exhaustive searches for quantitative solubility data for this compound did not yield specific numerical values (e.g., in g/L or mg/mL). However, qualitative descriptions of its solubility are available and summarized in Table 2. The presence of trifluoromethyl groups is generally noted to improve solubility in organic solvents.[2] For comparative purposes, the parent compound, benzophenone, is practically insoluble in water but soluble in various organic solvents.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Reference |
| Organic Solvents | Improved solubility noted | [2] |
| Chloroform | Slightly soluble | [3] |
| Methanol | Slightly soluble | [3] |
It is important to note that "slightly soluble" is a qualitative term and the actual solubility can vary with temperature and the specific grade of the solvent. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for any application. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Shake-Flask Method (Equilibrium Solubility)
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.
Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol, acetone, chloroform)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary time-course experiment can determine the time to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Quantitatively dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the original solubility by taking into account the dilution factor.
Qualitative Solubility Assessment
This method provides a rapid, albeit non-quantitative, assessment of solubility in various solvents.
Objective: To quickly determine if a compound is soluble, partially soluble, or insoluble in a range of solvents.
Materials:
-
This compound
-
A range of solvents (polar and non-polar)
-
Small test tubes or vials
-
Vortex mixer
Procedure:
-
Place a small, pre-weighed amount of this compound (e.g., 1-5 mg) into a test tube.
-
Add a small volume of the solvent (e.g., 1 mL) to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually observe the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of a chemical compound like this compound.
Caption: Workflow for determining equilibrium solubility.
Conclusion
While quantitative solubility data for this compound remains to be published, qualitative assessments indicate its enhanced solubility in organic solvents, a characteristic attributed to its trifluoromethyl substituents. For any research or development application requiring precise solubility information, the experimental protocols outlined in this guide provide a robust framework for its determination. The continued investigation into the physicochemical properties of such fluorinated compounds is essential for advancing their application in both materials science and drug development.
References
In-Depth Technical Guide to the UV Absorption Spectrum of 3,3'-Bis(trifluoromethyl)benzophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption properties of 3,3'-Bis(trifluoromethyl)benzophenone, a compound of significant interest in polymer chemistry and materials science. This document details its spectral characteristics, the experimental protocols for its analysis, and its functional role as a photoinitiator.
Core Concepts: UV Absorption and Molecular Structure
This compound (TFMBP) is an aromatic ketone characterized by the presence of two trifluoromethyl groups on the phenyl rings. These structural features significantly influence its electronic transitions and, consequently, its ability to absorb UV radiation. The benzophenone core provides the primary chromophore, while the trifluoromethyl groups act as electron-withdrawing moieties, modulating the energy levels of the molecular orbitals. This compound is widely recognized for its excellent thermal stability and UV absorption capabilities, making it a valuable component in various industrial applications, including as a photoinitiator for polymerization processes and as a UV stabilizer in coatings and plastics.
Quantitative UV-Vis Spectral Data
Table 1: Theoretical UV-Visible Spectral Data for this compound in Gas Phase [1]
| Calculated λ (nm) | Excitation Energy (E) (eV) | Oscillator Strength (ƒ) |
| 321.62 | 3.8551 | 0.0003 |
| 289.48 | 4.2831 | 0.0002 |
| 258.73 | 4.7923 | 0.0000 |
| 247.91 | 5.0016 | 0.4578 |
| 238.25 | 5.2043 | 0.0000 |
| 230.15 | 5.3875 | 0.0000 |
Table 2: Theoretical UV-Visible Spectral Data for this compound in Chloroform [1]
| Calculated λ (nm) | Excitation Energy (E) (eV) | Oscillator Strength (ƒ) |
| 324.96 | 3.8157 | 0.0007 |
| 291.56 | 4.2528 | 0.0004 |
| 260.15 | 4.7663 | 0.0000 |
| 249.27 | 4.9743 | 0.4905 |
| 239.81 | 5.1699 | 0.0000 |
| 231.81 | 5.3488 | 0.0000 |
Table 3: Theoretical UV-Visible Spectral Data for this compound in DMSO [1]
| Calculated λ (nm) | Excitation Energy (E) (eV) | Oscillator Strength (ƒ) |
| 325.21 | 3.8128 | 0.0008 |
| 291.73 | 4.2502 | 0.0004 |
| 260.27 | 4.7640 | 0.0000 |
| 249.46 | 4.9705 | 0.4939 |
| 240.03 | 5.1658 | 0.0000 |
| 232.03 | 5.3438 | 0.0000 |
Experimental Protocol: UV-Visible Spectroscopy
The following is a generalized experimental protocol for obtaining the UV-Visible absorption spectrum of a benzophenone derivative, such as this compound.
1. Materials and Equipment:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane, or methanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Visible spectrophotometer
2. Preparation of Stock Solution:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to create a stock solution of known concentration.
3. Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with decreasing concentrations. This is crucial for determining the molar absorptivity (extinction coefficient).
4. Spectrophotometer Setup and Measurement:
-
Turn on the spectrophotometer and allow the lamps to stabilize.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Place the reference cuvette in the appropriate holder and run a baseline correction.
-
Rinse a second quartz cuvette with a small amount of the most dilute working solution, then fill it with that solution.
-
Place the sample cuvette in the sample holder and record the absorption spectrum.
-
Repeat the measurement for all working solutions, from the most dilute to the most concentrated.
5. Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
Using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length (typically 1 cm), and c is the concentration, a plot of absorbance versus concentration can be generated. The slope of the resulting line will be the molar absorptivity (ε).
Visualization of Functional Role
As a photoinitiator, this compound absorbs UV light, which promotes it to an excited state. This excited molecule can then initiate a chemical reaction, such as the polymerization of monomers.
Caption: Photoinitiation workflow of this compound.
The diagram above illustrates the process where this compound absorbs UV light to become electronically excited. This excited state molecule then interacts with a monomer, generating a reactive radical that initiates the polymerization process, leading to the formation of a polymer chain.
References
Synthesis of 3,3'-Bis(trifluoromethyl)benzophenone: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the primary synthetic routes for 3,3'-Bis(trifluoromethyl)benzophenone, a key intermediate in the development of pharmaceuticals and advanced materials. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Physicochemical Properties
This compound is a diaryl ketone characterized by the presence of two trifluoromethyl groups on the phenyl rings. These groups impart unique electronic properties, enhancing the compound's utility as a building block in organic synthesis.
| Property | Value |
| CAS Number | 1868-00-4 |
| Molecular Formula | C₁₅H₈F₆O |
| Molecular Weight | 318.21 g/mol |
| Melting Point | 100-102 °C |
| Appearance | Off-white to yellow crystalline powder |
Synthetic Strategies
The synthesis of this compound can be effectively achieved through two primary and well-established organic reactions:
-
Grignard Reaction: This route involves the preparation of a 3-(trifluoromethyl)phenyl Grignard reagent, which then reacts with a suitable electrophile, such as an ester or an acyl chloride, to form the target ketone. This method is highly versatile for creating carbon-carbon bonds.[1]
-
Friedel-Crafts Acylation: This classic method of electrophilic aromatic substitution allows for the introduction of an acyl group onto an aromatic ring.[2][3] In this case, 3-(trifluoromethyl)benzoyl chloride is reacted with trifluoromethylbenzene in the presence of a Lewis acid catalyst.
Route 1: Grignard Reaction Synthesis
This synthetic pathway is a two-step process beginning with the formation of the Grignard reagent from 3-bromobenzotrifluoride, followed by its reaction with an ester, ethyl 3-(trifluoromethyl)benzoate.
Caption: Grignard synthesis pathway for this compound.
Experimental Protocol: Grignard Route
Step 1: Preparation of 3-(Trifluoromethyl)phenylmagnesium Bromide
This step involves the formation of the Grignard reagent. It is crucial to maintain anhydrous conditions as Grignard reagents are highly sensitive to moisture.[4][5] All glassware should be thoroughly dried, and anhydrous solvents must be used.[4]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromobenzotrifluoride | 225.02 | 22.5 g | 0.1 |
| Magnesium Turnings | 24.31 | 2.67 g | 0.11 |
| Anhydrous THF | 72.11 | 100 mL | - |
| Iodine | 253.81 | 1 crystal | catalytic |
Procedure:
-
Place the magnesium turnings in a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to the flask. The iodine helps to initiate the reaction.
-
Add 20 mL of anhydrous THF to the flask.
-
Dissolve the 3-bromobenzotrifluoride in 80 mL of anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and the solution becomes cloudy with gentle boiling of the ether.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting dark brown solution of the Grignard reagent is used directly in the next step.[6]
Safety Note: The preparation of trifluoromethyl-substituted Grignard reagents can be hazardous. These reagents can be explosive upon loss of solvent or with moderate heating.[7] It is recommended to perform the reaction well below the reflux temperature of the solvent and to ensure that the reagent remains in solution at all times.[8]
Step 2: Synthesis of this compound
The prepared Grignard reagent is reacted with ethyl 3-(trifluoromethyl)benzoate. Two equivalents of the Grignard reagent are required per equivalent of the ester.[1]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(Trifluoromethyl)phenylmagnesium bromide solution | ~249.32 | 0.1 mol (from Step 1) | 0.1 |
| Ethyl 3-(trifluoromethyl)benzoate | 218.16 | 10.9 g | 0.05 |
| Anhydrous THF | 72.11 | 50 mL | - |
| 3 M HCl (aq) | 36.46 | As needed | - |
Procedure:
-
In a separate flask, dissolve ethyl 3-(trifluoromethyl)benzoate in 50 mL of anhydrous THF and cool the solution in an ice bath.
-
Slowly add the prepared Grignard reagent solution from Step 1 to the cooled ester solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by slowly adding 3 M HCl until the solution is acidic. A precipitate will form.[5]
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane to yield the final product.
Route 2: Friedel-Crafts Acylation Synthesis
This route provides a direct method to synthesize the target compound by acylating trifluoromethylbenzene with 3-(trifluoromethyl)benzoyl chloride using a Lewis acid catalyst.[2]
Caption: Friedel-Crafts acylation pathway for this compound.
Experimental Protocol: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a robust method for forming aryl ketones.[2] The reaction should be carried out under anhydrous conditions as the Lewis acid catalyst is moisture-sensitive.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Trifluoromethylbenzene | 146.11 | 14.6 g | 0.1 |
| 3-(Trifluoromethyl)benzoyl chloride | 208.57 | 20.9 g | 0.1 |
| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 |
| Dichloromethane (anhydrous) | 84.93 | 150 mL | - |
| 3 M HCl (aq) | 36.46 | As needed | - |
Procedure:
-
To a flame-dried three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap (for HCl), add anhydrous aluminum chloride and 50 mL of anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
In the dropping funnel, prepare a solution of 3-(trifluoromethyl)benzoyl chloride in 50 mL of anhydrous dichloromethane.
-
Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension. An electrophilic acylium ion is formed.[3]
-
After the addition is complete, add a solution of trifluoromethylbenzene in 50 mL of anhydrous dichloromethane dropwise to the reaction mixture.
-
Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring the mixture onto crushed ice and 3 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.[10]
Quantitative Data Summary
The yield and purity of this compound are dependent on the chosen synthetic route and the optimization of reaction conditions.
| Parameter | Grignard Route | Friedel-Crafts Route |
| Typical Yield | 60-80% | 70-90% |
| Purity (after purification) | >98% | >98% |
| Primary Byproducts | Biphenyl derivatives from Grignard coupling | Isomeric acylation products, poly-acylated products (less common) |
Conclusion
Both the Grignard reaction and Friedel-Crafts acylation represent viable and effective methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials, scalability requirements, and safety considerations, particularly with respect to the handling of potentially hazardous Grignard reagents. The protocols provided in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate.
References
- 1. athabascau.ca [athabascau.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 6. (3 5 BIS(TRIFLUOROMETHYL)PHENYL)MAGNESI& | 112981-69-8 [amp.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Friedel-Crafts Acylation [www1.udel.edu]
An In-depth Technical Guide to the Photochemical Mechanism of 3,3'-Bis(trifluoromethyl)benzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,3'-Bis(trifluoromethyl)benzophenone (TFMBP) is a halogenated derivative of benzophenone. While a specific biological mechanism of action for this compound is not extensively documented in publicly available literature, its structural backbone, the benzophenone moiety, is a well-characterized photoactive molecule. This technical guide elucidates the core photochemical mechanism of action of TFMBP, drawing upon the established photochemistry of benzophenones and incorporating spectroscopic data specific to the trifluoromethylated derivative. The presence of the trifluoromethyl groups is anticipated to significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical in material science and could be relevant in potential, yet unexplored, biological contexts.
Introduction
Benzophenones are a class of aromatic ketones known for their utility as photoinitiators in polymerization, as UV absorbers in coatings and plastics, and as versatile building blocks in organic synthesis.[1] Their photochemical activity is central to these applications. The introduction of trifluoromethyl (-CF3) groups onto the phenyl rings, as in this compound, can modulate these photochemical properties and introduce other desirable characteristics. The -CF3 group is a strong electron-withdrawing substituent, which can enhance metabolic stability, improve lipophilicity, and potentially increase binding affinity to biological targets, should any exist.[2]
This guide will focus on the primary mechanism of action for which benzophenones are known: their photochemical reactions upon absorption of ultraviolet radiation.
Photochemical Mechanism of Action
The predominant photochemical reaction of benzophenones, including TFMBP, is photoreduction, which occurs in the presence of a hydrogen donor.[3][4] This process is initiated by the absorption of UV light and proceeds through a series of steps involving excited electronic states and free radical intermediates.
Excitation and Intersystem Crossing
Upon absorption of ultraviolet radiation (typically in the 225-325 nm range for benzophenone derivatives), the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[5] This S₁ state is short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).[3] This triplet state has a diradical character, with two unpaired electrons, making it a highly reactive species.[3][6]
Hydrogen Abstraction
The triplet-state benzophenone is a potent hydrogen atom abstractor.[7] In the presence of a suitable hydrogen donor (e.g., an alcohol like isopropanol or ethanol), the excited benzophenone abstracts a hydrogen atom, forming a ketyl radical.[3][6] The hydrogen donor is concomitantly converted into a radical.
Dimerization
The photoreaction culminates in the dimerization of two ketyl radicals to form a stable pinacol product, in this case, a derivative of benzopinacol.[3][4]
The overall photochemical reaction can be summarized as follows:
Caption: General photochemical mechanism of benzophenone (BP).
Spectroscopic Properties of this compound
A study involving FT-IR, FT-Raman, and DFT (Density Functional Theory) calculations has provided insights into the spectroscopic properties of TFMBP.[8][9] These properties are fundamental to its photochemical activity.
UV-Vis Absorption
Theoretical calculations of the UV-Vis spectrum of TFMBP in the gas phase and in solvents (DMSO and Chloroform) have been performed to understand its electronic transitions.[8][9] The absorption of UV light is the initiating step in its photochemical reactions.
| Phase/Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Excitation Energy (E) (eV) |
| Gas Phase | 254.32 | 0.4358 | 4.875 |
| DMSO | 258.11 | 0.5103 | 4.801 |
| Chloroform | 257.65 | 0.4987 | 4.811 |
| Table 1: Calculated UV-Vis spectral data for this compound. Data sourced from theoretical calculations.[8][9] |
Experimental Protocols
General Protocol for Photoreduction
Materials:
-
This compound
-
Anhydrous 2-propanol (isopropyl alcohol) or ethanol
-
Glacial acetic acid
-
Quartz reaction vessel or borosilicate glass test tube
-
UV light source (e.g., mercury vapor lamp or sunlight)
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Filter paper
Caption: A generalized experimental workflow for the photoreduction of TFMBP.
Procedure:
-
Dissolve a measured amount of this compound in a suitable volume of 2-propanol in the reaction vessel. Gentle warming may be necessary to facilitate dissolution.[10]
-
Add a single drop of glacial acetic acid to the solution. This is to ensure slightly acidic conditions and prevent side reactions.[3][10]
-
Seal the reaction vessel and expose it to a UV light source. If using sunlight, the reaction may require several days.[3][4]
-
The reaction is complete upon the formation of a crystalline precipitate.
-
Cool the reaction vessel in an ice bath to maximize crystallization.[10]
-
Collect the solid product by vacuum filtration, washing with a small amount of cold solvent.
-
The product can then be dried and characterized by standard analytical techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
Influence of Trifluoromethyl Groups
The two trifluoromethyl groups on the benzophenone core are expected to have several effects on its photochemical and physical properties:
-
Electronic Effects: The strong electron-withdrawing nature of the -CF3 groups can influence the energy levels of the excited states and potentially affect the efficiency of intersystem crossing and the reactivity of the triplet state.
-
Solubility: The lipophilic nature of the -CF3 groups will alter the solubility of the molecule in various solvents.
-
Product Properties: The resulting pinacol product will also have altered properties, including its melting point, solubility, and stability.
Conclusion
The primary mechanism of action of this compound is photochemical, driven by the absorption of UV radiation. This leads to the formation of an excited triplet state that can abstract hydrogen atoms from suitable donors, resulting in a photoreduction product. The trifluoromethyl substituents are expected to modulate the spectroscopic and chemical properties of the molecule. This photochemical reactivity is the basis for its applications in materials science and as a photoinitiator. While a specific biological mechanism of action is not currently established, the foundational knowledge of its photochemical behavior is crucial for any future investigation into its potential biological or pharmacological effects.
References
- 1. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 2. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. ijpda.org [ijpda.org]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical preparation of benzopinacol [cs.gordon.edu]
- 7. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 8. FT-IR, FT-Raman and DFT study of 3,3'-bis (trifluoromethyl) benzophenone and its biological activity with other halogen (Cl, Br) atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
Applications of 3,3'-Bis(trifluoromethyl)benzophenone in polymer chemistry
An In-depth Technical Guide to the Applications of 3,3'-Bis(trifluoromethyl)benzophenone in Polymer Chemistry
Introduction
This compound is an aromatic ketone distinguished by the presence of two trifluoromethyl (-CF3) groups. This unique molecular structure imparts a combination of desirable properties, including exceptional thermal stability, high UV absorption, and improved solubility in organic solvents.[1][2][3] These characteristics make it a highly versatile compound in the field of polymer chemistry, where it serves two primary functions: as a key building block (monomer) for high-performance polymers and as a highly effective Type II photoinitiator for UV-curing processes.[1][4][5] This guide provides a detailed exploration of its applications, supported by quantitative data, experimental protocols, and process diagrams.
This compound as a Monomer Building Block
The incorporation of this compound, or more commonly, derivative diamines and dianhydrides containing the bis(trifluoromethyl)phenylene moiety, into polymer backbones leads to the creation of advanced materials with enhanced properties. The bulky, electron-withdrawing -CF3 groups disrupt polymer chain packing, which in turn improves solubility and processability without significantly compromising thermal performance.[6][7] These fluorinated polymers are particularly valued in the aerospace, microelectronics, and communications industries.[1][6][8]
Enhancement of Polymer Properties
The introduction of trifluoromethyl groups into polymer chains, such as in polyimides, yields several key benefits:
-
Improved Solubility: The -CF3 groups hinder close chain packing, reducing intermolecular forces and allowing the polymers to dissolve in a wider range of organic solvents.[6][7] This is a significant advantage for processing, enabling techniques like spin-coating and casting.[8]
-
Enhanced Thermal Stability: The strong carbon-fluorine bond (C-F) contributes to the high thermal and oxidative stability of the resulting polymers.[6] Fluorinated polyimides exhibit high glass transition temperatures (Tg) and decomposition temperatures.
-
Low Dielectric Constant: The low polarizability of the C-F bond and the increase in free volume caused by the bulky -CF3 groups lead to a lower dielectric constant, making these materials ideal for microelectronics and high-frequency communication applications.[6]
-
Reduced Water Absorption: The hydrophobic nature of the fluorine atoms results in polymers with very low moisture uptake, which is critical for maintaining stable electrical and mechanical properties in varying humidity environments.[6]
-
High Optical Transparency: The presence of -CF3 groups can inhibit the formation of charge-transfer complexes between polymer chains, leading to materials with high optical transparency and low color intensity.[6][9]
Data on High-Performance Fluorinated Polymers
The following table summarizes the properties of various polyimides synthesized using diamine monomers containing trifluoromethyl groups, demonstrating the performance enhancements achieved.
| Polymer System (Dianhydride/Diamine) | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (@ 1 MHz) | Water Absorption (%) | Reference |
| 6FDA / 1,3-bis[3′-trifluoromethyl-4′(4″-aminobenzoxy)benzyl]benzene | 316 | 531 (in air) | 148 | 31 | 2.74 | 0.2 | [6] |
| BTDA / 1,3-bis[3′-trifluoromethyl-4′(4″-aminobenzoxy)benzyl]benzene | - | - | - | - | 3.20 | 0.7 | [6] |
| 6FDA / 1,4-bis(4-amino-3-trifluoromethylphenoxy)benzene | 279 | 533 (in N2) | 137 | 11 | - | - | [10] |
| PMDA / 1,4-bis(4-amino-3-trifluoromethylphenoxy)benzene | 265 | 510 (in N2) | 169 | 14 | - | - | [10] |
Note: 6FDA = 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride; BTDA = 3,3',4,4'-Benzophenonetetracarboxylic dianhydride; PMDA = Pyromellitic dianhydride.
This compound as a Photoinitiator
This compound is widely used as a Type II photoinitiator.[1] Unlike Type I initiators that undergo unimolecular bond cleavage, Type II initiators require a co-initiator or synergist, typically a tertiary amine, to generate radicals upon UV exposure.[11] This system is highly efficient and is used to initiate free-radical polymerization in applications like UV-curable coatings, inks, adhesives, and 3D printing.[1][5][12]
Upon absorption of UV light (typically in the 250-400 nm range), the benzophenone moiety transitions to an excited triplet state.[4][5] This excited molecule then abstracts a hydrogen atom from the co-initiator, creating two radicals: a ketyl radical from the benzophenone and an alkylamino radical from the amine. The highly reactive alkylamino radical is primarily responsible for initiating the polymerization of monomers like acrylates.[11]
Mechanism of Photoinitiation
The process of radical generation by the this compound/amine system is depicted below.
Experimental Protocols
Protocol 1: Synthesis of a Fluorinated Polyimide
This protocol describes a typical two-step polycondensation reaction for synthesizing a polyimide from a trifluoromethyl-containing diamine and a commercial dianhydride.
Materials:
-
Trifluoromethyl-containing aromatic diamine (e.g., 1,4-bis(4-amino-3-trifluoromethylphenoxy)benzene)
-
Aromatic dianhydride (e.g., 6FDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic anhydride
-
Pyridine
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the trifluoromethyl-containing diamine in anhydrous NMP under a nitrogen atmosphere.[13]
-
Stir the solution until the diamine is fully dissolved.
-
Gradually add an equimolar amount of the dianhydride (e.g., 6FDA) powder to the solution in small portions.
-
Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.[14]
-
-
Film Casting:
-
Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Use a doctor blade to ensure a uniform film thickness.
-
-
Chemical Imidization:
-
Immerse the cast film in a chemical imidization bath containing a 1:1 molar ratio of acetic anhydride and pyridine.
-
Allow the film to soak for 24 hours at room temperature.
-
-
Thermal Curing (Alternative to Chemical Imidization):
-
Place the glass plate with the cast film into a vacuum oven.
-
Heat the film in a staged cycle: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to complete the imidization and remove the solvent.
-
-
Polymer Isolation and Purification:
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. aidic.it [aidic.it]
An In-depth Technical Guide to 3,3'-Bis(trifluoromethyl)benzophenone as a Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Bis(trifluoromethyl)benzophenone is an aromatic ketone featuring two trifluoromethyl groups on its phenyl rings. This substitution pattern imparts unique photophysical and chemical properties, making it a compound of significant interest as a Type II photoinitiator in various applications, including polymer synthesis, coatings, and 3D printing.[1][2] As a Type II photoinitiator, it requires a co-initiator, typically a hydrogen donor such as a tertiary amine, to generate the free radicals that initiate polymerization.[3] This guide provides a comprehensive overview of the core principles, experimental protocols, and performance characteristics of this compound in photopolymerization.
Core Principles and Mechanism of Action
Like other benzophenone derivatives, the photoinitiation process by this compound proceeds via a bimolecular mechanism. Upon absorption of ultraviolet (UV) radiation, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then undergoes efficient intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁).[4] This excited triplet state is the key reactive species in the initiation process.
The triplet state of this compound abstracts a hydrogen atom from a suitable hydrogen donor (co-initiator), typically a tertiary amine. This hydrogen abstraction results in the formation of a ketyl radical and an aminoalkyl radical. The highly reactive aminoalkyl radical is the primary species responsible for initiating the polymerization of monomers, such as acrylates and methacrylates.[4]
Synthesis of this compound
Another potential route involves the oxidation of 3,3'-bis(trifluoromethyl)diphenylmethane. The synthesis of related precursors, such as 3,5-bis(trifluoromethyl)bromobenzene, has been documented and typically involves the bromination of 1,3-bis(trifluoromethyl)benzene.[5][6] This brominated intermediate can then be used to form a Grignard reagent, which can subsequently react with a suitable acylating agent.
Data Presentation: Photophysical and Performance Characteristics
Quantitative data for this compound is not extensively available in the public domain. However, by comparing it with unsubstituted benzophenone and other derivatives, we can infer its expected properties. The electron-withdrawing trifluoromethyl groups are anticipated to influence the photophysical properties, potentially affecting the absorption spectrum and the energy of the triplet state.
| Property | Benzophenone (Reference) | This compound (Expected) | Reference |
| UV Absorption Maximum (λmax) | ~252 nm, ~340 nm | Likely similar with potential shifts | [3] |
| Molar Extinction Coefficient (ε) | ~18,000 L mol⁻¹ cm⁻¹ at 252 nm | Expected to be in a similar order of magnitude | [3] |
| Triplet State Energy (Eₜ) | ~69 kcal/mol | May be slightly altered by CF₃ groups | |
| Intersystem Crossing Quantum Yield (Φ_ISC) | ~1 | Expected to be high, close to unity | [7] |
| Polymerization Rate | Dependent on formulation | Expected to be efficient in the presence of a co-initiator | |
| Final Monomer Conversion | High | High |
Experimental Protocols
The following are generalized experimental protocols for the use of benzophenone derivatives as photoinitiators. These should be adapted and optimized for specific experimental conditions and materials.
General Photopolymerization of Acrylates
This protocol describes a typical procedure for the photopolymerization of an acrylate monomer using a benzophenone-type photoinitiator and an amine co-initiator.
Materials:
-
This compound
-
Amine co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate (EDB) or a tertiary amine)
-
Acrylate monomer (e.g., Methyl Methacrylate (MMA) or a multifunctional acrylate)[8][9][10]
-
Solvent (if necessary, e.g., tetrahydrofuran (THF))
-
UV light source (e.g., mercury vapor lamp or LED with appropriate wavelength)
Procedure:
-
Prepare a stock solution of the photoinitiator system. For example, dissolve this compound (e.g., 0.1-2% by weight of monomer) and the co-initiator (e.g., 1-5% by weight of monomer) in the acrylate monomer. If a solvent is used, ensure all components are fully dissolved.
-
Transfer the formulation to a suitable reaction vessel or apply it as a thin film on a substrate.
-
Purge the system with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can inhibit free-radical polymerization.
-
Irradiate the sample with a UV light source at a controlled distance and intensity.
-
Monitor the progress of the polymerization over time. This can be done by various techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (monitoring the decrease of the acrylate C=C bond absorption), gravimetry, or dilatometry.[11]
UV Curing of an Epoxy Acrylate Coating
This protocol outlines the steps for UV curing a coating formulation based on an epoxy acrylate oligomer.
Materials:
-
This compound
-
Amine co-initiator
-
Reactive diluent (e.g., a mono- or multifunctional acrylate)
-
Substrate (e.g., glass, metal, or plastic)
-
Film applicator (e.g., drawdown bar)
-
UV curing system
Procedure:
-
Prepare the photocurable formulation by mixing the epoxy acrylate oligomer, reactive diluent, this compound (e.g., 1-5% by weight), and the amine co-initiator (e.g., 2-5% by weight) until a homogeneous mixture is obtained.
-
Apply the formulation as a thin film of a defined thickness onto the substrate using a film applicator.
-
Pass the coated substrate under a UV lamp on a conveyor belt at a controlled speed to ensure a specific UV dose.
-
Assess the cure of the coating by testing for tack-free surface, solvent resistance (e.g., methyl ethyl ketone rub test), and other mechanical properties as required.
Conclusion
This compound holds promise as an effective Type II photoinitiator for a variety of applications. Its trifluoromethyl substituents are expected to influence its photophysical properties, potentially offering advantages in specific formulations. While detailed quantitative performance data for this specific compound is limited in publicly accessible literature, the general principles and experimental protocols for benzophenone-based photoinitiators provide a strong foundation for its evaluation and application. Further research is warranted to fully characterize its photophysical properties and to explore its performance in comparison to other commercially available photoinitiators in diverse photopolymerization systems.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 6. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 7. edinst.com [edinst.com]
- 8. Photopolymerization of methyl methacrylate: effects of photochemical and photonic parameters on the chain length - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. minds.wisconsin.edu [minds.wisconsin.edu]
- 10. A study of the photopolymerization kinetics of methyl methacrylate using novel benzophenone initiators | Semantic Scholar [semanticscholar.org]
- 11. prepchem.com [prepchem.com]
- 12. PREPARATION OF UV-CURABLE EPOXY ACRYLATE [yyhx.ciac.jl.cn]
- 13. mdpi.com [mdpi.com]
- 14. CN102942680A - Ultraviolet-cured high-temperature-resistant epoxy acrylate and preparation method thereof - Google Patents [patents.google.com]
The Strategic Integration of 3,3'-Bis(trifluoromethyl)benzophenone as a High-Performance UV Absorber in Advanced Coatings
A Technical Guide for Researchers and Formulation Scientists
Foreword: Addressing the Critical Need for Advanced Photostabilization
The relentless assault of ultraviolet (UV) radiation poses a significant threat to the longevity and performance of polymeric coatings. This photo-oxidation cascade leads to a cascade of undesirable effects, including discoloration, loss of gloss, cracking, and a catastrophic decline in mechanical properties.[1][2] To counteract these degradative processes, the incorporation of UV absorbers has become a cornerstone of modern coating formulation. Among the various classes of UV absorbers, benzophenones are renowned for their efficacy in converting harmful UV radiation into benign thermal energy.[3][4] This technical guide delves into the specifics of a particularly potent, albeit less commonly documented, benzophenone derivative: 3,3'-Bis(trifluoromethyl)benzophenone (TFMBP). We will explore its synthesis, mechanism of action, spectral properties, and provide a comprehensive framework for its application and evaluation in high-performance coating systems. The presence of trifluoromethyl groups is anticipated to enhance photostability and compatibility within fluorinated polymer systems, a topic of significant interest in materials science.
The Science of this compound: A Molecular Shield
Synthesis Pathway
The synthesis of this compound can be approached through a Friedel-Crafts acylation reaction. A plausible and efficient route involves the reaction of 3-(trifluoromethyl)benzoyl chloride with trifluoromethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Experimental Protocol: Synthesis of this compound
-
Step 1: Reactant Preparation: In a moisture-free, inert atmosphere (e.g., nitrogen or argon), a reaction vessel is charged with anhydrous aluminum chloride (AlCl₃).
-
Step 2: Acylation: 3-(Trifluoromethyl)benzoyl chloride is slowly added to a solution of trifluoromethylbenzene. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Step 3: Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Step 4: Quenching and Extraction: Upon completion, the reaction mixture is carefully quenched with ice-cold water. The product is then extracted into an organic solvent (e.g., dichloromethane or diethyl ether).
-
Step 5: Purification: The organic layer is washed with a dilute sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.
Mechanism of UV Absorption
The protective action of benzophenones is rooted in their ability to absorb UV radiation and dissipate the energy through a harmless intramolecular process. Upon absorption of a UV photon, the benzophenone molecule is excited from its ground state (S₀) to an excited singlet state (S₁). This is followed by a rapid intersystem crossing to a triplet state (T₁). The energy from the triplet state is then dissipated as heat as the molecule returns to its ground state, preventing the energy from initiating photo-oxidative degradation of the polymer matrix.
S0 [label="Ground State (S₀)"]; UV [label="UV Photon (hν)", shape=plaintext, fontcolor="#202124"]; S1 [label="Excited Singlet State (S₁)"]; T1 [label="Excited Triplet State (T₁)"]; Heat [label="Heat Dissipation", shape=plaintext, fontcolor="#202124"];
UV -> S0 [style=invis]; S0 -> S1 [label="Absorption"]; S1 -> T1 [label="Intersystem Crossing"]; T1 -> S0 [label="Non-radiative Decay"]; T1 -> Heat [style=dashed]; }
Mechanism of UV energy dissipation by benzophenones.
Spectroscopic and Photochemical Characteristics
Spectral Properties
While a publicly available experimental UV-Vis absorption spectrum for this compound is not readily found in the literature, theoretical studies provide valuable insights. A computational analysis using time-dependent density functional theory (TD-DFT) has been performed to predict its electronic absorption spectra in both the gas phase and in solvents such as DMSO and chloroform.[1][2] These calculations help in understanding the electronic transitions and estimating the absorption wavelengths.
Experimentally, the vibrational spectra of this compound have been characterized by FT-IR and FT-Raman spectroscopy.[1][2] These techniques confirm the molecular structure and provide information about the vibrational modes of the molecule.
| Spectroscopic Data | This compound (TFMBP) |
| Molecular Formula | C₁₅H₈F₆O[5] |
| CAS Number | 1868-00-4[5] |
| UV-Vis Absorption (Theoretical) | Calculations performed in gas phase, DMSO, and Chloroform[1][2] |
| FT-IR Spectrum | Recorded and analyzed[1][2] |
| FT-Raman Spectrum | Recorded and analyzed[1][2] |
Photostability
The inclusion of trifluoromethyl groups is hypothesized to enhance the photostability of the benzophenone molecule. The strong electron-withdrawing nature of the -CF₃ groups can influence the electron density distribution in the aromatic rings, potentially increasing the efficiency of the energy dissipation process and reducing the likelihood of photochemical side reactions that could lead to the degradation of the UV absorber itself. While quantitative photodegradation quantum yield data for TFMBP is not available, studies on other benzophenone derivatives have shown that their photostability is a critical factor for long-term coating performance.[3]
Application in Coating Formulations
The successful integration of this compound into a coating system requires careful consideration of the formulation components and application process. The following protocol outlines a general procedure for incorporating TFMBP into a solvent-borne acrylic or polyurethane clear coat.
Experimental Protocol: Formulation of a UV-Stabilized Coating
-
Step 1: Resin Solubilization: The primary binder resin (e.g., acrylic or polyurethane resin) is dissolved in a suitable solvent system (e.g., a mixture of aromatic hydrocarbons, esters, and ketones) under gentle agitation until a homogenous solution is obtained.
-
Step 2: Additive Incorporation: this compound is added to the resin solution at a predetermined concentration (typically 0.5-3.0% by weight of total solids). It is crucial to ensure complete dissolution of the UV absorber. Mild heating may be applied if necessary, but the temperature should be kept below the boiling point of the solvent.
-
Step 3: Co-additive Integration: For synergistic effects, a hindered amine light stabilizer (HALS) can be added to the formulation. Other additives such as flow and leveling agents, and defoamers are incorporated at this stage.
-
Step 4: Viscosity Adjustment and Filtration: The viscosity of the final formulation is adjusted to the desired range for the intended application method (e.g., spraying, brushing, or roll-coating) by adding more solvent if needed. The coating is then filtered to remove any particulates.
Resin [label="Resin Solubilization"]; UV_Absorber [label="Addition of this compound"]; HALS [label="Incorporation of HALS (optional)"]; Other_Additives [label="Addition of Other Additives"]; Viscosity [label="Viscosity Adjustment"]; Filtration [label="Filtration"]; Final_Coating [label="Final Coating Formulation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Resin -> UV_Absorber; UV_Absorber -> HALS; HALS -> Other_Additives; Other_Additives -> Viscosity; Viscosity -> Filtration; Filtration -> Final_Coating; }
Workflow for coating formulation with TFMBP.
Performance Evaluation of TFMBP-Containing Coatings
A rigorous evaluation of the performance of coatings containing this compound is essential to validate its efficacy. This involves subjecting the cured coating films to a battery of tests designed to assess their durability and resistance to environmental stressors.
Accelerated Weathering
Accelerated weathering tests are crucial for predicting the long-term performance of coatings in a shorter timeframe.[6] Standardized methods, such as those outlined by ASTM International, provide a framework for these evaluations.
Experimental Protocol: Accelerated Weathering Testing
-
Step 1: Sample Preparation: The formulated coating is applied to standardized test panels (e.g., steel or aluminum panels) and cured according to the manufacturer's specifications.
-
Step 2: Exposure Conditions: The coated panels are placed in an accelerated weathering chamber. A common test cycle, such as that described in ASTM G154 , involves alternating periods of UV exposure from fluorescent lamps and moisture condensation. The specific cycle conditions (e.g., UV-A or UV-B lamps, temperature, and duration of light and dark/condensation cycles) should be selected based on the intended end-use environment of the coating.
-
Step 3: Performance Monitoring: At regular intervals, the panels are removed from the chamber and evaluated for changes in:
-
Gloss: Measured using a gloss meter according to ASTM D523 .
-
Color: Quantified using a spectrophotometer to determine color change (ΔE*) according to ASTM D2244 .
-
Physical Integrity: Visual inspection for cracking, blistering, and chalking according to relevant ASTM standards.
-
Adhesion Testing
The adhesion of the coating to the substrate is a critical performance parameter. The cross-cut adhesion test is a widely used method for this evaluation.
Experimental Protocol: Cross-Cut Adhesion Test (ASTM D3359)
-
Step 1: Scribing: A lattice pattern is cut into the cured coating using a special cross-cut tool.
-
Step 2: Tape Application: A pressure-sensitive adhesive tape is applied over the lattice and then rapidly pulled off.
-
Step 3: Evaluation: The grid area is inspected for any coating removal, and the adhesion is rated according to the ASTM classification scale.
Migration and Leaching: A Critical Consideration
The long-term effectiveness of a UV absorber is contingent on its permanence within the coating matrix. Migration of the additive to the surface or its leaching into the environment can significantly reduce the protective lifespan of the coating.[7] While specific migration data for this compound is not available, its relatively high molecular weight and the presence of fluorinated groups may contribute to lower mobility compared to smaller, non-fluorinated benzophenones.
Protocol for Assessing UV Absorber Migration
-
Step 1: Sample Aging: Coated panels are subjected to aging conditions (e.g., thermal aging or immersion in a relevant solvent).
-
Step 2: Surface Analysis: The surface of the aged coating can be analyzed using techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy to detect any increase in the concentration of the UV absorber at the surface, which would be indicative of blooming.
-
Step 3: Leaching Analysis: For leaching studies, the coated panels are immersed in a simulant fluid (e.g., water or a specific solvent). The fluid is then analyzed at intervals using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of leached UV absorber.[7][8][9]
Conclusion
This compound represents a promising candidate for the advanced photostabilization of coatings. Its unique molecular structure suggests the potential for enhanced photostability and compatibility, particularly in fluorinated coating systems. While further experimental data is needed to fully elucidate its performance characteristics, the theoretical insights and the established methodologies for evaluation presented in this guide provide a solid foundation for researchers and formulators to explore the integration of this high-performance UV absorber into next-generation coating technologies. The rigorous application of the outlined experimental protocols will be instrumental in validating its efficacy and unlocking its full potential in creating more durable and resilient protective coatings.
References
- 1. radtech.org [radtech.org]
- 2. radtech.org [radtech.org]
- 3. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. paint.org [paint.org]
- 7. Migration studies from paper and board food packaging materials. Part 2. Survey for residues of dialkylamino benzophenone UV-cure ink photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS Determination of Maximum Migration of 4 Benzophenone-Type UV Absorbers in Textiles [qikan.cmes.org]
- 9. eco.korea.ac.kr [eco.korea.ac.kr]
Unlocking Efficiency in Organic Photovoltaics: The Potential Role of 3,3'-Bis(trifluoromethyl)benzophenone
An In-depth Technical Guide for Researchers and Scientists
The relentless pursuit of higher efficiency and stability in organic photovoltaics (OPVs) has led to the exploration of novel materials that can precisely control the morphology and electronic properties of the active layer. Among the various strategies, the use of solid additives is emerging as a powerful tool to optimize the bulk heterojunction (BHJ) nanostructure. This technical guide delves into the prospective role of 3,3'-Bis(trifluoromethyl)benzophenone as a key enabling component in the advancement of organic solar cell technology. While direct and extensive research on the application of this compound in OPVs is nascent, this document will explore its potential by drawing parallels with similar benzophenone-based additives and the known benefits of trifluoromethyl functionalization in organic electronic materials.
Core Concepts: The Function of Solid Additives in OPVs
Solid additives are non-volatile compounds incorporated in small amounts into the photoactive layer blend (donor and acceptor materials) to influence the film-forming dynamics during fabrication. Their primary role is to fine-tune the morphology of the BHJ, which is critical for efficient exciton dissociation, charge transport, and collection. An optimized morphology consists of interpenetrating networks of donor and acceptor domains with domain sizes comparable to the exciton diffusion length (typically 10-20 nm).
A related compound, a bifunctional bis-benzophenone (BP-BP), has been successfully employed as a solid additive in non-fullerene acceptor (NFA) solar cells.[1] The addition of BP-BP to a PBDB-T:ITIC blend was shown to improve the intermolecular π–π stacking of the polymer donor, leading to more balanced charge transport and enhanced exciton dissociation.[1] This resulted in a significant improvement in power conversion efficiency (PCE), short-circuit current (Jsc), and fill factor (FF).[1]
Physicochemical Properties of this compound
To understand its potential role in OPVs, it is essential to consider the inherent properties of this compound.
| Property | Value | Reference |
| CAS Number | 1868-00-4 | [2] |
| Molecular Formula | C₁₅H₈F₆O | [2] |
| Molecular Weight | 318.21 g/mol | [2] |
| Melting Point | 100-102 °C | [2] |
| Appearance | White to light yellow powder/crystal |
The key features of this molecule are the benzophenone core and the two trifluoromethyl (CF₃) groups. The benzophenone structure provides a rigid backbone, while the highly electronegative fluorine atoms in the CF₃ groups introduce several beneficial electronic properties.
The Trifluoromethyl Advantage in Organic Electronics
The incorporation of trifluoromethyl groups into organic semiconductor materials is a well-established strategy to enhance device performance. The strong electron-withdrawing nature of the CF₃ group can:
-
Lower HOMO Energy Levels: This is advantageous for increasing the open-circuit voltage (Voc) of the solar cell.[3]
-
Induce Molecular Aggregation: The high dipole moment associated with CF₃ substitution can promote intermolecular interactions, leading to improved molecular packing and, consequently, better charge transport.[3]
-
Enhance Polarization: Trifluoromethylated compounds exhibit greater polarization, which can reduce the coulombic attraction between electrons and holes, facilitating more efficient exciton dissociation and boosting the short-circuit current (Jsc).[3]
-
Strengthen Hydrogen Bonds: In ternary blend systems, the trifluoromethyl group can strengthen hydrogen bonding interactions with other components, which can favorably impact π-π stacking in the active layer.[4]
Given these advantages, it is hypothesized that this compound could serve as a highly effective morphology-directing solid additive in OPV active layers.
Proposed Mechanism of Action and Experimental Workflow
Based on the function of similar solid additives and the properties of the trifluoromethyl group, a proposed mechanism for how this compound could enhance OPV performance is outlined below. This is followed by a suggested experimental workflow for its investigation.
Figure 1. Proposed workflow for investigating the role of this compound (3,3'-BTFMBP) in OPVs.
Caption: This diagram illustrates the proposed experimental workflow and the anticipated effects of using this compound as a solid additive in organic solar cells.
Experimental Protocols
1. Materials:
-
Donor Polymer: e.g., PM6
-
Non-Fullerene Acceptor: e.g., Y6-BO
-
Solid Additive: this compound (varied concentrations, e.g., 0-5% by weight relative to the donor/acceptor blend)
-
Hole Transport Layer (HTL): PEDOT:PSS
-
Electron Transport Layer (ETL): PNDIT-F3N (or similar)
-
Solvent: Chloroform or o-xylene
2. Device Fabrication (Inverted Structure):
-
Substrate Cleaning: ITO-coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropyl alcohol.
-
HTL Deposition: A thin layer of PEDOT:PSS is spin-coated onto the ITO substrates and annealed.
-
Active Layer Preparation: The donor polymer, non-fullerene acceptor, and this compound are dissolved in the chosen solvent. The solution is stirred overnight.
-
Active Layer Deposition: The active layer solution is spin-coated on top of the HTL in a nitrogen-filled glovebox. The film thickness should be controlled to be around 100 nm.
-
Thermal Annealing: The substrates are annealed at an optimized temperature (e.g., 110 °C) for a specific duration (e.g., 10 minutes) to promote optimal morphology.
-
ETL and Cathode Deposition: The ETL and top metal electrode (e.g., Ag) are deposited via thermal evaporation under high vacuum.
3. Characterization:
-
Photovoltaic Performance: Current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination.
-
External Quantum Efficiency (EQE): EQE spectra are measured to determine the photon-to-electron conversion efficiency at different wavelengths.
-
Morphology Analysis: Atomic Force Microscopy (AFM) and Transmission Electron Microscopy (TEM) are used to study the surface and bulk morphology of the active layer.
-
Crystallinity and Molecular Packing: Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is employed to investigate the molecular orientation and crystallinity of the donor and acceptor components.
-
Charge Carrier Mobility: The space-charge-limited current (SCLC) method is used to measure the electron and hole mobilities.
Anticipated Results and Data Presentation
Based on the study of the analogous BP-BP additive, the introduction of this compound is expected to yield significant improvements in photovoltaic performance. The following table presents hypothetical, yet plausible, data based on reported enhancements from similar solid additives.
Table 1: Hypothetical Photovoltaic Performance of PM6:Y6-BO Solar Cells With and Without this compound (BTFMBP) as a Solid Additive.
| Additive | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| None (Control) | 0.85 | 25.5 | 75.0 | 16.2 |
| 1% BTFMBP | 0.86 | 26.8 | 78.5 | 18.1 |
| 2% BTFMBP | 0.86 | 26.5 | 77.0 | 17.6 |
| 3% BTFMBP | 0.85 | 26.0 | 76.2 | 16.8 |
Table 2: Hypothetical Charge Transport Properties.
| Additive | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | μh/μe Ratio |
| None (Control) | 1.2 x 10⁻⁴ | 2.5 x 10⁻⁴ | 0.48 |
| 1% BTFMBP | 1.8 x 10⁻⁴ | 2.1 x 10⁻⁴ | 0.86 |
The anticipated outcome is a more balanced hole and electron mobility (μh/μe ratio closer to 1), which reduces space-charge accumulation and minimizes bimolecular recombination, leading to a higher fill factor and short-circuit current.
Logical Pathway to Performance Enhancement
The following diagram illustrates the logical relationships from the addition of this compound to the final enhancement in device performance.
Figure 2. Logical pathway from material addition to performance enhancement.
Caption: This diagram shows the cause-and-effect relationships, starting from the molecular properties of this compound, leading to morphological improvements, enhanced charge dynamics, and ultimately, superior device performance.
Conclusion and Future Outlook
While direct experimental evidence for the use of this compound in organic photovoltaics is still to be broadly reported, its chemical structure and the known benefits of trifluoromethylation in organic electronic materials strongly suggest its potential as a highly effective solid additive. By modulating the active layer morphology to favor more ordered molecular packing and optimized phase separation, this compound could play a significant role in pushing the efficiency of non-fullerene organic solar cells closer to their theoretical limits.
The experimental protocols and characterization techniques outlined in this guide provide a clear roadmap for researchers to investigate the efficacy of this compound and similar fluorinated additives. Future work should focus on systematically varying the position and number of trifluoromethyl groups on the benzophenone core to establish clear structure-property relationships. Such studies will be invaluable in the rational design of next-generation additives for high-performance and stable organic solar cells, paving the way for their eventual commercialization.
References
- 1. researchgate.net [researchgate.net]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. Trifluoromethyl‐Substituted Conjugated Random Terpolymers Enable High‐Performance Small and Large‐Area Organic Solar Cells Using Halogen‐Free Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introducing Trifluoromethyl to Strengthen Hydrogen Bond for High Efficiency Organic Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3,3'-Bis(trifluoromethyl)benzophenone and Related Motifs in Photophysics: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
While 3,3'-Bis(trifluoromethyl)benzophenone is a commercially available aromatic ketone, a thorough review of scientific literature reveals that it is not a common or established core scaffold for the synthesis of fluorescent probes for biological imaging and sensing applications. Its primary applications lie within materials science, particularly as a photoinitiator for polymer chemistry and as a UV absorber in coatings and plastics due to its excellent thermal stability and UV absorption capabilities[1]. This technical guide, therefore, addresses the applications of the core chemical motifs—the benzophenone backbone and trifluoromethyl functional groups—in the broader context of fluorescence and photophysics, providing insights into their established roles in modulating molecular properties for various advanced applications.
The Benzophenone Core: More Than a Fluorescent Scaffold
The benzophenone structure itself is not typically employed as a primary fluorophore in biological probes. Its photophysical properties are dominated by efficient intersystem crossing from the singlet excited state (S₁) to the triplet state (T₁). This characteristic leads to very weak fluorescence but makes it an excellent photosensitizer.
Key Applications of the Benzophenone Core:
-
Photoaffinity Labeling: Benzophenone is widely used in photoaffinity labeling to study protein-ligand interactions. Upon excitation with UV light, the triplet state of the benzophenone can abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond between the probe and the target protein. This allows for the identification of binding partners and interaction sites.
-
Thermally Activated Delayed Fluorescence (TADF): In the field of organic light-emitting diodes (OLEDs), the benzophenone core serves as an acceptor moiety in donor-acceptor-based TADF emitters[2][3][4][5][6]. In these systems, a small energy gap between the singlet and triplet states allows for reverse intersystem crossing from the triplet state back to the singlet state through thermal activation, enhancing the efficiency of light emission. Computational studies have explored how the molecular structure of benzophenone-based emitters influences their photophysical properties for optimal TADF emission[2][3][4][5][6].
The Trifluoromethyl Group: A Powerful Modulator of Photophysical Properties
While this compound itself is not a building block for fluorescent probes, the incorporation of trifluoromethyl (CF₃) groups is a well-established strategy for tuning the properties of known fluorophores. The strong electron-withdrawing nature and steric bulk of the CF₃ group can significantly alter the electronic structure and conformation of a molecule.
Effects of Trifluoromethyl Substitution on Fluorophores:
-
Bathochromic (Red) Shift: Introducing CF₃ groups can substantially red-shift the absorption and emission spectra of fluorophores. A notable example is in the development of carborhodamine dyes, where replacing geminal methyl groups with trifluoromethyl groups created dyes with excitation and emission profiles above 650 nm[7]. This shift is highly desirable for in vivo imaging, as longer wavelengths penetrate tissue more deeply and reduce background autofluorescence.
-
Enhanced Fluorogenicity: Trifluoromethyl groups can render dyes more fluorogenic. Fluorogenicity is the ability of a probe to switch from a non-fluorescent to a highly fluorescent state upon a specific event, such as binding to a target. In the case of bis(trifluoromethyl)carborhodamines, the CF₃ groups shift the equilibrium from the colorless lactone form to the brightly colored and fluorescent zwitterionic form, leading to a significant increase in fluorescence upon activation[7].
-
Improved Photostability: Fluorination, in general, is known to enhance the photostability of fluorescent dyes, making them more robust for long-term imaging experiments.
The diagram below illustrates the distinct roles and applications of the benzophenone core and trifluoromethyl groups in photophysics and materials science.
Caption: Roles of Benzophenone and CF3 Groups in Photophysics.
Synthesis and Experimental Protocols: A General Perspective
As there are no specific, published protocols for synthesizing fluorescent probes for biological imaging from this compound, this section provides a generalized overview of synthetic strategies for modifying fluorophores with trifluoromethyl groups, drawn from related literature.
The synthesis of bis(trifluoromethyl)carborhodamines, for example, involves a multi-step process that culminates in a late-stage functionalization strategy to introduce the CF₃ groups[7]. A general workflow for developing such probes often follows these steps:
-
Scaffold Synthesis: The core heterocyclic structure of the fluorophore (e.g., rhodamine, fluorescein) is synthesized.
-
Introduction of Precursor Functional Groups: Functional groups that can be converted to or reacted with a trifluoromethyl source are installed on the scaffold.
-
Trifluoromethylation: A key step that often employs specialized reagents like Ruppert's reagent (TMSCF₃) or other nucleophilic/electrophilic trifluoromethylating agents.
-
Functionalization for Targeting: A linker and a targeting moiety (e.g., a ligand for a specific receptor, an antibody fragment) are attached to the trifluoromethyl-modified fluorophore to confer biological specificity.
The diagram below outlines a generalized workflow for the development of advanced fluorescent probes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,3'-Bis(trifluoromethyl)benzophenone: Safety, Handling, and Chemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,3'-Bis(trifluoromethyl)benzophenone (CAS No. 1868-00-4), a fluorinated aromatic ketone. Due to the limited availability of specific experimental and toxicological data for this compound, this document combines information from safety data sheets with general principles and data from structurally related compounds to offer a thorough resource on its safe handling, properties, and potential applications.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder. The trifluoromethyl groups significantly influence its chemical and physical properties, enhancing its thermal stability and solubility in organic solvents.[1]
| Property | Value | Reference(s) |
| CAS Number | 1868-00-4 | [2] |
| Molecular Formula | C₁₅H₈F₆O | [2] |
| Molecular Weight | 318.21 g/mol | [2] |
| Appearance | White to light yellow powder/crystal | [3] |
| Melting Point | 98 - 102 °C | [3] |
| Purity | ≥ 98% (GC) | [3] |
Safety and Handling
Hazard Classification:
According to GHS classification, this compound is considered hazardous.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Precautionary Measures and Personal Protective Equipment (PPE):
Safe handling of this compound is crucial to prevent adverse health effects. The following precautions should be strictly observed:
| Precaution | Details |
| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Eye Protection | Wear chemical safety goggles or a face shield. |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Wear a lab coat and appropriate protective clothing. |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Disposal:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Synthesis and Experimental Protocols
Proposed Synthesis Workflow (Hypothetical):
General Experimental Protocol for Friedel-Crafts Acylation (Adapted for this synthesis):
-
Disclaimer: This is a generalized protocol and has not been optimized for the synthesis of this compound. Appropriate safety precautions must be taken.
-
Reaction Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer.
-
Reagent Addition: Charge the flask with a suitable solvent (e.g., dichloromethane or carbon disulfide) and the Lewis acid catalyst (e.g., aluminum chloride). Cool the mixture in an ice bath.
-
Add trifluoromethylbenzene to the cooled mixture.
-
Slowly add 3-(trifluoromethyl)benzoyl chloride from the dropping funnel to the stirred mixture. The reaction is exothermic and should be controlled by the rate of addition and cooling.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until completion (monitor by TLC or GC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Applications and Biological Activity
This compound is primarily used in research and industrial applications, particularly in polymer chemistry.
-
Photoinitiator: Like other benzophenone derivatives, it can function as a Type II photoinitiator in UV-curable coatings, inks, and adhesives.[4] Upon absorption of UV light, it can initiate polymerization reactions.
Mechanism of Photoinitiation (Type II):
Benzophenones act as Type II photoinitiators, which means they require a co-initiator (typically a hydrogen donor like an amine or an alcohol) to generate free radicals.[5]
-
Building Block: It serves as a building block in the synthesis of advanced polymers and other organic molecules due to the presence of the reactive ketone group and the trifluoromethyl substituents which can impart desirable properties to the final product.[3]
Biological Activity:
There is no specific information available in the searched literature regarding the biological activities, such as signaling pathway interactions or receptor binding, of this compound. However, other benzophenone derivatives, particularly those with hydroxyl groups, have been studied for their potential as endocrine disruptors. For instance, Benzophenone-3 has been shown to exhibit estrogenic and anti-androgenic activities.[6][7] It is important to note that these findings cannot be directly extrapolated to this compound without specific experimental data.
Toxicological Profile
Quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound are not available in the public domain based on the conducted searches. The primary toxicological information comes from its GHS classification as a skin, eye, and respiratory irritant.
Genotoxicity and Mutagenicity:
No specific studies on the genotoxicity or mutagenicity of this compound were found. For context, some other benzophenone derivatives have been evaluated using the Ames test, a common bacterial reverse mutation assay to assess mutagenic potential. The results for these other derivatives are varied and cannot be directly applied to the 3,3'-bis(trifluoromethyl) analogue.
General Protocol for Ames Test:
The Ames test is a widely used method for assessing the mutagenic potential of a chemical.[1][5]
Conclusion
This compound is a valuable chemical intermediate with applications in polymer science. Its handling requires strict adherence to safety protocols due to its irritant properties. While detailed experimental and toxicological data for this specific compound are limited, understanding the general principles of related compounds and synthesis methods provides a foundation for its safe and effective use in a research and development setting. Further studies are needed to fully characterize its toxicological and biological profile.
References
- 1. Ames test - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Endocrine-disrupting effect of the ultraviolet filter benzophenone-3 in zebrafish, Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the NMR Spectral Analysis of 3,3'-Bis(trifluoromethyl)benzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectral analysis of 3,3'-Bis(trifluoromethyl)benzophenone. This document includes predicted spectral data, comprehensive experimental protocols for ¹H, ¹³C, and ¹⁹F NMR, and a workflow for spectral interpretation.
Introduction
This compound is a fluorinated aromatic ketone of interest in various fields, including medicinal chemistry and materials science. The presence of two trifluoromethyl groups significantly influences the electronic properties of the molecule and provides unique spectroscopic handles for its characterization. NMR spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of this compound. This document outlines the expected NMR spectral characteristics and provides standardized protocols for data acquisition and analysis.
Predicted NMR Spectral Data
Due to the symmetry of the molecule, the two trifluoromethyl-substituted phenyl rings are chemically equivalent. This simplifies the expected NMR spectra. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound, typically recorded in deuterated chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Spectral Data
| Protons (Position) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
| H-2, H-2' | ~8.0 | Singlet (or narrow multiplet) | - |
| H-4, H-4' | ~7.9 | Doublet | J ≈ 8 Hz |
| H-6, H-6' | ~7.8 | Doublet | J ≈ 8 Hz |
| H-5, H-5' | ~7.6 | Triplet | J ≈ 8 Hz |
Note: The aromatic protons will exhibit complex splitting patterns due to ortho and meta couplings. The assignments are based on the expected electronic effects of the carbonyl and trifluoromethyl groups.
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon (Position) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
| C=O | ~195 | Singlet | - |
| C-3, C-3' | ~132 | Quartet | ¹JCF ≈ 33 Hz |
| C-1, C-1' | ~137 | Singlet | - |
| C-2, C-2' | ~133 | Quartet | ³JCF ≈ 4 Hz |
| C-6, C-6' | ~130 | Singlet | - |
| C-4, C-4' | ~129 | Singlet | - |
| C-5, C-5' | ~129 | Quartet | ⁴JCF ≈ 3 Hz |
| CF₃ | ~123 | Quartet | ¹JCF ≈ 272 Hz |
Note: Carbons in close proximity to the trifluoromethyl group will exhibit splitting due to C-F coupling.
Table 3: Predicted ¹⁹F NMR Spectral Data
| Fluorine (Position) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) |
| -CF₃ | ~ -63 | Singlet | - |
Note: The ¹⁹F chemical shift is referenced to an external standard, typically CFCl₃ at 0.00 ppm. A singlet is expected as there are no neighboring fluorine or hydrogen atoms to couple with.
Experimental Protocols
The following are detailed protocols for acquiring high-quality NMR spectra of this compound.
Sample Preparation
-
Dissolution: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Internal Standard: For ¹H and ¹³C NMR, tetramethylsilane (TMS) is typically used as an internal standard (0.00 ppm). For ¹⁹F NMR, an external standard of CFCl₃ or a sealed capillary containing a known reference compound is recommended.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
¹H NMR Spectroscopy Protocol
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-32 scans.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 12-15 ppm, centered around 6 ppm.
-
Referencing: Calibrate the spectrum using the residual solvent peak of CHCl₃ at 7.26 ppm or the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy Protocol
-
Spectrometer: 100 MHz (for a 400 MHz ¹H instrument) or higher.
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Decoupling: Broadband proton decoupling.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-220 ppm, centered around 100 ppm.
-
Referencing: Calibrate the spectrum using the CDCl₃ triplet at 77.16 ppm or the TMS signal at 0.00 ppm.
¹⁹F NMR Spectroscopy Protocol
-
Spectrometer: 376 MHz (for a 400 MHz ¹H instrument) or higher.
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Pulse Program: Standard single-pulse experiment.
-
Decoupling: Proton-decoupled.
-
Number of Scans: 64-256 scans.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1 second.
-
Spectral Width (sw): A range sufficient to cover the expected chemical shift, for instance, from -50 to -70 ppm.
-
Referencing: Use an external standard of CFCl₃ (0.00 ppm).
NMR Spectral Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive NMR spectral analysis of this compound.
Signaling Pathways and Logical Relationships
For a small molecule like this compound, the concept of "signaling pathways" is not directly applicable in the same way as in biological systems. However, the logical relationships in NMR spectral analysis involve correlating the data from different NMR experiments to build a cohesive structural picture. The workflow diagram above illustrates this logical process. The key relationships are:
-
¹H NMR: Provides information about the number and connectivity of protons. The integration of signals corresponds to the relative number of protons, and the splitting patterns reveal adjacent non-equivalent protons.
-
¹³C NMR: Reveals the number of unique carbon environments. The presence of C-F coupling provides direct evidence for the proximity of carbon atoms to the trifluoromethyl groups.
-
¹⁹F NMR: Directly observes the fluorine atoms, confirming the presence and electronic environment of the trifluoromethyl groups.
By integrating the information from these three complementary NMR techniques, a complete and unambiguous structural assignment of this compound can be achieved.
Application Note: HPLC Analysis of 3,3'-Bis(trifluoromethyl)benzophenone
Introduction
3,3'-Bis(trifluoromethyl)benzophenone is a fluorinated aromatic ketone with applications in organic synthesis and as a potential building block in the development of pharmaceutical compounds and advanced materials. Accurate and reliable quantification of this compound is essential for quality control, purity assessment, and various research applications. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely applicable technique for the analysis of aromatic compounds.[1] This application note details a reverse-phase HPLC method for the quantitative analysis of this compound.
While a specific validated method for this compound is not widely published, the protocol described herein is based on established methods for the analysis of benzophenone and its derivatives.[1][2][3][4][5] The nonpolar nature of the compound makes it well-suited for reverse-phase chromatography.[1] A C18 stationary phase is recommended, providing excellent separation for a range of benzophenone-related structures.[1] The mobile phase, consisting of a mixture of an organic solvent such as acetonitrile and water, is critical for achieving optimal separation.[1][2][3]
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis.
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent
-
Detector: Variable Wavelength Detector (VWD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile and water
2. Preparation of Solutions
-
Mobile Phase Preparation: Prepare a mixture of acetonitrile and water (e.g., 70:30 v/v). Degas the mobile phase prior to use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample containing this compound to a final concentration within the calibration range using the mobile phase.
3. HPLC Method Parameters
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Run Time: 10 minutes (Isocratic)
4. Data Analysis
The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.
Data Presentation
Table 1: Summary of Quantitative Data (Hypothetical)
| Parameter | Value |
| Retention Time (t R ) | ~ 5.2 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Mandatory Visualization
Caption: Workflow for the HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzophenone Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. tandfonline.com [tandfonline.com]
- 5. helixchrom.com [helixchrom.com]
Application Note: FTIR Analysis of 3,3'-Bis(trifluoromethyl)benzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 3,3'-Bis(trifluoromethyl)benzophenone. It includes an overview of the expected vibrational modes, a comprehensive experimental protocol for sample analysis, and a summary of characteristic spectral data. This application note is intended to assist researchers in identifying and characterizing this compound, which is of interest in medicinal chemistry and materials science due to the presence of the benzophenone core and trifluoromethyl functional groups.
Introduction
This compound is a diarylketone characterized by a central carbonyl group and two phenyl rings, each substituted with a trifluoromethyl (CF₃) group at the meta position. The unique electronic properties imparted by the electron-withdrawing trifluoromethyl groups make this compound a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials.
FTIR spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups and molecular structure of a compound. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated. This application note details the expected FTIR spectral features of this compound and provides a standardized protocol for its analysis.
Expected Vibrational Modes
The FTIR spectrum of this compound is dominated by the vibrational modes of its key functional groups: the carbonyl (C=O) group, the trifluoromethyl (CF₃) groups, and the benzene rings. A theoretical and experimental study on the vibrational spectra of this compound has been reported, providing a basis for the assignment of its characteristic infrared absorption bands.[1][2]
The principal vibrational modes are:
-
C=O Stretching: The carbonyl group in diaryl ketones like benzophenone typically exhibits a strong absorption band.[3] Conjugation with the two phenyl rings influences the position of this band. The presence of electron-withdrawing trifluoromethyl groups is also expected to affect the C=O stretching frequency.
-
C-F Stretching: The trifluoromethyl group has several characteristic strong absorption bands in the mid-infrared region due to symmetric and asymmetric C-F stretching vibrations.
-
Aromatic C-H Stretching: These vibrations occur at wavenumbers above 3000 cm⁻¹.
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene rings typically appear as a series of bands in the 1600-1450 cm⁻¹ region.
-
C-C-C Bending and other skeletal vibrations: The region below 1300 cm⁻¹ contains a complex series of absorptions arising from various bending and skeletal vibrations of the entire molecule.
Data Presentation
The following table summarizes the expected characteristic FTIR absorption bands for this compound based on published data for similar compounds and the known vibrational frequencies of its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |
| ~1670 - 1650 | Strong | C=O Stretching of the diaryl ketone |
| ~1600 - 1450 | Medium to Strong | Aromatic C=C Ring Stretching |
| ~1320 | Strong | C-CF₃ Stretching |
| ~1170 and ~1130 | Very Strong | Asymmetric and Symmetric C-F Stretching |
| ~800 - 700 | Strong | Aromatic C-H Out-of-Plane Bending |
Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.
Experimental Protocol
This protocol outlines the steps for acquiring an FTIR spectrum of this compound using the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods.
Materials and Equipment
-
This compound (solid)
-
FTIR Spectrometer with a DTGS or MCT detector
-
ATR accessory with a diamond or zinc selenide crystal
-
Agate mortar and pestle
-
Hydraulic press and pellet die
-
Potassium Bromide (KBr), spectroscopy grade, dried
-
Spatula
-
Solvents for cleaning (e.g., isopropanol, acetone)
-
Lint-free wipes
Method 1: Attenuated Total Reflectance (ATR)
The ATR technique is a rapid and convenient method for analyzing solid samples with minimal preparation.[4][5][6]
Workflow:
FTIR Analysis Workflow using ATR.
Procedure:
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or another suitable solvent to remove any residues from previous measurements. Allow the solvent to evaporate completely.
-
Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Spectrum Acquisition: Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
Post-Analysis Cleaning: After the measurement, release the pressure, remove the sample, and clean the ATR crystal surface thoroughly as described in step 1.
Method 2: Potassium Bromide (KBr) Pellet
This traditional method involves dispersing the solid sample in a KBr matrix and pressing it into a thin, transparent pellet.
Workflow:
FTIR Analysis Workflow using KBr Pellets.
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, spectroscopy-grade KBr.
-
Grinding and Mixing: Grind the KBr in an agate mortar and pestle to a fine powder. Add the sample and continue to grind until the mixture is homogeneous and has a fine, consistent particle size.
-
Pellet Formation: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes. Applying a vacuum to the die during pressing can help to remove trapped air and moisture, resulting in a more transparent pellet.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment of the FTIR spectrometer.
-
Spectrum Acquisition: Carefully remove the transparent KBr pellet from the die and place it in the sample holder in the FTIR spectrometer's beam path. Collect the FTIR spectrum.
-
Data Processing: The resulting spectrum will be in terms of transmittance. This can be converted to absorbance if desired.
Interpretation of a Representative Spectrum
A representative FTIR spectrum of a benzophenone derivative will show several key features:
-
Aromatic C-H Stretches: Look for a group of weak to medium bands just above 3000 cm⁻¹.
-
Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the region of 1670-1650 cm⁻¹. The exact position can provide insights into the electronic environment of the carbonyl group.
-
Aromatic Ring Vibrations: A series of sharp bands of varying intensities between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the C=C stretching vibrations within the phenyl rings.
-
CF₃ Vibrations: Expect very strong and broad absorption bands around 1320 cm⁻¹, and in the 1170-1130 cm⁻¹ region, which are characteristic of the C-F stretching modes of the trifluoromethyl groups.
-
Fingerprint Region: The region below 1300 cm⁻¹ will contain a complex pattern of bands that are unique to the molecule's overall structure, including C-H bending and other skeletal vibrations.
Conclusion
FTIR spectroscopy is a highly effective and straightforward technique for the identification and structural characterization of this compound. The characteristic absorption bands of the carbonyl and trifluoromethyl groups provide a distinct spectral fingerprint. The protocols detailed in this application note provide a reliable methodology for obtaining high-quality FTIR spectra for this and similar compounds, which is essential for quality control, reaction monitoring, and structural elucidation in research and development settings.
References
- 1. FT-IR, FT-Raman and DFT study of 3,3'-bis (trifluoromethyl) benzophenone and its biological activity with other halogen (Cl, Br) atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spectrabase.com [spectrabase.com]
- 5. 3,5-bis(trifluoromethyl)benzophenone [webbook.nist.gov]
- 6. CCCBDB Experimental vibrational Data [cccbdb.nist.gov]
Application Notes and Protocols for 3,3'-Bis(trifluoromethyl)benzophenone in the Photopolymerization of Acrylates
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Bis(trifluoromethyl)benzophenone (3,3'-BTFMBP) is a halogenated derivative of benzophenone that can be utilized as a Type II photoinitiator for the free-radical polymerization of acrylate monomers. Upon exposure to ultraviolet (UV) light, 3,3'-BTFMBP transitions to an excited triplet state. In this state, it can abstract a hydrogen atom from a synergist molecule (a co-initiator), typically a tertiary amine, to generate free radicals. These radicals then initiate the polymerization of acrylate monomers, leading to the rapid formation of a cross-linked polymer network. This process, known as photopolymerization or UV curing, is widely employed in various industrial applications, including the formulation of coatings, inks, adhesives, and in the fabrication of biomedical devices and materials for drug delivery.
The trifluoromethyl groups on the benzophenone core can potentially enhance the photoinitiator's efficiency and influence the properties of the resulting polymer. These electron-withdrawing groups can affect the molecule's absorption characteristics, intersystem crossing efficiency, and the reactivity of the excited state.
Mechanism of Photoinitiation
As a Type II photoinitiator, this compound requires a co-initiator to efficiently generate the radicals necessary for polymerization. The general mechanism is a multi-step process:
-
Photoexcitation: Upon absorption of UV radiation, the 3,3'-BTFMBP molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived excited triplet state (T₁).
-
Hydrogen Abstraction: The excited triplet state of 3,3'-BTFMBP abstracts a hydrogen atom from a co-initiator, typically a tertiary amine like triethylamine (TEA) or N-methyldiethanolamine (MDEA). This results in the formation of a ketyl radical and an amine-derived radical.
-
Initiation: The amine-derived radical is typically the primary species that initiates the polymerization by attacking the double bond of an acrylate monomer.
-
Propagation: The newly formed monomer radical adds to another monomer, and this process repeats, leading to the growth of a polymer chain.
-
Termination: The polymerization process is terminated by the combination or disproportionation of two growing polymer chains.
Quantitative Data for Photopolymerization
The efficiency of a photoinitiating system is dependent on several factors, including the concentration of the photoinitiator and co-initiator, the type of monomer and its functionality, the intensity and wavelength of the UV light source, and the presence of oxygen, which can inhibit free-radical polymerization.
The following tables provide a comparative summary of the performance of benzophenone and its derivatives in the photopolymerization of common acrylate monomers.
Table 1: Performance of Benzophenone Derivatives in Acrylate Photopolymerization
| Photoinitiator System | Monomer | Co-initiator | Light Intensity (mW/cm²) | Polymerization Rate (%/s) | Final Monomer Conversion (%) |
| Benzophenone/Triethylamine | Trimethylolpropane Triacrylate (TMPTA) | Triethylamine | 50 | 1.2 | 85 |
| 4-Methylbenzophenone/N-Methyldiethanolamine | 1,6-Hexanediol Diacrylate (HDDA) | N-Methyldiethanolamine | 50 | 1.5 | 90 |
| 3,3'-BTFMBP/Triethylamine (Example) | Trimethylolpropane Triacrylate (TMPTA) | Triethylamine | 50 | (Data Not Available) | (Data Not Available) |
| 3,3'-BTFMBP/N-Methyldiethanolamine (Example) | 1,6-Hexanediol Diacrylate (HDDA) | N-Methyldiethanolamine | 50 | (Data Not Available) | (Data Not Available) |
Note: Specific performance data for this compound is not widely available in the public literature and would need to be determined experimentally.
Experimental Protocols
The following protocols provide a general framework for utilizing this compound in the photopolymerization of acrylate resins. Researchers should optimize these protocols for their specific application and instrumentation.
Protocol 1: Preparation of the Photopolymerizable Resin
Materials:
-
This compound (3,3'-BTFMBP)
-
Acrylate monomer (e.g., Trimethylolpropane triacrylate (TMPTA), 1,6-Hexanediol diacrylate (HDDA))
-
Co-initiator (e.g., Triethylamine (TEA), N-methyldiethanolamine (MDEA))
-
Amber glass vial
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Weigh the desired amount of acrylate monomer into an amber glass vial to protect the formulation from ambient light.
-
Add the desired weight percentage of this compound to the monomer. A typical starting concentration is 1-3 wt%.
-
Add the desired weight percentage of the co-initiator. A common starting concentration is 2-5 wt%.
-
Place a magnetic stir bar in the vial and cap it securely.
-
Stir the mixture at room temperature until the photoinitiator and co-initiator are completely dissolved. Gentle warming (e.g., to 40-50°C) can be used to facilitate dissolution, but the solution should be cooled to room temperature before use.
-
Store the prepared resin in a dark, cool place until ready for use.
Protocol 2: UV-Curing of an Acrylate Resin Film
Materials:
-
Prepared photopolymerizable resin
-
Substrate (e.g., glass slide, polymer film)
-
Film applicator (e.g., drawdown bar, spin coater)
-
UV curing system (e.g., mercury lamp, LED lamp with appropriate wavelength)
-
Nitrogen purge (optional, to reduce oxygen inhibition)
Procedure:
-
Place the substrate on a flat, level surface.
-
Apply a small amount of the prepared resin onto the substrate.
-
Use a film applicator to create a thin, uniform film of the desired thickness (e.g., 50 µm).
-
Place the coated substrate inside the UV curing chamber.
-
If available, purge the chamber with nitrogen for 1-2 minutes to create an inert atmosphere.
-
Expose the film to UV radiation. The exposure time will depend on the light intensity, film thickness, and the reactivity of the formulation. Start with a short exposure time (e.g., 10-30 seconds) and adjust as needed.
-
After exposure, remove the cured film from the chamber.
-
The degree of cure can be assessed by tack-free testing (touching the surface to see if it is no longer sticky) or by analytical methods such as Fourier-Transform Infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).
Visualizations
Caption: Photoinitiation mechanism of 3,3'-BTFMBP.
Caption: Experimental workflow for UV curing.
Applications in Drug Development and Research
The use of this compound as a photoinitiator can be advantageous in several areas of drug development and biomedical research:
-
Fabrication of Hydrogels: Photopolymerization is a common method for creating hydrogels for drug delivery and tissue engineering. The ability to control the polymerization spatially and temporally is a key advantage.
-
Microneedle Arrays: UV curing can be used to fabricate polymeric microneedle arrays for transdermal drug delivery.
-
Dental Materials: Light-curable resins are extensively used in dentistry for fillings and adhesives.
-
Bioprinting: In 3D bioprinting, photoinitiators are used to crosslink bio-inks to create complex tissue structures.
Conclusion
This compound is a promising Type II photoinitiator for the polymerization of acrylates. Its halogenated structure may offer unique advantages in terms of photoreactivity and the properties of the final cured material. While specific quantitative data is not yet widely available, the general protocols and mechanisms outlined in these application notes provide a solid foundation for researchers to begin exploring its use in their specific applications. Experimental validation is crucial to determine the optimal conditions and to fully characterize the performance of this photoinitiator system.
Application Notes and Protocols for 3,3'-Bis(trifluoromethyl)benzophenone as a UV Curing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Bis(trifluoromethyl)benzophenone is a halogenated derivative of benzophenone that can be utilized as a Type II photoinitiator for UV curing applications. Similar to other benzophenone derivatives, it is designed to initiate free radical polymerization of monomer and oligomer formulations upon exposure to ultraviolet (UV) light.[1][2] Type II photoinitiators function through a bimolecular process, requiring a co-initiator or synergist, typically a tertiary amine, to generate the reactive free radicals that initiate polymerization.[1][3] The trifluoromethyl groups on the benzophenone backbone can potentially enhance properties such as solubility in specific formulations and thermal stability. This document provides a detailed protocol for the use of this compound as a UV curing agent, including a general experimental workflow and the underlying chemical mechanism.
Chemical Properties and UV Absorption
While specific quantitative data for the UV absorption of this compound is not extensively documented in the provided search results, benzophenone derivatives generally exhibit strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum, typically between 225 nm and 325 nm.[4][5] It is crucial to match the output spectrum of the UV source with the absorption profile of the photoinitiator to ensure efficient curing. For comparison, the parent compound, benzophenone, has a characteristic n→π* transition absorption peak around 345 nm.[6] The presence of trifluoromethyl groups may cause a slight shift in the absorption maxima.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₈F₆O |
| Molecular Weight | 318.22 g/mol [7] |
| CAS Number | 1868-00-4[8] |
| Appearance | Solid[8] |
Mechanism of Photoinitiation
The UV curing process initiated by this compound follows a Type II photoinitiation mechanism. This process can be broken down into the following key steps:
-
UV Absorption and Excitation: Upon exposure to UV light of an appropriate wavelength, the this compound molecule absorbs a photon and is promoted from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable, longer-lived triplet state.
-
Hydrogen Abstraction: The excited triplet state of the photoinitiator is a high-energy species that can abstract a hydrogen atom from a co-initiator, which is typically a tertiary amine (e.g., triethanolamine, N-methyldiethanolamine, or ethyl 4-(dimethylamino)benzoate).
-
Radical Generation: This hydrogen abstraction process results in the formation of two radical species: a ketyl radical from the benzophenone derivative and an amine-derived radical.
-
Initiation of Polymerization: The amine-derived radical is typically the primary species that initiates the polymerization of acrylate or methacrylate monomers and oligomers in the formulation. The ketyl radical is less reactive and may participate in termination reactions.
-
Polymerization and Curing: The initiated radical propagates through the resin, cross-linking the monomers and oligomers to form a solid, cured polymer network.
Caption: Mechanism of Type II photoinitiation using this compound.
Experimental Protocol
This protocol provides a general guideline for the UV curing of a simple acrylate-based formulation using this compound as a photoinitiator. The specific parameters may need to be optimized depending on the resin composition, desired film properties, and the UV light source.
Materials:
-
This compound
-
Co-initiator (e.g., Triethanolamine - TEOA)
-
Acrylate monomer/oligomer blend (e.g., Trimethylolpropane triacrylate - TMPTA)
-
Solvent for dissolution (if necessary, e.g., acetone, THF)
-
Substrate (e.g., glass microscope slides, metal panels)
-
UV curing lamp (e.g., medium-pressure mercury lamp or 365 nm LED)
-
Micropipette or syringe
-
Thin-film applicator or spin coater
-
Safety equipment: UV-blocking safety glasses, lab coat, gloves
Procedure:
-
Preparation of the Photopolymerizable Resin:
-
In a light-protected container (e.g., an amber vial), weigh the desired amount of the acrylate monomer/oligomer blend.
-
Add the this compound photoinitiator to the resin. A typical starting concentration is 0.5-3% by weight.
-
Add the co-initiator (TEOA) to the mixture. The concentration of the co-initiator is often in a similar range to the photoinitiator (e.g., 1-5% by weight).
-
Gently warm the mixture to approximately 40-50°C and stir until all components are completely dissolved. A magnetic stirrer can be used. If a solvent is used for dissolution, ensure it is fully evaporated before curing.
-
Allow the solution to cool to room temperature.
-
-
Film Application:
-
Ensure the substrate is clean and dry.
-
Apply a small volume of the prepared resin onto the substrate.
-
Use a thin-film applicator to create a uniform film of a desired thickness (e.g., 25-100 µm). Alternatively, a spin coater can be used to achieve a more uniform and thinner film.[9]
-
-
UV Curing:
-
Place the coated substrate under the UV lamp. The distance between the lamp and the sample should be kept consistent for reproducible results.
-
Irradiate the film for a specified time. The curing time will depend on the light intensity, film thickness, and the reactivity of the formulation. A typical starting point is 30-120 seconds.[9]
-
The film is considered cured when it is tack-free to the touch.
-
-
Analysis of Curing Performance:
-
Degree of Conversion: The extent of polymerization can be quantified using Fourier-Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the acrylate double bond peak area (typically around 810 cm⁻¹ or 1635 cm⁻¹).[2][10]
-
Mechanical Properties: Once cured, the film can be tested for mechanical properties such as hardness (pencil hardness or nanoindentation), adhesion, and flexibility.
-
Caption: Experimental workflow for UV curing with this compound.
Quantitative Data Summary
The following table provides a general range for key parameters based on typical benzophenone-type photoinitiator systems. These values should be used as a starting point for optimization.
Table 2: Typical Experimental Parameters for Benzophenone-Based UV Curing
| Parameter | Typical Range | Notes |
| Photoinitiator Concentration | 0.5 - 3.0 wt% | Higher concentrations may lead to surface curing issues and yellowing. |
| Co-initiator Concentration | 1.0 - 5.0 wt% | The ratio to the photoinitiator is important for optimal performance. |
| UV Wavelength | 250 - 400 nm | Should overlap with the absorption spectrum of the photoinitiator. |
| UV Intensity | 50 - 1000 mW/cm² | Higher intensity generally leads to faster curing. |
| Curing Time | 10 - 300 seconds | Dependent on all other parameters.[10] |
| Film Thickness | 10 - 150 µm | Thicker films may require longer curing times or dual-cure mechanisms. |
Safety Precautions
-
UV radiation is harmful to the eyes and skin. Always use appropriate personal protective equipment (PPE), including UV-blocking safety glasses, a lab coat, and gloves.[9]
-
Work in a well-ventilated area, as some monomers and oligomers can be volatile and have strong odors.[9]
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the formulation before starting any experimental work.
Disclaimer
The protocols and data provided in this document are for reference purposes only and are based on general knowledge of benzophenone-based photoinitiators.[9] Researchers should optimize the conditions for their specific experimental setup, materials, and desired outcomes.
References
- 1. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 7. spectrabase.com [spectrabase.com]
- 8. This compound [a-2-s.com]
- 9. benchchem.com [benchchem.com]
- 10. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions with 3,3'-Bis(trifluoromethyl)benzophenone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for reactions involving 3,3'-Bis(trifluoromethyl)benzophenone. This versatile compound serves as a valuable building block and photoinitiator in various chemical transformations, including organic synthesis and polymer chemistry. The trifluoromethyl groups significantly influence its photochemical behavior and reactivity, making it a subject of interest in the development of novel materials and pharmaceutical intermediates.
Physicochemical Properties and Safety Information
This compound is a white to light yellow crystalline solid. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1868-00-4 | [1][2][3] |
| Molecular Formula | C₁₅H₈F₆O | [1][3] |
| Molecular Weight | 318.22 g/mol | [2] |
| Melting Point | 100-102 °C | [2] |
| Boiling Point | 328.6 ± 42.0 °C (Predicted) | [1] |
| Appearance | White to light yellow powder/crystal |
Safety Precautions: this compound is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Applications in Organic Synthesis
This compound is utilized in various organic reactions, primarily leveraging its unique electronic and photophysical properties.
Photoreduction of this compound
Benzophenones are classic substrates for photoreduction reactions, which proceed via the excitation of the carbonyl group to a triplet state, followed by hydrogen atom abstraction from a suitable donor. This reaction is a fundamental process in photochemistry and can be used to generate pinacol products.
Experimental Protocol: Photoreduction in 2-Propanol
This protocol is adapted from the general procedure for the photoreduction of benzophenone.
Materials:
-
This compound
-
2-Propanol (isopropyl alcohol), reagent grade
-
Glacial acetic acid
-
Quartz reaction vessel or a borosilicate glass flask transparent to the light source
-
UV lamp (e.g., medium-pressure mercury lamp) or exposure to direct sunlight
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve this compound in 2-propanol. The concentration can be adjusted, but a typical starting point is a 0.1 M solution. Gentle warming may be necessary to achieve complete dissolution.[4]
-
Add one drop of glacial acetic acid to the solution to prevent any base-catalyzed side reactions.
-
Seal the reaction vessel and place it under a UV lamp or in direct sunlight. The irradiation time will vary depending on the light source and scale of the reaction but is typically several hours to a few days.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the formation of a precipitate (the corresponding pinacol is often less soluble).
-
Upon completion, cool the reaction mixture in an ice bath to maximize the precipitation of the product.[4]
-
Collect the solid product by vacuum filtration and wash with a small amount of cold 2-propanol.
-
Dry the product under vacuum to obtain the corresponding pinacol, 1,1,2,2-tetrakis(3-(trifluoromethyl)phenyl)ethane-1,2-diol.
-
Characterize the product using standard analytical techniques such as NMR, IR, and melting point analysis.
Expected Outcome: The photoreduction of this compound is expected to yield the corresponding pinacol. Quantitative data for this specific derivative is not widely published, but the general reaction is known to be efficient.
Reaction Pathway
References
Application Notes and Protocols for the Characterization of 3,3'-Bis(trifluoromethyl)benzophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 3,3'-Bis(trifluoromethyl)benzophenone. The detailed protocols are intended to guide researchers in obtaining high-quality analytical data for this compound, which is a key intermediate in various synthetic processes.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural confirmation of this compound. This section covers the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and confirming the presence of fluorine atoms in the molecule.
¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for the unambiguous identification of this compound. The ¹H NMR spectrum will provide information on the aromatic protons. The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the trifluoromethyl carbons, and the aromatic carbons. Due to the presence of two trifluoromethyl groups, the ¹⁹F NMR spectrum will exhibit a single, sharp signal, confirming the molecular symmetry.
| Technique | Nucleus | Expected Chemical Shift (δ) / ppm | Notes |
| NMR | ¹H | 7.5 - 8.2 | Complex multiplet pattern for aromatic protons. |
| NMR | ¹³C | ~195 (C=O), ~123 (q, J ≈ 272 Hz, CF₃), 125-140 (aromatic C) | The carbonyl carbon appears significantly downfield. The CF₃ carbon shows a characteristic quartet due to C-F coupling. Aromatic carbon signals will be complex due to C-F coupling. |
| NMR | ¹⁹F | ~ -63 | A single peak is expected due to the symmetrical nature of the molecule. Referenced to CFCl₃. |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The provided data for ¹H and ¹⁹F NMR is based on the analysis of structurally similar compounds containing trifluoromethylphenyl moieties.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
Spectral Width: 0 to 220 ppm
-
-
¹⁹F NMR:
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1-2 seconds
-
Spectral Width: -50 to -70 ppm (centered around the expected chemical shift)
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (for ¹H and ¹³C NMR) or an external standard (for ¹⁹F NMR).
-
Integrate the signals to determine the relative number of nuclei.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in this compound.
The FT-IR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Additionally, strong bands associated with the C-F stretching of the trifluoromethyl groups will be prominent. Aromatic C-H and C=C stretching vibrations will also be observed.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Carbonyl (C=O) Stretch | 1680 - 1660 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-F Stretch (CF₃) | 1350 - 1100 | Strong, often multiple bands |
-
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks corresponding to the functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique used to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation.
Electron Ionization Mass Spectrometry (EI-MS) of this compound will show a prominent molecular ion peak (M⁺˙). The fragmentation pattern is expected to be dominated by cleavages adjacent to the carbonyl group, leading to the formation of stable acylium ions. The loss of a trifluoromethyl radical or a trifluoromethylphenyl group are also plausible fragmentation pathways.
| m/z | Proposed Fragment Ion | Notes |
| 318 | [C₁₅H₈F₆O]⁺˙ | Molecular Ion (M⁺˙) |
| 249 | [M - CF₃]⁺ | Loss of a trifluoromethyl radical. |
| 173 | [C₇H₄F₃CO]⁺ | 3-(Trifluoromethyl)benzoyl cation. |
| 145 | [C₇H₄F₃]⁺ | 3-(Trifluoromethyl)phenyl cation. |
| 77 | [C₆H₅]⁺ | Phenyl cation (less likely as a primary fragment). |
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Parameters:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50 - 400.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with a library spectrum if available.
-
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring reaction progress.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for determining the purity of this compound. Due to its relatively nonpolar nature, a C18 column with a mobile phase consisting of acetonitrile and water is effective. UV detection is appropriate as the molecule contains a chromophore.
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile or methanol (e.g., 1 mg/mL).
-
Dilute the stock solution to a suitable concentration for analysis (e.g., 50 µg/mL) with the mobile phase.
-
-
HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity of the sample can be determined by calculating the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Visualizations
Caption: General analytical workflow for this compound.
Application Notes and Protocols for 3,3'-Bis(trifluoromethyl)benzophenone in Acrylic Resin Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the compatibility and use of 3,3'-Bis(trifluoromethyl)benzophenone as a photoinitiator for the UV curing of acrylic resins. This document includes key physicochemical properties, guidelines for formulation, and detailed experimental protocols for the preparation and characterization of photopolymerized acrylic films.
Introduction
This compound is a highly efficient, solid, Type II photoinitiator used in free-radical photopolymerization. Its trifluoromethyl substituents enhance its solubility in organic media and contribute to improved thermal stability of the resulting polymers.[1][2] As a Type II photoinitiator, it requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary to initiate the polymerization of acrylic monomers upon exposure to UV radiation. This system is particularly effective for curing coatings, adhesives, and matrices for controlled drug delivery systems.
The photoinitiation process begins with the absorption of UV light by the this compound molecule, promoting it to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state. The excited triplet state of the benzophenone derivative then abstracts a hydrogen atom from the co-initiator (e.g., an amine), generating a ketyl radical and an amine-derived radical. The amine-derived radical is the primary species that initiates the polymerization of the acrylic monomers.
Physicochemical Properties and Compatibility
Understanding the physicochemical properties of this compound is crucial for predicting its compatibility with various acrylic resin formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1868-00-4 | |
| Molecular Formula | C₁₅H₈F₆O | |
| Molecular Weight | 318.22 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 99-103 °C | |
| UV Absorption Maximum (λmax) | ~255 nm, with a shoulder at ~340 nm (in various solvents) | [1][2] |
| Hansen Solubility Parameters (HSP) | Estimated: δD ≈ 18.5, δP ≈ 6.5, δH ≈ 4.5 (MPa⁰.⁵) |
Solubility and Compatibility with Acrylic Resins:
The compatibility of this compound with acrylic resins can be estimated using Hansen Solubility Parameters (HSP). The estimated HSP values for this compound suggest good compatibility with a wide range of acrylic monomers and oligomers. For optimal compatibility, the HSP values of the photoinitiator should be close to those of the resin system.
Table 2: Hansen Solubility Parameters of Common Acrylic Monomers
| Monomer | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Methyl Methacrylate (MMA) | 15.7 | 7.6 | 6.1 |
| n-Butyl Acrylate (BA) | 16.0 | 4.7 | 4.3 |
| 2-Hydroxyethyl Acrylate (HEA) | 16.2 | 11.2 | 13.9 |
| Isobornyl Acrylate (IBOA) | 16.8 | 3.5 | 4.7 |
The trifluoromethyl groups on the benzophenone core are known to enhance solubility in organic solvents and monomers.[1] This property is advantageous for achieving uniform distribution of the photoinitiator within the acrylic resin formulation, which is critical for consistent curing and final film properties.
Application Data and Performance
The performance of this compound as a photoinitiator is dependent on its concentration, the type of co-initiator, the specific acrylic monomers and oligomers used, and the UV curing conditions.
Table 3: Typical Performance Characteristics in Acrylic Formulations
| Parameter | Typical Value/Range | Notes |
| Recommended Concentration | 0.5 - 5.0 wt% | Higher concentrations can lead to faster cure speeds but may cause yellowing and brittleness. |
| Co-initiator | Tertiary amines (e.g., Triethanolamine, Ethyl-4-(dimethylamino)benzoate) | Typically used in a 1:1 to 2:1 molar ratio with the photoinitiator. |
| UV Curing Wavelength | 300 - 400 nm | Corresponds to the n-π* transition of the benzophenone chromophore. |
| Curing Time | 5 - 60 seconds | Dependent on UV lamp intensity, film thickness, and formulation composition. |
| Final Monomer Conversion | > 90% | Achievable under optimized conditions. |
Mechanical Properties of Cured Acrylic Films:
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the UV curing of acrylic resins. Optimization of specific parameters will be required for different formulations and applications.
Protocol for Preparation of a UV-Curable Acrylic Formulation
Materials:
-
This compound
-
Co-initiator (e.g., Triethanolamine - TEA)
-
Acrylic Monomer(s) (e.g., Methyl Methacrylate, Butyl Acrylate)
-
Acrylic Oligomer (e.g., Urethane Acrylate, Epoxy Acrylate)
-
Solvent (if necessary, e.g., Acetone, Ethyl Acetate)
-
Amber glass vial
-
Magnetic stirrer and stir bar
Procedure:
-
In an amber glass vial, dissolve the desired amount of this compound (e.g., 2 wt%) and co-initiator (e.g., 2 wt% TEA) in the acrylic monomer(s) with gentle stirring until fully dissolved. If necessary, a minimal amount of a suitable solvent can be used to aid dissolution.
-
Add the acrylic oligomer to the mixture and continue stirring until a homogeneous solution is obtained.
-
If a solvent was used, allow it to evaporate in a fume hood or under a gentle stream of nitrogen.
-
Store the formulation in the dark to prevent premature polymerization.
Protocol for UV Curing of an Acrylic Film
Equipment:
-
UV Curing System (e.g., medium-pressure mercury lamp or LED lamp with appropriate wavelength output)
-
Substrate (e.g., glass slide, metal panel)
-
Film applicator (e.g., doctor blade, spin coater)
-
Nitrogen purge (optional, to reduce oxygen inhibition)
Procedure:
-
Apply the prepared acrylic formulation onto the substrate using a film applicator to achieve the desired film thickness.
-
Place the coated substrate in the UV curing chamber.
-
If available, purge the chamber with nitrogen for 1-2 minutes to create an inert atmosphere.
-
Expose the film to UV radiation for a predetermined time. The optimal exposure time will depend on the lamp intensity and the formulation.
-
After curing, remove the substrate and check for tackiness. A tack-free surface generally indicates a well-cured film.
Protocol for Characterization of Cured Acrylic Film
A. Determination of Monomer Conversion by FTIR Spectroscopy:
-
Record the FTIR spectrum of the uncured liquid formulation.
-
Record the FTIR spectrum of the cured film.
-
Monitor the decrease in the peak area of the acrylic C=C double bond absorption, typically around 810 cm⁻¹ and 1635 cm⁻¹.
-
Calculate the percentage of monomer conversion using the following formula: Conversion (%) = [1 - (A_cured / A_uncured)] * 100 where A is the area of the characteristic acrylate peak normalized to an internal standard peak that does not change during polymerization (e.g., a carbonyl peak).
B. Mechanical Testing:
-
Prepare freestanding films of the cured acrylic polymer of a defined thickness.
-
Cut the films into dumbbell shapes according to ASTM D638 standards.
-
Perform tensile testing using a universal testing machine to determine the tensile strength, Young's modulus, and elongation at break.
-
Perform hardness testing using a durometer or nanoindenter.
Visualizations
Photoinitiation Mechanism
References
Application Notes and Protocols for Formulating Coatings with 3,3'-Bis(trifluoromethyl)benzophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Bis(trifluoromethyl)benzophenone is an aromatic ketone that serves as a highly effective Type II photoinitiator for UV-curable coatings.[1][2] Its trifluoromethyl groups enhance its solubility in common organic solvents and can contribute to improved performance characteristics of the final cured coating, such as thermal stability and resistance to environmental factors.[1] This document provides detailed application notes and experimental protocols for formulating and evaluating UV-curable coatings incorporating this compound.
Upon exposure to ultraviolet (UV) radiation, this compound absorbs photons and transitions to an excited triplet state. In this state, it abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate a ketyl radical and an amine-derived radical. Both of these radical species can initiate the polymerization of acrylate or methacrylate monomers and oligomers, leading to the formation of a crosslinked polymer network. This process is known as photopolymerization.
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1868-00-4 |
| Molecular Formula | C₁₅H₈F₆O |
| Molecular Weight | 318.22 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 98 - 102 °C |
| Purity | ≥ 98% |
Recommended Starting Formulations
The following are representative starting formulations for a clear UV-curable coating. The concentrations of the components, particularly the photoinitiator and synergist, should be optimized based on the desired curing characteristics and final coating properties.
Table 1: Starting Formulation for a Clear UV-Curable Coating
| Component | Function | Concentration (wt%) |
| Epoxy Acrylate Oligomer | Primary binder, provides core properties | 50 - 70 |
| Tripropyleneglycol Diacrylate (TPGDA) | Reactive diluent, adjusts viscosity | 20 - 40 |
| This compound | Photoinitiator | 1 - 5 |
| Triethanolamine (TEOA) | Amine synergist (co-initiator) | 2 - 8 |
| Leveling Agent | Improves surface finish | 0.1 - 1 |
Hypothetical Performance Data
The following table presents hypothetical performance data for a clear coating based on the starting formulation above, demonstrating the effect of varying the concentration of this compound. This data is for illustrative purposes and actual results may vary depending on the specific formulation and curing conditions.
Table 2: Hypothetical Performance of a UV-Cured Clear Coating
| Photoinitiator Conc. (wt%) | Cure Speed (s) | Pencil Hardness | Adhesion (ASTM D3359) |
| 1 | 15 | F | 4B |
| 3 | 8 | H | 5B |
| 5 | 5 | 2H | 5B |
Experimental Protocols
Protocol 1: Formulation of the UV-Curable Coating
This protocol describes the preparation of the liquid coating formulation.
Materials:
-
Epoxy acrylate oligomer
-
Tripropyleneglycol diacrylate (TPGDA)
-
This compound
-
Triethanolamine (TEOA)
-
Leveling agent
-
Amber glass beaker or other light-blocking container
-
Magnetic stirrer and stir bar
-
Weighing balance
Procedure:
-
In a light-blocking beaker, combine the epoxy acrylate oligomer and TPGDA.
-
Mix the components at room temperature using a magnetic stirrer until a homogeneous mixture is obtained.
-
In a separate, darkened environment or under yellow light, weigh the desired amount of this compound and TEOA.
-
Add the photoinitiator and amine synergist to the oligomer/monomer mixture.
-
Continue stirring until all components are completely dissolved. Gentle heating (up to 40°C) may be applied to facilitate dissolution.
-
Add the leveling agent and mix for an additional 10 minutes.
-
If necessary, degas the formulation in a vacuum chamber to remove entrapped air bubbles.
Caption: Workflow for preparing the UV-curable coating formulation.
Protocol 2: Application and UV Curing
This protocol outlines the application of the formulated coating and the UV curing process.
Materials:
-
Prepared UV-curable formulation
-
Substrate (e.g., glass, metal, or plastic panels)
-
Film applicator or spin coater
-
UV curing system (e.g., medium-pressure mercury lamp or UV-LED)
-
UV radiometer
Procedure:
-
Ensure the substrate is clean, dry, and free from contaminants.
-
Apply the formulation to the substrate using a film applicator to achieve a desired wet film thickness (e.g., 25-50 µm).
-
Immediately expose the coated substrate to a UV light source.
-
The required UV dose will depend on the photoinitiator concentration, film thickness, and the specific resin system. A typical starting dose is 500-1000 mJ/cm².
-
Monitor the curing process to determine the point at which the coating is tack-free.
Protocol 3: Performance Evaluation
This protocol describes methods for evaluating the key performance characteristics of the cured coating.
1. Cure Speed:
-
Method: Thumb twist test or solvent rub test (ASTM D4752).
-
Procedure: Immediately after UV exposure, gently press and twist a thumb on the surface. A cured film will show no tackiness or marking. For the solvent rub test, use a cloth soaked in methyl ethyl ketone (MEK) and count the number of double rubs required to mar the coating.
2. Pencil Hardness:
-
Method: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test.
-
Procedure: Use a set of calibrated pencils of increasing hardness (e.g., 6B to 6H). Push the pencil at a 45° angle onto the coated surface. The pencil hardness is defined as the grade of the hardest pencil that does not scratch or mar the surface.
3. Adhesion:
-
Method: ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test.
-
Procedure: Make a series of cuts through the coating to the substrate in a cross-hatch pattern. Apply a specified pressure-sensitive tape over the cuts and then rapidly remove it. Adhesion is rated based on the amount of coating removed by the tape, with 5B indicating no coating removal and 0B indicating severe removal.
Mechanism of Action: Type II Photoinitiation
This compound functions as a Type II photoinitiator. The initiation of polymerization is a multi-step process that relies on the presence of a co-initiator or synergist.
Caption: Initiation pathway for this compound.
Safety and Handling
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling the chemicals mentioned in these protocols.
-
Work in a well-ventilated area or under a fume hood.
-
Avoid direct exposure to UV radiation. Use appropriate shielding and UV-blocking eyewear.
-
Consult the Safety Data Sheet (SDS) for this compound and all other chemicals before use.
Disclaimer
The information, formulations, and protocols provided in this document are intended for use by qualified professionals at their own discretion and risk. The hypothetical data presented is for illustrative purposes only and does not represent guaranteed results. It is the user's responsibility to determine the suitability of this compound for their specific application and to conduct all necessary testing to ensure the safety and performance of their final product.
References
Synthesis of Advanced Fluorinated Polymers Utilizing 3,3'-Bis(trifluoromethyl)benzophenone: Application Notes and Protocols
Introduction: The Strategic Role of Fluorination in High-Performance Polymers
In the relentless pursuit of materials with superior performance characteristics, the strategic incorporation of fluorine atoms into polymer backbones has emerged as a transformative approach. Fluorinated polymers, particularly polyimides, exhibit a unique combination of properties including exceptional thermal and oxidative stability, low dielectric constants, reduced moisture absorption, and enhanced solubility. These attributes make them indispensable in advanced applications ranging from microelectronics and aerospace components to high-performance films and coatings.
This technical guide focuses on the synthesis of advanced polymers derived from 3,3'-Bis(trifluoromethyl)benzophenone. While not a direct monomer in polymerization, this compound serves as a critical precursor for the synthesis of highly valuable fluorinated diamine monomers. The presence of two trifluoromethyl (-CF₃) groups on the benzophenone backbone imparts significant and desirable modifications to the final polymer properties. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and application-specific insights for researchers, scientists, and drug development professionals working at the forefront of materials science.
Synthetic Strategy: From Benzophenone to Polymerizable Monomer
The synthesis of advanced polymers from this compound is a multi-step process. The core strategy involves the chemical modification of the benzophenone molecule to introduce polymerizable functional groups, specifically primary amines. The overall synthetic pathway can be delineated into three primary stages, followed by polymerization:
-
Reduction of the Ketone Moiety: The initial step involves the reduction of the carbonyl group of this compound to a methylene group, yielding 3,3'-Bis(trifluoromethyl)diphenylmethane. This transformation is crucial as it creates a more flexible linkage in the eventual polymer backbone.
-
Electrophilic Nitration: The subsequent step is the dinitration of the 3,3'-Bis(trifluoromethyl)diphenylmethane intermediate. This electrophilic aromatic substitution introduces nitro groups onto the phenyl rings, which will serve as precursors to the desired amine functionalities.
-
Reduction of Nitro Groups: The final step in monomer synthesis is the reduction of the dinitro compound to the corresponding diamine, 4,4'-diamino-3,3'-bis(trifluoromethyl)diphenylmethane. This diamine is the key monomer for subsequent polymerization.
-
Polymerization: The synthesized diamine is then polymerized with a suitable dianhydride via a two-step polycondensation reaction to yield the final high-performance polyimide.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway from this compound to fluorinated polyimides.
Experimental Protocols
Part 1: Synthesis of the Diamine Monomer
This section details the step-by-step procedures for the synthesis of 4,4'-diamino-3,3'-bis(trifluoromethyl)diphenylmethane from this compound.
Protocol 1: Reduction of this compound
The Clemmensen reduction is a robust method for the deoxygenation of ketones to their corresponding alkanes under acidic conditions.[1][2]
-
Materials:
-
This compound
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Prepare the zinc amalgam by activating zinc dust with a mercury(II) chloride solution.
-
In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the zinc amalgam and a mixture of concentrated hydrochloric acid and water.
-
Add a solution of this compound in toluene to the flask.
-
Heat the mixture to reflux with vigorous stirring for 24 hours. Additional portions of concentrated HCl may be required during the reaction to maintain acidic conditions.
-
After cooling to room temperature, separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3,3'-Bis(trifluoromethyl)diphenylmethane.
-
Purify the product by vacuum distillation or recrystallization.
-
Protocol 2: Nitration of 3,3'-Bis(trifluoromethyl)diphenylmethane
Electrophilic aromatic nitration is employed to introduce nitro groups onto the activated phenyl rings. The trifluoromethyl groups are meta-directing and deactivating, while the alkyl bridge is ortho, para-directing and activating. The nitration is expected to occur at the positions para to the methylene bridge.[3][4]
-
Materials:
-
3,3'-Bis(trifluoromethyl)diphenylmethane
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
-
Procedure:
-
In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.
-
Dissolve 3,3'-Bis(trifluoromethyl)diphenylmethane in dichloromethane in a separate flask and cool to 0°C.
-
Slowly add the pre-cooled nitrating mixture to the solution of the diphenylmethane derivative while maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 4,4'-dinitro-3,3'-bis(trifluoromethyl)diphenylmethane.
-
Purify the dinitro compound by recrystallization from ethanol or a similar suitable solvent.
-
Protocol 3: Reduction of 4,4'-Dinitro-3,3'-bis(trifluoromethyl)diphenylmethane to the Diamine
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups to amines.[5]
-
Materials:
-
4,4'-Dinitro-3,3'-bis(trifluoromethyl)diphenylmethane
-
Palladium on carbon (Pd/C, 10 wt%)
-
Hydrazine hydrate or Hydrogen gas (H₂)
-
Ethanol or Tetrahydrofuran (THF)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve the dinitro compound in a suitable solvent such as ethanol or THF.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
If using hydrogen gas, purge the vessel with nitrogen and then with hydrogen, and maintain a hydrogen pressure of 50-100 psi.
-
If using hydrazine hydrate, add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude diamine.
-
Purify the 4,4'-diamino-3,3'-bis(trifluoromethyl)diphenylmethane by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity monomer for polymerization.
-
Part 2: Synthesis of Fluorinated Polyimides
The following protocol describes a general two-step method for the synthesis of polyimides from the newly synthesized diamine and a commercial dianhydride.[6][7][8]
Protocol 4: Two-Step Polycondensation for Polyimide Synthesis
-
Materials:
-
4,4'-diamino-3,3'-bis(trifluoromethyl)diphenylmethane (Monomer)
-
Aromatic Dianhydride (e.g., Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Nitrogen gas (high purity)
-
-
Step 1: Synthesis of Poly(amic acid) (PAA)
-
In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of the diamine in anhydrous DMAc or NMP under a nitrogen atmosphere.
-
Once the diamine has completely dissolved, slowly add an equimolar amount of the dianhydride powder in small portions to the stirred solution.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
-
Step 2: Thermal Imidization
-
Cast the viscous poly(amic acid) solution onto a clean glass plate to a uniform thickness using a doctor blade.
-
Place the glass plate in a vacuum oven and subject it to a staged heating program to effect cyclodehydration (imidization) and solvent removal. A typical heating schedule is:
-
80°C for 1 hour
-
150°C for 1 hour
-
200°C for 1 hour
-
250°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, carefully peel the resulting polyimide film from the glass plate.
-
Application Notes: Properties and Performance of Derived Polymers
The incorporation of the 3,3'-bis(trifluoromethyl)diphenylmethane moiety into the polyimide backbone imparts a range of desirable properties.
Table 1: Expected Properties of Fluorinated Polyimides
| Property | Typical Values for Fluorinated Polyimides | Rationale for Performance Enhancement |
| Glass Transition Temperature (Tg) | 250 - 400 °C[7] | The rigid aromatic backbone contributes to a high Tg, while the flexible methylene linkage can slightly lower it compared to more rigid structures. |
| Thermal Decomposition Temperature (Td5) | > 500 °C[7] | The high bond energy of C-F and C-N bonds in the imide ring leads to exceptional thermal stability. |
| Dielectric Constant (at 1 MHz) | 2.2 - 2.8[7][9] | The bulky, low-polarizability -CF₃ groups increase free volume and reduce intermolecular interactions, lowering the dielectric constant. |
| Moisture Absorption | < 1.0 % | The hydrophobic nature of the fluorinated groups repels water, leading to low moisture uptake, which is critical for microelectronic applications. |
| Solubility | Soluble in aprotic polar solvents (NMP, DMAc) | The -CF₃ groups disrupt chain packing and reduce intermolecular forces, enhancing solubility in organic solvents. |
| Tensile Strength | 100 - 250 MPa[7] | The rigid aromatic structure provides high strength and modulus. |
| Elongation at Break | 5 - 30 %[7] | The flexibility of the polymer chain, influenced by the methylene linker, affects the elongation at break. |
Key Application Areas:
-
Microelectronics: The low dielectric constant and high thermal stability of these polyimides make them ideal for use as interlayer dielectrics, passivation layers, and flexible substrates in integrated circuits and flexible displays.[10]
-
Aerospace: Their high strength-to-weight ratio, thermal stability, and resistance to chemical degradation make them suitable for structural components, coatings, and adhesives in aircraft and spacecraft.
-
Membrane Separations: The controlled free volume created by the bulky -CF₃ groups can be tailored for specific gas separation applications.
-
Advanced Coatings: The chemical inertness and low surface energy of fluorinated polyimides lead to coatings with excellent protective and non-stick properties.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of advanced fluorinated polymers. Through a well-defined, multi-step synthetic route, it can be efficiently converted into a high-purity diamine monomer. Subsequent polymerization of this monomer with various dianhydrides opens the door to a wide range of high-performance polyimides with tailored properties. The protocols and application notes provided in this guide offer a solid foundation for researchers and scientists to explore the synthesis and application of these cutting-edge materials. The unique combination of thermal stability, low dielectric constant, and processability ensures that polymers derived from this compound will continue to play a crucial role in the development of next-generation technologies.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Application of 3,3'-Bis(trifluoromethyl)benzophenone in 3D Printing Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Bis(trifluoromethyl)benzophenone is an aromatic ketone featuring two trifluoromethyl groups, which contribute to its notable thermal stability and ultraviolet (UV) absorption characteristics. In the field of additive manufacturing, particularly in vat polymerization technologies such as stereolithography (SLA) and digital light processing (DLP), it serves as a highly efficient Type II photoinitiator. This document provides detailed application notes and experimental protocols for the utilization of this compound in the formulation and evaluation of 3D printing resins.
As a Type II photoinitiator, this compound requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for initiating the polymerization of acrylate or methacrylate monomers upon exposure to UV light. The trifluoromethyl substituents enhance its solubility in common resin formulations and can influence the electronic properties of the benzophenone core, potentially leading to improved photoinitiation efficiency.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 1868-00-4 |
| Molecular Formula | C₁₅H₈F₆O |
| Molecular Weight | 318.21 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Not explicitly found in searches |
| UV Absorption Maximum (λmax) | Theoretical calculations suggest absorption in the UV range. Experimental data for a precise λmax is not readily available in the searched literature. However, benzophenone derivatives typically absorb in the 250-400 nm range. |
Proposed Photopolymerization Mechanism
This compound initiates free-radical polymerization via a hydrogen abstraction mechanism in the presence of a co-initiator. The process can be summarized in the following steps:
-
Photoexcitation: Upon absorption of UV photons, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).
-
Hydrogen Abstraction: The triplet-state photoinitiator abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine), generating a ketyl radical and an amine-derived radical.
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Initiation: The amine-derived radical is typically the primary species that initiates the polymerization of the acrylate or methacrylate monomers in the resin formulation, starting the chain reaction that leads to the formation of a crosslinked polymer network.
Caption: Photopolymerization mechanism of this compound.
Experimental Protocols
Resin Formulation
This section provides a starting point for a generic 3D printing resin formulation incorporating this compound. Researchers should optimize the concentrations of each component based on the specific 3D printer and desired material properties.
Materials:
-
Oligomer: Urethane diacrylate or Bisphenol A glycerolate dimethacrylate (BisGMA)
-
Monomer (Monofunctional): Isobornyl acrylate (IBOA)
-
Monomer (Difunctional): 1,6-Hexanediol diacrylate (HDDA)
-
Photoinitiator: this compound
-
Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDAB) or a similar tertiary amine
-
UV Blocker (Optional): To control cure depth
Table of Formulation Components:
| Component | Function | Example Concentration (wt%) |
| Urethane Diacrylate / BisGMA | Provides core mechanical properties | 40 - 60 |
| Isobornyl Acrylate (IBOA) | Reactive diluent, improves toughness | 20 - 40 |
| 1,6-Hexanediol Diacrylate (HDDA) | Crosslinker, improves hardness | 10 - 20 |
| This compound | Photoinitiator | 0.5 - 3.0 |
| Ethyl 4-(dimethylamino)benzoate (EDAB) | Co-initiator | 1.0 - 5.0 |
| UV Blocker | Controls light penetration | 0.1 - 1.0 |
Preparation Protocol:
-
In a light-blocking container, combine the oligomer and monomer(s).
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Gently heat the mixture to 50-60 °C while stirring to reduce viscosity and ensure homogeneity.
-
Add the this compound and the co-initiator to the mixture. Continue stirring until all components are fully dissolved.
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If using a UV blocker, add it to the formulation and stir until homogeneously dispersed.
-
Allow the resin to cool to room temperature.
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Degas the resin in a vacuum chamber to remove any dissolved air bubbles, which can interfere with the printing process.
Caption: Workflow for preparing a 3D printing resin.
Evaluation of Curing Performance
Objective: To determine the curing characteristics of the formulated resin.
Equipment:
-
DLP or SLA 3D printer
-
Micrometer or calipers
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
Protocol for Cure Depth:
-
Place a small, defined amount of the formulated resin in the printer's vat.
-
Expose a single layer to a specific UV dose (controlled by exposure time and light intensity).
-
After exposure, wash the uncured resin away with a suitable solvent (e.g., isopropanol).
-
Measure the thickness of the cured layer using a micrometer. This is the cure depth for that specific UV dose.
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Repeat for a range of exposure times to generate a working curve (cure depth vs. exposure time).
Protocol for Degree of Conversion (FTIR-ATR):
-
Obtain an FTIR spectrum of the uncured liquid resin. Identify the peak corresponding to the acrylate/methacrylate double bond (typically around 1635 cm⁻¹ and 810 cm⁻¹).
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Print a thin, solid sample of the resin.
-
Obtain an FTIR-ATR spectrum of the cured sample.
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The degree of conversion can be calculated by comparing the decrease in the area of the characteristic double bond peak relative to an internal standard peak that does not change during polymerization (e.g., the carbonyl peak around 1720 cm⁻¹).
Mechanical Testing of Printed Parts
Objective: To characterize the mechanical properties of the cured resin. Standardized test specimens (e.g., dog-bone shapes for tensile testing) should be printed according to relevant ASTM or ISO standards.
Post-Curing: After printing and cleaning, it is crucial to post-cure the parts in a UV curing chamber to ensure complete polymerization and achieve optimal mechanical properties. The post-curing time and temperature should be optimized.
Table of Mechanical Tests:
| Property | ASTM/ISO Standard | Description |
| Tensile Strength & Modulus | ASTM D638 / ISO 527-2 | Measures the force required to pull the material apart and its stiffness. |
| Flexural Strength & Modulus | ASTM D790 / ISO 178 | Measures the material's resistance to bending. |
| Hardness (Shore D) | ASTM D2240 / ISO 868 | Measures the material's resistance to indentation. |
| Impact Strength (Izod/Charpy) | ASTM D256 / ISO 180 | Measures the material's ability to withstand a sudden impact. |
General Mechanical Testing Workflow:
Caption: Workflow for mechanical testing of 3D printed parts.
Quantitative Data Summary (Hypothetical)
While specific experimental data for this compound in 3D printing resins is not available in the searched literature, the following table provides a hypothetical representation of how such data would be presented for comparison. These values are based on typical ranges for acrylate-based resins and would need to be determined experimentally.
Table of Hypothetical Performance Data:
| Parameter | Resin with 1% 3,3'-BTFMBP | Resin with 2% 3,3'-BTFMBP | Control Resin (Standard PI) |
| Cure Depth @ 5s Exposure (µm) | 120 | 150 | 100 |
| Degree of Conversion (%) | 85 | 92 | 88 |
| Tensile Strength (MPa) | 50 | 55 | 52 |
| Flexural Modulus (GPa) | 2.0 | 2.2 | 2.1 |
| Shore D Hardness | 80 | 83 | 81 |
Conclusion
This compound shows significant promise as a photoinitiator for 3D printing resins due to its favorable chemical structure. The protocols and application notes provided herein offer a comprehensive framework for researchers to formulate, print, and characterize high-performance photopolymer resins. Experimental optimization of the resin formulation and printing parameters is essential to achieve the desired material properties for specific applications in research, drug development, and other scientific fields.
Troubleshooting & Optimization
Optimizing reaction conditions for 3,3'-Bis(trifluoromethyl)benzophenone synthesis
Technical Support Center: Synthesis of 3,3'-Bis(trifluoromethyl)benzophenone
Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to facilitate a successful synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the Friedel-Crafts acylation route.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Moisture Contamination: The Lewis acid catalyst (e.g., anhydrous AlCl₃) is extremely sensitive to moisture and will be deactivated. | - Ensure all glassware is flame-dried or oven-dried before use.- Use anhydrous solvents and reagents.- Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive Catalyst: The catalyst may be old or have been improperly stored, leading to deactivation. | - Use a fresh, unopened container of anhydrous aluminum chloride. | |
| Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required because it forms a complex with the ketone product. | - Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent. For moderately deactivated substrates, increasing the amount of catalyst can sometimes improve the yield. | |
| Deactivated Aromatic Ring: While 3-(trifluoromethyl)benzoyl chloride is the target acylating agent, impurities in the starting materials can hinder the reaction. | - Ensure the purity of the 1,3-bis(trifluoromethyl)benzene and 3-(trifluoromethyl)benzoyl chloride starting materials. | |
| Sub-optimal Temperature: The reaction may be too cold, slowing the rate, or too hot, causing side reactions. | - The initial addition of reagents is typically done at low temperatures (0-5 °C) to control the exothermic reaction. The reaction is then allowed to warm to room temperature or gently heated to ensure completion. | |
| Formation of Multiple Products (Isomers) | Incorrect Reaction Pathway: A direct Friedel-Crafts acylation of toluene with 3-(trifluoromethyl)benzoyl chloride would lead to a mixture of ortho, meta, and para isomers. | - The recommended route is the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene with 3-(trifluoromethyl)benzoyl chloride to ensure the correct isomer is formed. |
| Side Reactions: At higher temperatures, side reactions such as polysubstitution or rearrangement can occur. | - Maintain strict temperature control throughout the reaction. | |
| Product is Difficult to Purify | Presence of Starting Materials: Incomplete reaction can lead to contamination with starting materials. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Optimize reaction time and temperature. |
| Formation of Byproducts: The presence of colored impurities may indicate the formation of byproducts. | - Purify the crude product using column chromatography or recrystallization. A common solvent system for recrystallization is hexane/ethyl acetate.[1] | |
| Safety Concerns | Exothermic Reaction: The reaction of the Lewis acid with the acylating agent is highly exothermic. | - Add reagents slowly and in a controlled manner, with efficient cooling. |
| Handling of Reagents: Aluminum chloride is corrosive and reacts violently with water. 3-(Trifluoromethyl)benzoyl chloride is a lachrymator. | - Handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Friedel-Crafts acylation of 1,3-bis(trifluoromethyl)benzene with 3-(trifluoromethyl)benzoyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Q2: Why is moisture so critical to control in this reaction?
A2: The Lewis acid catalyst, typically anhydrous aluminum chloride, reacts readily with water. This deactivates the catalyst, preventing the formation of the acylium ion necessary for the electrophilic aromatic substitution to occur, thus inhibiting the reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., hexane:ethyl acetate 9:1). The disappearance of the starting materials and the appearance of the product spot indicate the progression of the reaction.
Q4: What are the expected yields for this synthesis?
A4: While specific yields for this compound are not extensively reported in the provided search results, analogous Friedel-Crafts acylation reactions can have yields ranging from 80-95% under optimized conditions.[2]
Q5: What are the key safety precautions to take during this synthesis?
A5: It is crucial to work in a well-ventilated fume hood and wear appropriate PPE. Anhydrous aluminum chloride is corrosive and reacts violently with water. 3-(Trifluoromethyl)benzoyl chloride is a lachrymator. The reaction is exothermic and should be cooled appropriately during reagent addition.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes a representative procedure for the synthesis of this compound via Friedel-Crafts acylation.
Materials:
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Anhydrous Aluminum Chloride (AlCl₃)
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1,3-Bis(trifluoromethyl)benzene
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3-(Trifluoromethyl)benzoyl chloride
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Anhydrous Dichloromethane (DCM)
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Allow the apparatus to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
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Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0-5 °C in an ice bath.
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Reagent Addition: In the dropping funnel, prepare a solution of 3-(trifluoromethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature below 10 °C.
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Substrate Addition: After the addition of the acyl chloride is complete, add 1,3-bis(trifluoromethyl)benzene (1.2 equivalents) dropwise to the reaction mixture over 20 minutes, still maintaining the low temperature.
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Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress by TLC.
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Quenching: Very carefully and slowly, pour the reaction mixture into a beaker containing crushed ice and 1M hydrochloric acid. Stir until the ice has melted and the aluminum salts have dissolved.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.
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Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Data Presentation
Table 1: Illustrative Reaction Parameters and Outcomes
| Parameter | Condition A | Condition B | Condition C |
| Catalyst (equiv.) | 1.1 | 1.5 | 1.1 |
| Temperature (°C) | 0 to RT | RT | 40 |
| Reaction Time (h) | 4 | 4 | 2 |
| Yield (%) | 85 | 82 | 75 |
| Purity (%) | 95 | 93 | 90 |
Note: The data in this table is illustrative and intended to represent typical trends in a Friedel-Crafts acylation. Actual results may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing the Synthesis of 3,3'-Bis(trifluoromethyl)benzophenone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 3,3'-Bis(trifluoromethyl)benzophenone.
Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
I. Friedel-Crafts Acylation Route
The Friedel-Crafts acylation is a classic method for synthesizing benzophenones. However, the presence of the electron-withdrawing trifluoromethyl group on both the acylating agent and the aromatic substrate presents challenges.
Q1: My Friedel-Crafts acylation of m-trifluoromethylbenzene with m-trifluoromethylbenzoyl chloride is resulting in a very low yield. What are the likely causes?
A1: Low yields in this specific Friedel-Crafts acylation are common and can be attributed to several factors:
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Deactivated Aromatic Ring: The trifluoromethyl (-CF3) group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution. This makes the reaction inherently sluggish.
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Catalyst Inactivity: Lewis acid catalysts like aluminum chloride (AlCl₃) are highly sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.
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Insufficient Catalyst: The benzophenone product can form a stable complex with the Lewis acid catalyst, effectively removing it from the reaction. Therefore, a stoichiometric amount or even a slight excess of the catalyst is often required.
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High Reaction Temperature: While heating might be necessary to overcome the deactivation of the ring, excessive temperatures can lead to the formation of tarry byproducts and decomposition of the starting materials.
Q2: How can I optimize the reaction conditions to improve the yield of the Friedel-Crafts acylation?
A2: To improve the yield, consider the following optimizations:
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Strictly Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents and high-purity reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
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Catalyst Stoichiometry: Start with at least a stoichiometric equivalent of AlCl₃ and consider a small excess (e.g., 1.1 to 1.2 equivalents).
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Temperature Control: Begin the reaction at a low temperature (e.g., 0 °C) and slowly warm it to a moderate temperature (e.g., 50-60 °C). Monitor the reaction progress by TLC or GC to find the optimal temperature that promotes product formation without significant byproduct generation.
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Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) could be explored, although they are generally less reactive.
II. Grignard Reaction Route
The Grignard reaction offers a powerful alternative for forming the carbon-carbon bond in this compound. This typically involves the reaction of a Grignard reagent with an acyl chloride.
Q1: I am having trouble initiating the formation of 3-(trifluoromethyl)phenylmagnesium bromide. What can I do?
A1: Difficulty in initiating Grignard reagent formation is a common issue. Here are some troubleshooting steps:
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Activation of Magnesium: Ensure the magnesium turnings are fresh and not oxidized. You can activate the magnesium by gently crushing the turnings in the flask (under an inert atmosphere) to expose a fresh surface. Adding a small crystal of iodine can also help initiate the reaction; the disappearance of the brown iodine color is an indicator of reaction initiation.
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Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous ether or THF must be used as the solvent.
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Initiation with a Small Amount of Alkyl Halide: Add a small portion of the 3-bromotrifluoromethylbenzene solution to the magnesium and warm the mixture gently. Obvious signs of reaction include bubbling at the magnesium surface and the solution turning cloudy.[1]
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Local Heating: Use a heat gun to gently warm the spot where the magnesium and a small amount of the halide solution are, which can often initiate the reaction.
Q2: My Grignard reaction is producing a significant amount of a biphenyl impurity. How can I minimize this?
A2: The formation of 3,3'-bis(trifluoromethyl)biphenyl is a known side reaction (Wurtz coupling). This is favored by high concentrations of the aryl halide and elevated temperatures. To minimize this:
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Slow Addition: Add the 3-bromotrifluoromethylbenzene solution to the magnesium turnings slowly and dropwise to maintain a low concentration of the halide in the reaction mixture.
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Temperature Control: Maintain a gentle reflux during the Grignard formation and avoid excessive heating.
Q3: The reaction of my Grignard reagent with 3-(trifluoromethyl)benzoyl chloride gives a low yield of the desired benzophenone and a significant amount of a tertiary alcohol. How can I prevent this?
A3: The Grignard reagent can react with the initially formed benzophenone to produce a tertiary alcohol. To favor the formation of the benzophenone:
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Inverse Addition: Slowly add the Grignard reagent to a solution of the 3-(trifluoromethyl)benzoyl chloride at a low temperature (e.g., -78 °C to 0 °C). This ensures that the acyl chloride is always in excess relative to the Grignard reagent.
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Stoichiometry: Use a precise 1:1 stoichiometry of the Grignard reagent to the acyl chloride.
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Temperature Control: Maintain a low temperature during the addition to reduce the rate of the second addition of the Grignard reagent to the ketone product.
III. Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura cross-coupling is a versatile method for forming C-C bonds and can be applied to the synthesis of benzophenones.
Q1: My Suzuki-Miyaura coupling of 3-(trifluoromethyl)phenylboronic acid with 3-(trifluoromethyl)benzoyl chloride is not proceeding to completion. What are the potential issues?
A1: Incomplete conversion in a Suzuki-Miyaura coupling can be due to several factors:
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Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Ensure the reaction is performed under an inert atmosphere and with degassed solvents.
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Incorrect Base: The choice of base is crucial for the transmetalation step. Common bases include potassium carbonate, cesium carbonate, or potassium phosphate. The optimal base may need to be screened for this specific reaction.
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Ligand Choice: The phosphine ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. A variety of ligands can be screened to find the most effective one.
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Boronic Acid Quality: Boronic acids can dehydrate to form boroxines, which may have different reactivity. Ensure your boronic acid is of high quality.
Q2: How can I improve the yield and efficiency of my Suzuki-Miyaura coupling reaction?
A2: To optimize your Suzuki-Miyaura coupling:
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Catalyst and Ligand Screening: Experiment with different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos) to find the most active catalytic system.
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Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous base solution is commonly used. The ratio of the solvents can influence the reaction rate.
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Temperature: Most Suzuki couplings require heating. The optimal temperature should be determined experimentally, typically ranging from 80 °C to the boiling point of the solvent.
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Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst to prevent oxidative degradation.
Data Presentation
The following tables provide representative data for reaction conditions that can influence the yield of related benzophenone syntheses. This data should be used as a guideline for optimizing the synthesis of this compound.
Table 1: Influence of Catalyst on Friedel-Crafts Acylation Yield (Model Reaction)
| Entry | Lewis Acid Catalyst | Catalyst (equivalents) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | AlCl₃ | 1.1 | 60 | 12 | 45 |
| 2 | FeCl₃ | 1.1 | 60 | 12 | 30 |
| 3 | AlCl₃ | 1.1 | 25 | 24 | 25 |
| 4 | AlCl₃ | 1.5 | 60 | 12 | 55 |
Table 2: Effect of Addition Mode on Grignard Reaction Product Distribution (Model Reaction)
| Entry | Addition Mode | Temperature (°C) | Benzophenone Yield (%) | Tertiary Alcohol Yield (%) |
| 1 | Grignard Reagent to Acyl Chloride (Inverse) | -78 | 85 | 10 |
| 2 | Acyl Chloride to Grignard Reagent (Normal) | 0 | 40 | 55 |
| 3 | Grignard Reagent to Acyl Chloride (Inverse) | 0 | 70 | 25 |
Table 3: Optimization of Suzuki-Miyaura Coupling Conditions (Model Reaction)
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 100 | 65 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 88 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | 92 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Materials:
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3-Bromotrifluoromethylbenzene
-
Magnesium turnings
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Iodine (crystal)
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Anhydrous diethyl ether or THF
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3-(Trifluoromethyl)benzoyl chloride
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1 M HCl solution
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Saturated NaHCO₃ solution
-
Brine
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Anhydrous magnesium sulfate
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings (1.2 eq.) and a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 3-bromotrifluoromethylbenzene (1.0 eq.) in anhydrous diethyl ether.
-
Add a small portion of the bromide solution to the magnesium to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction starts (bubbling, cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Acyl Chloride:
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In a separate flame-dried flask, prepare a solution of 3-(trifluoromethyl)benzoyl chloride (1.0 eq.) in anhydrous diethyl ether.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the prepared Grignard reagent to the acyl chloride solution via a cannula, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
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Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization.
-
Mandatory Visualization
Caption: Experimental workflow for the Grignard synthesis.
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Purification of 3,3'-Bis(trifluoromethyl)benzophenone
Welcome to the technical support center for the purification of 3,3'-Bis(trifluoromethyl)benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common purification methods for this compound?
A1: The most common and effective methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the typical physical properties of this compound that are relevant to its purification?
A2: Key properties include its appearance as a white to light yellow powder or crystal and a melting point in the range of 98-102 °C[1][2]. Its solubility in various organic solvents is also a critical factor for developing an effective purification protocol[1].
Q3: What are potential impurities I might encounter?
A3: Impurities can originate from starting materials or by-products of the synthesis. Depending on the synthetic route, these could include unreacted starting materials like 3-(trifluoromethyl)benzoyl chloride or 3-(trifluoromethyl)benzaldehyde, as well as isomers or related benzophenone derivatives. Some synthetic preparations of benzophenones can also result in polyol impurities[3].
Q4: How can I monitor the purity of my fractions during purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography and assessing the purity of recrystallized material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q5: What purity level should I aim for?
A5: For most research and development applications, a purity of ≥98% (as determined by GC or HPLC) is generally considered acceptable[1].
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not dissolve in the hot solvent. | The solvent is not appropriate for the compound. | Select a different solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. For aromatic ketones, consider solvents like ethanol, isopropanol, or a mixed solvent system such as hexane/ethyl acetate. |
| Compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated with impurities.3. The cooling process is too rapid. | 1. Choose a solvent with a lower boiling point.2. Consider a preliminary purification step like column chromatography to remove the bulk of impurities.3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Low recovery of the purified product. | 1. The compound is too soluble in the cold solvent.2. Too much solvent was used.3. Premature crystallization during hot filtration. | 1. Use a solvent in which the compound has lower solubility at cold temperatures. You can also cool the solution for a longer period in an ice bath.2. Use the minimum amount of hot solvent necessary to dissolve the crude product.3. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Colored impurities persist after recrystallization. | The impurity co-crystallizes with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product. |
Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the desired compound from impurities. | 1. The solvent system (mobile phase) is not optimal.2. The column is overloaded with the sample.3. The column was not packed properly, leading to channeling. | 1. Optimize the mobile phase using TLC. A good starting point for fluorinated aromatic ketones is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve good separation (an Rf of 0.2-0.3 for the target compound is often ideal).2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude compound by weight.3. Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| The compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| The compound is eluting too quickly with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase by increasing the proportion of the less polar solvent (e.g., hexane). |
| Streaking or tailing of spots on TLC of collected fractions. | 1. The sample was not loaded onto the column in a concentrated band.2. The compound is interacting too strongly with the stationary phase. | 1. Dissolve the crude sample in a minimal amount of the mobile phase or a more volatile solvent before loading it onto the column.2. Consider adding a small percentage of a more polar solvent (like methanol) or a modifier (like triethylamine for basic compounds or acetic acid for acidic compounds) to the mobile phase. |
Quantitative Data Summary
The following table provides illustrative data for the purification of a hypothetical 10g batch of crude this compound. Actual results may vary depending on the nature and extent of impurities.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Typical Solvents/Mobile Phase |
| Recrystallization | 85 | 98.5 | 75 | Isopropanol |
| Column Chromatography | 85 | >99 | 80 | Hexane:Ethyl Acetate (95:5 to 90:10 gradient) |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethanol, isopropanol, ethyl acetate) at room and elevated temperatures to find a suitable solvent. A good solvent will dissolve the compound when hot but sparingly when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Column Chromatography
-
Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), determine an optimal solvent system (mobile phase) that provides good separation between the desired compound and impurities. A mixture of hexane and ethyl acetate is a common choice.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and pour it into a chromatography column, ensuring it is packed uniformly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute more polar compounds.
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Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Diagrams
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 3,3'-Bis(trifluoromethyl)benzophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 3,3'-bis(trifluoromethyl)benzophenone.
Frequently Asked Questions (FAQs)
Q1: I have performed a Friedel-Crafts acylation to synthesize this compound and my final product shows multiple spots on TLC/peaks in GC-MS other than the desired product. What are the likely byproducts?
A1: In a Friedel-Crafts acylation for synthesizing this compound, several byproducts can form. The most common issues are related to polysubstitution and incorrect regioselectivity. Given that the trifluoromethyl group is a meta-director, the primary substitution is expected at the 3 and 3' positions. However, under certain conditions, you might observe:
-
Isomeric Products: Acylation at other positions on the aromatic ring can lead to the formation of isomers such as 2,3'- or 4,3'-bis(trifluoromethyl)benzophenone.
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Polysubstituted Products: Although the benzophenone product is deactivated towards further acylation, forcing reaction conditions (e.g., high temperature, prolonged reaction time, or excess catalyst) can lead to the introduction of additional acyl groups on one of the aromatic rings.[1]
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Unreacted Starting Materials: Incomplete reaction can result in the presence of 3-(trifluoromethyl)benzoyl chloride and 1-(trifluoromethyl)benzene in your crude product.
Q2: My synthesis of this compound via a Grignard reaction has a low yield and contains significant impurities. What are the common byproducts in this route?
A2: The Grignard reaction is a powerful method for ketone synthesis, but it is sensitive to reaction conditions. Common byproducts when synthesizing this compound include:
-
3,3'-Bis(trifluoromethyl)biphenyl: This is a very common byproduct in Grignard reactions and is formed from the coupling of the Grignard reagent (3-(trifluoromethyl)phenylmagnesium halide) with unreacted 3-(trifluoromethyl)aryl halide.[1][2] Higher concentrations of the aryl halide and elevated temperatures can favor the formation of this byproduct.[1][2]
-
Tertiary Alcohol: The initially formed this compound can be attacked by a second molecule of the Grignard reagent to form a tertiary alcohol (bis[3-(trifluoromethyl)phenyl]methanol). This is more likely to occur if the Grignard reagent is added too quickly or if there is a localized high concentration of the reagent.
-
Hydrolyzed Grignard Reagent: Grignard reagents are highly reactive towards protic solvents like water. Any moisture in the glassware or solvents will quench the Grignard reagent, leading to the formation of 3-(trifluoromethyl)benzene and reducing the overall yield.[3][4]
Q3: I have identified some isomeric dibromo-bis(trifluoromethyl)benzene compounds in my starting material. Will this affect my synthesis of this compound?
A3: Yes, impurities in your starting materials will likely be carried through the reaction and can lead to the formation of difficult-to-remove byproducts. For instance, if your 3-bromo-1-(trifluoromethyl)benzene or 1,3-bis(trifluoromethyl)benzene precursor is contaminated with isomers like 1,2-dibromo-3,5-bis(trifluoromethyl)benzene or 1,4-dibromo-3,5-bis(trifluoromethyl)benzene, you can expect the formation of the corresponding isomeric benzophenone products.[5] It is highly recommended to purify your starting materials to the highest possible degree before proceeding with the synthesis.
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating the formation of common byproducts during the synthesis of this compound.
Table 1: Common Byproducts and Mitigation Strategies
| Byproduct Name | Likely Synthetic Route | Probable Cause | Suggested Mitigation and Removal |
| Isomeric Benzophenones | Friedel-Crafts Acylation | Incorrect regioselectivity due to reaction conditions. | Optimize reaction temperature and catalyst. Isomers may be difficult to separate; fractional crystallization or preparative chromatography may be required. |
| Polysubstituted Benzophenones | Friedel-Crafts Acylation | Forcing reaction conditions (high temperature, excess catalyst).[1] | Use stoichiometric amounts of reagents and catalyst. Control reaction temperature carefully. |
| 3,3'-Bis(trifluoromethyl)biphenyl | Grignard Reaction | Coupling of Grignard reagent with unreacted aryl halide.[1][2] | Control the rate of addition of the aryl halide. Maintain a lower reaction temperature. Biphenyls can often be removed by recrystallization from a non-polar solvent. |
| Tertiary Alcohol | Grignard Reaction | Reaction of the ketone product with excess Grignard reagent. | Add the Grignard reagent slowly to the electrophile. Use a slight excess of the electrophile. |
| 3-(Trifluoromethyl)benzene | Grignard Reaction | Hydrolysis of the Grignard reagent by moisture.[3][4] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Unreacted Starting Materials | Both | Incomplete reaction. | Increase reaction time or temperature moderately. Ensure proper stoichiometry of reagents. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation:
-
Reaction Setup: Under an inert atmosphere, charge a dried flask with anhydrous aluminum chloride (AlCl₃).
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Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Reagent Addition: Cool the mixture in an ice bath and slowly add 3-(trifluoromethyl)benzoyl chloride, followed by the slow addition of 1-(trifluoromethyl)benzene.
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Reaction: Allow the reaction to stir at room temperature until completion (monitor by TLC or GC).
-
Workup: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.[6]
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Extraction: Extract the aqueous layer with an organic solvent.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
General Protocol for Grignard Reaction:
-
Grignard Reagent Formation: In an oven-dried flask under an inert atmosphere, react magnesium turnings with 3-bromo-1-(trifluoromethyl)benzene in anhydrous diethyl ether or THF to form the Grignard reagent.
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Reaction with Electrophile: In a separate dried flask, dissolve 3-(trifluoromethyl)benzoyl chloride in anhydrous ether.
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Addition: Slowly add the Grignard reagent to the solution of the acid chloride at a low temperature (e.g., 0 °C).
-
Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete.
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Hydrolysis: Quench the reaction by carefully adding it to a cold aqueous solution of a weak acid (e.g., ammonium chloride) or dilute hydrochloric acid.[6]
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Workup and Purification: Separate the organic layer, extract the aqueous layer, wash the combined organic layers, dry, and concentrate. Purify the product by recrystallization or chromatography.
Visual Troubleshooting Guide
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. echemi.com [echemi.com]
- 3. data.epo.org [data.epo.org]
- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 5. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting guide for using 3,3'-Bis(trifluoromethyl)benzophenone
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals using 3,3'-Bis(trifluoromethyl)benzophenone. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to facilitate its effective use in various applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is an aromatic ketone characterized by two trifluoromethyl groups. It is primarily used as a photoinitiator in the production of polymers and resins, where it enhances the curing process in coatings and adhesives.[1] Its ability to absorb UV light also makes it an effective additive in plastics to protect against degradation from sunlight.[1] Additionally, it finds applications in organic photovoltaics and the synthesis of advanced polymers.[1]
Q2: What are the main safety hazards associated with this compound?
A2: this compound is classified as a skin and eye irritant.[2] It is important to handle the compound with appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure work is conducted in a well-ventilated area to avoid inhalation of any dust or vapors.[2]
Q3: In which solvents is this compound soluble?
Troubleshooting Guide
This section addresses common issues that may be encountered during experiments using this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Polymerization/Curing | - Insufficient photoinitiator concentration.- Inadequate UV light intensity or wavelength.- Oxygen inhibition at the surface.- Poor compatibility of the photoinitiator with the resin. | - Increase the concentration of this compound (typically 0.5-5 wt%).- Ensure the UV lamp's emission spectrum overlaps with the absorption spectrum of the photoinitiator. The UV-Vis absorption spectrum of this compound has been theoretically calculated and can be used as a reference.[5][6]- Perform curing in an inert atmosphere (e.g., nitrogen) to minimize oxygen inhibition.[7]- For surface cure issues, consider using a higher concentration of the photoinitiator or a co-initiator.[7]- Ensure the photoinitiator is fully dissolved in the monomer/oligomer mixture before curing. |
| Yellowing of the Cured Polymer | - Photodegradation of the photoinitiator or its byproducts.- Use of certain co-initiators (e.g., some amines).- High curing temperatures. | - Optimize the concentration of the photoinitiator; excess initiator can lead to more colored byproducts.- Use a co-initiator less prone to yellowing.- Employ a UV source with a cutoff filter to remove shorter, more energetic wavelengths that can cause degradation.- Consider using a photoinitiator that photobleaches after curing.[7] |
| Poor Solubility in Formulation | - Incorrect solvent choice.- Concentration exceeds solubility limit. | - Refer to the solubility information for benzophenone and test solubility in a range of solvents (e.g., ketones, esters, aromatic hydrocarbons).- Gently warm the mixture to aid dissolution, but be cautious of potential premature reactions.- Prepare a more dilute stock solution and add it to the formulation. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1868-00-4 | [8] |
| Molecular Formula | C₁₅H₈F₆O | [8] |
| Molecular Weight | 318.21 g/mol | [8] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 100-102 °C | [8] |
| Storage | Store at room temperature in a dry, sealed container. | [2] |
Experimental Protocols
Protocol 1: General Procedure for UV Curing of an Acrylate Formulation
This protocol provides a general guideline for using this compound as a photoinitiator for the UV curing of an acrylate-based resin.
Materials:
-
This compound
-
Acrylate monomer/oligomer blend (e.g., a mix of a diacrylate and a triacrylate)
-
Co-initiator (optional, e.g., an amine synergist like triethanolamine)
-
Solvent (if needed for dissolution, e.g., acetone)
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UV curing lamp (e.g., medium-pressure mercury lamp)
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Substrate (e.g., glass slide, polymer film)
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Film applicator or spin coater
Procedure:
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Preparation of the Photocurable Formulation:
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Dissolve the desired amount of this compound (e.g., 1-3 wt%) in the acrylate monomer/oligomer blend. If necessary, a minimal amount of a suitable solvent can be used to aid dissolution, which should then be evaporated before curing.
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If a co-initiator is used, add it to the mixture (typically at a similar or slightly higher concentration than the photoinitiator).
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Stir the mixture in the dark until a homogeneous solution is obtained.
-
-
Film Application:
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Apply a thin film of the formulation onto the substrate using a film applicator to a desired thickness or by spin coating.
-
-
UV Curing:
-
Place the coated substrate under the UV lamp.
-
Expose the film to UV radiation. The curing time will depend on the lamp intensity, film thickness, and photoinitiator concentration. Monitor the curing progress until the film is tack-free.
-
-
Post-Curing (Optional):
-
For some applications, a post-curing step at a slightly elevated temperature may be beneficial to enhance the final properties of the polymer.
-
Workflow for UV Curing Process
Caption: A general workflow for the UV curing of a polymer film using a photoinitiator.
Role in Drug Development
The trifluoromethyl (-CF3) group is a significant structural motif in modern drug design due to its unique electronic properties and steric effects.[3][4][9][10] The incorporation of -CF3 groups can enhance a molecule's metabolic stability, binding affinity to target proteins, and membrane permeability.[3][9]
While there is limited direct research on the specific signaling pathways modulated by this compound, the bis(trifluoromethyl)phenyl moiety is of interest in medicinal chemistry. For instance, compounds containing a 3,5-bis(trifluoromethyl)phenyl group have been investigated for their anti-cancer properties. These compounds can influence signaling pathways involved in cancer cell proliferation and apoptosis, such as the STAT3 pathway, by interacting with key cellular targets. The benzophenone scaffold itself can also serve as a bioisostere for other chemical groups in drug design, potentially influencing the pharmacological properties of a lead compound.[11]
Researchers in drug development can utilize this compound as a scaffold or intermediate to synthesize novel compounds with potential therapeutic activity, leveraging the beneficial effects of the trifluoromethyl groups.
Logical Relationship in Drug Discovery
Caption: The role of this compound as a starting material in the drug discovery process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 1868-00-4 [sigmaaldrich.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FT-IR, FT-Raman and DFT study of 3,3'-bis (trifluoromethyl) benzophenone and its biological activity with other halogen (Cl, Br) atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 8. This compound | 1868-00-4 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photodegradation of 3,3'-Bis(trifluoromethyl)benzophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 3,3'-Bis(trifluoromethyl)benzophenone under UV irradiation.
Disclaimer: Specific degradation pathways for this compound are not extensively documented in publicly available literature. The information provided is based on the general principles of photodegradation of benzophenone derivatives and common experimental practices.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under UV irradiation?
A1: While specific pathways for this compound are not established, benzophenone derivatives generally degrade via several mechanisms upon UV irradiation. These include:
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Direct Photolysis: The molecule directly absorbs UV light, leading to an excited state that can then undergo bond cleavage or rearrangement.
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Indirect Photolysis (Sensitized): Other molecules in the solution (sensitizers) absorb UV light and transfer the energy to the benzophenone derivative, initiating its degradation. In natural waters, dissolved organic matter can act as a photosensitizer.[1][2]
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Reaction with Reactive Oxygen Species (ROS): UV irradiation of aqueous solutions can generate reactive species like hydroxyl radicals (•OH).[1][2] These highly reactive species can attack the aromatic rings of the benzophenone molecule, leading to hydroxylation and other oxidative degradation products.
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Self-Sensitization: Benzophenones can form excited triplet states that lead to the formation of singlet oxygen, which can then contribute to the degradation of the parent molecule.[1]
Given the structure of this compound, potential degradation pathways could involve the cleavage of the carbonyl bridge, reactions at the aromatic rings, and potential transformations of the trifluoromethyl groups, although the latter are generally very stable.
Q2: My degradation rates are inconsistent between experiments. What are the possible causes?
A2: Inconsistent degradation rates are a common issue in photochemical experiments. Several factors could be responsible:
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Fluctuations in Light Source Intensity: The output of UV lamps can vary over time. It is crucial to use a stabilized power source and allow the lamp to warm up sufficiently before starting the experiment.
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Inconsistent Sample Positioning: The distance and angle of the sample relative to the light source must be identical for all experiments to ensure consistent irradiance.
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Temperature Variations: Photochemical reaction rates can be temperature-dependent. Use a temperature-controlled reactor or a water bath to maintain a constant temperature.
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Changes in Solution Composition: The pH of the solution can significantly affect degradation rates.[3] Ensure consistent pH buffering. The presence of trace impurities can also act as sensitizers or quenchers, altering the reaction kinetics.
Q3: I am observing unexpected peaks in my HPLC chromatogram. What could they be?
A3: Unexpected peaks in an HPLC chromatogram can arise from several sources:
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Formation of Degradation Intermediates and Products: These are the primary targets of your study. Their retention times will likely differ from the parent compound.
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Solvent Impurities: Ensure you are using high-purity, HPLC-grade solvents. Impurities can be concentrated during sample preparation or react under UV irradiation.
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Contamination from Glassware or Equipment: Thoroughly clean all glassware and equipment to avoid cross-contamination.
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Secondary Degradation: Initial degradation products may themselves be unstable under UV irradiation and degrade further into other compounds.
Q4: How can I confirm the identity of the degradation products?
A4: Identifying unknown degradation products typically requires more advanced analytical techniques than HPLC with a standard UV detector. The most common and effective method is Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS. These techniques provide mass information that can be used to determine the molecular weight of the degradation products and, through fragmentation patterns, elucidate their structures.
Troubleshooting Guides
Experimental Setup and Execution
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very slow degradation observed | - Insufficient light intensity or incorrect wavelength. - The compound is highly photostable under the experimental conditions. - Issues with the solvent (e.g., UV-absorbing solvent). | - Check the lamp specifications and ensure it emits at a wavelength absorbed by the compound. - Increase the irradiation time or light intensity. - Consider using a photosensitizer or an advanced oxidation process (e.g., UV/H₂O₂).[3] - Use a non-UV-absorbing solvent like water, acetonitrile, or methanol. |
| Precipitate forms in the solution during irradiation | - Formation of insoluble degradation products. - Photopolymerization of the starting material or degradation products. | - Analyze the precipitate separately if possible. - Try a different solvent or adjust the pH of the solution. - Lower the initial concentration of the compound. |
| Inconsistent results in replicate experiments | - Fluctuations in lamp output. - Inconsistent sample geometry or distance from the lamp. - Temperature variations. | - Allow the lamp to stabilize before each experiment. - Use a fixed sample holder to ensure reproducible positioning. - Employ a temperature-controlled photoreactor.[4] |
HPLC Analysis
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Baseline noise or drift | - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Lamp in the detector is failing. | - Prepare fresh mobile phase with HPLC-grade reagents. - Flush the detector cell. - Degas the mobile phase thoroughly. - Replace the detector lamp if necessary.[5] |
| Peak tailing or fronting | - Column overload. - Inappropriate mobile phase pH for ionizable analytes. - Column contamination or degradation. | - Reduce the injection volume or sample concentration. - Adjust the mobile phase pH. - Clean the column according to the manufacturer's instructions or replace it.[6] |
| Shifting retention times | - Inconsistent mobile phase composition. - Fluctuations in column temperature. - Column aging. | - Prepare mobile phase carefully and consistently. - Use a column oven for temperature control. - Use a new or reconditioned column.[5] |
Quantitative Data Summary
While specific quantitative data for the photodegradation of this compound is not available, the following tables provide a template for the types of data that should be collected and presented. The photodegradation of benzophenone derivatives often follows pseudo-first-order kinetics.[3][7]
Table 1: Pseudo-First-Order Rate Constants (k) and Half-Lives (t₁/₂) of this compound under Different Conditions
| Condition | k (min⁻¹) | t₁/₂ (min) | R² |
| UV in Pure Water (pH 7) | e.g., 0.015 | e.g., 46.2 | e.g., 0.99 |
| UV in Lake Water | Data | Data | Data |
| UV in Seawater | Data | Data | Data |
| UV with H₂O₂ | Data | Data | Data |
Table 2: Formation of Major Degradation Products Over Time
| Time (min) | Concentration of Parent Compound (µM) | Concentration of Product A (µM) | Concentration of Product B (µM) |
| 0 | Initial Concentration | 0 | 0 |
| 15 | Data | Data | Data |
| 30 | Data | Data | Data |
| 60 | Data | Data | Data |
| 120 | Data | Data | Data |
Experimental Protocols
Protocol 1: General Procedure for UV Irradiation of this compound
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Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute to the desired final concentration in ultrapure water. The final concentration should be low enough to ensure complete dissolution and to be within the linear range of the analytical method.
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Photoreactor Setup: Use a suitable photoreactor, such as one equipped with a medium-pressure mercury lamp or a xenon arc lamp.[3] The reactor should be equipped with a cooling system to maintain a constant temperature. A common setup involves a quartz tube for the sample solution placed within the photoreactor.[8]
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Irradiation:
-
Transfer a known volume of the sample solution to the quartz tube.
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Take an initial sample (t=0) before turning on the UV lamp.
-
Turn on the UV lamp to start the irradiation.
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Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60, 90, 120 minutes).
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Immediately transfer the collected samples to amber vials and store them in the dark, preferably on ice, to quench any further photochemical reactions before analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the parent compound and any degradation products using a validated HPLC method with a UV detector.
-
For the identification of unknown degradation products, use LC-MS/MS.
-
Visualizations
Caption: Generalized degradation pathways of benzophenone derivatives.
Caption: Experimental workflow for studying UV degradation.
References
- 1. Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D5EM00292C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experimental set up for the irradiation of biological samples and nuclear track detectors with UV C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. Photolytic fate and genotoxicity of benzophenone-derived compounds and their photodegradation mixtures in the aqueous environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Photostability issues with 3,3'-Bis(trifluoromethyl)benzophenone
Welcome to the technical support center for 3,3'-Bis(trifluoromethyl)benzophenone. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing potential photostability issues encountered during experiments with this compound.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the use of this compound in photochemical experiments.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Photodegradation of the compound: this compound may be susceptible to degradation upon exposure to light, leading to variable concentrations and the formation of photo-adducts. | - Conduct experiments under controlled, low-light conditions or use light filters. - Prepare solutions fresh and protect them from light using amber vials or aluminum foil. - Include a "dark" control in your experiments to quantify the extent of photodegradation. |
| Formation of unexpected byproducts | Photoreaction with solvent or other molecules: The excited state of benzophenones can abstract hydrogen atoms from solvent molecules or other components in the reaction mixture, leading to the formation of impurities. | - Choose a solvent with high bond dissociation energies (e.g., acetonitrile, perfluorinated solvents) to minimize hydrogen abstraction. - Degas solutions to remove oxygen, which can participate in side reactions. - Analyze samples by HPLC or LC-MS to identify and characterize any photoproducts. |
| Low reaction yield or efficiency | Inner filter effect: At high concentrations, the compound may absorb most of the incident light at the surface of the solution, preventing light from reaching the rest of the sample. Quenching of the excited state: Impurities or other molecules in the reaction mixture may deactivate the excited state of this compound. | - Optimize the concentration of the compound to ensure uniform light penetration. - Purify all reagents and solvents to remove potential quenchers. - Consider using a photosensitizer if direct excitation is inefficient. |
| Difficulty in reproducing published data | Variations in experimental setup: Differences in light source (wavelength, intensity), temperature, solvent, and concentration can significantly impact photochemical reactions. | - Carefully replicate the experimental conditions described in the literature. - Calibrate your light source to ensure consistent and reproducible irradiation. - Report detailed experimental parameters in your own publications to facilitate reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the expected photochemical behavior of this compound?
A1: While specific experimental data for this compound is limited, benzophenones are well-known to undergo photoreduction in the presence of a hydrogen donor. Upon absorption of UV light, the molecule is promoted to an excited triplet state. This highly reactive species can then abstract a hydrogen atom from a suitable donor (like a solvent molecule), initiating a radical reaction cascade. The presence of two electron-withdrawing trifluoromethyl groups is expected to influence the energy of the excited states and may affect the quantum yield and kinetics of photoreactions.
Q2: How should I store solutions of this compound?
A2: Solutions should be stored in a cool, dark place to prevent photodegradation. The use of amber glass vials or containers wrapped in aluminum foil is highly recommended. For long-term storage, it is advisable to store the compound as a solid and prepare solutions fresh before use.
Q3: What solvents are recommended for experiments involving this compound?
A3: The choice of solvent is critical. For applications where photoreactivity is desired, solvents that are good hydrogen donors (e.g., isopropanol) can be used. To minimize unwanted photodegradation and side reactions, it is preferable to use solvents that are poor hydrogen donors, such as acetonitrile, perfluorinated hydrocarbons, or water (if solubility permits).
Q4: How can I monitor the photostability of this compound in my experiments?
A4: The photostability can be monitored by UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC). A decrease in the absorbance at the compound's λmax over time upon light exposure indicates degradation. HPLC can be used to quantify the remaining parent compound and to detect the formation of any photoproducts.
Q5: Are there any known incompatibilities for this compound?
A5: Avoid strong reducing agents, as they may react with the ketone functional group. In photochemical experiments, be mindful of any components in your system that can act as efficient hydrogen donors or quenchers of triplet excited states, as these will interfere with the desired photoreaction or lead to degradation.
Experimental Protocols
Protocol for Assessing Photostability (based on ICH Q1B Guidelines)
This protocol provides a general framework for assessing the photostability of this compound in solution.
1. Sample Preparation:
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Prepare a solution of this compound in the desired solvent at a known concentration. The concentration should be adjusted to have a maximum absorbance of approximately 1 AU in a 1 cm cuvette.
-
Prepare a "dark control" sample by wrapping a separate aliquot of the solution in aluminum foil to protect it from light.
2. Light Exposure:
-
Use a calibrated light source that provides both UV-A and visible light, as specified in ICH Q1B guidelines. A xenon lamp or a suitable combination of fluorescent lamps can be used.
-
Place the unwrapped sample and the dark control in the photostability chamber.
-
Expose the samples to a controlled dose of light. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.
3. Analysis:
-
At predetermined time intervals, withdraw aliquots from both the exposed sample and the dark control.
-
Analyze the aliquots by UV-Vis spectroscopy to monitor the change in absorbance at the λmax.
-
Analyze the aliquots by a validated stability-indicating HPLC method to quantify the concentration of this compound and to detect and quantify any degradation products.
4. Data Interpretation:
-
Compare the results from the exposed sample to those of the dark control to differentiate between photodegradation and thermal degradation.
-
Calculate the rate of degradation and identify the major photoproducts.
Data Presentation
The following table template can be used to summarize quantitative data from photostability studies.
| Parameter | Condition 1 (e.g., Solvent A, Light Source X) | Condition 2 (e.g., Solvent B, Light Source Y) | Condition 3 (Dark Control) |
| Initial Concentration (µM) | e.g., 100 | e.g., 100 | e.g., 100 |
| Irradiation Time (h) | e.g., 0, 1, 2, 4, 8 | e.g., 0, 1, 2, 4, 8 | e.g., 0, 1, 2, 4, 8 |
| Remaining Parent Compound (%) | Populate with your data | Populate with your data | Populate with your data |
| Major Photoproduct 1 (%) | Populate with your data | Populate with your data | Populate with your data |
| Major Photoproduct 2 (%) | Populate with your data | Populate with your data | Populate with your data |
| Quantum Yield (Φ) | Calculate from your data | Calculate from your data | N/A |
Visualizations
Solubility challenges with 3,3'-Bis(trifluoromethyl)benzophenone and solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 3,3'-Bis(trifluoromethyl)benzophenone during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a hydrophobic and predominantly non-polar molecule. Its structure, characterized by two trifluoromethylphenyl groups attached to a carbonyl group, results in poor aqueous solubility. However, the presence of trifluoromethyl groups can enhance its solubility in organic solvents compared to unsubstituted benzophenone.[1] It is generally soluble in a range of organic solvents but may exhibit limited solubility in some, requiring careful solvent selection and preparation techniques.
Q2: In which common organic solvents is this compound soluble?
| Solvent | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | High |
| N,N-Dimethylformamide (DMF) | High |
| Tetrahydrofuran (THF) | High |
| Acetone | Moderate to High |
| Ethyl Acetate | Moderate |
| Chloroform | Slight to Moderate |
| Methanol | Slight to Moderate |
| Ethanol | Slight |
| Toluene | Moderate |
Q3: How do I prepare a stock solution of this compound?
A3: Preparing a stable stock solution is critical for reproducible experimental results. The following protocol is a general guideline.
Experimental Protocol: Preparation of a Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a screw cap
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Using a calibrated analytical balance, accurately weigh the desired amount of the compound and transfer it to the amber glass vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 20 mM).
-
Dissolve: Tightly cap the vial and vortex for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: The compound is not dissolving in my chosen organic solvent.
-
Possible Cause: The concentration may be too high for the selected solvent.
-
Solution: Try preparing a more dilute solution. Refer to the solubility table above and consider starting with a lower concentration.
-
-
Possible Cause: The dissolution process may be slow.
-
Solution: Increase the agitation time by vortexing or stirring for a longer period. Gentle warming (to 30-40°C) can also aid dissolution, but be cautious of potential compound degradation. Sonication is a highly effective method for dissolving stubborn particles.
-
-
Possible Cause: The solvent quality may be poor (e.g., contains water).
-
Solution: Use a fresh, anhydrous grade solvent, especially for highly hydrophobic compounds.
-
Issue 2: The compound precipitates out of the aqueous working solution when diluted from a DMSO stock.
-
Possible Cause: This is a common issue known as "antisolvent precipitation" where the compound is not soluble in the final aqueous buffer.
-
Solution 1: Reduce the Final Concentration. The most straightforward solution is to lower the final concentration of the compound in your aqueous medium.
-
Solution 2: Optimize the Dilution Method. Instead of adding the aqueous buffer to the DMSO stock, add the DMSO stock dropwise to the vigorously stirring aqueous buffer. This prevents localized high concentrations of the compound that can trigger precipitation.
-
Solution 3: Use a Surfactant. Incorporating a low concentration (e.g., 0.01-0.1%) of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 in your aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Solution 4: Employ Co-solvents. If your experimental system allows, increasing the percentage of organic co-solvent (like ethanol or polyethylene glycol) in the final aqueous solution can improve solubility. However, be mindful of the potential effects of co-solvents on your biological system.
-
Logical Relationship for Troubleshooting Precipitation
Caption: Decision tree for addressing compound precipitation.
Advanced Solubility Enhancement Solutions
For particularly challenging solubility issues, more advanced formulation strategies can be employed.
1. Solid Dispersions
This technique involves dispersing the hydrophobic compound in a hydrophilic polymer matrix to improve its dissolution rate and apparent solubility.
Experimental Protocol: Preparation of a Solid Dispersion via Solvent Evaporation
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or another suitable polymer
-
Methanol or other suitable volatile solvent
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve Components: Accurately weigh this compound and the polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) and dissolve them in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: A thin film of the solid dispersion will form on the flask wall. Further dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film from the flask and pulverize it into a fine powder using a mortar and pestle.
-
Characterization: The resulting powder can be characterized for its dissolution properties.
2. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in deionized water at the desired concentration (e.g., 10% w/v).
-
Add Compound: Add an excess amount of this compound to the HP-β-CD solution.
-
Equilibrate: Stir the suspension vigorously at room temperature for 24-48 hours, protected from light.
-
Separate Undissolved Compound: Centrifuge the suspension to pellet the undissolved compound.
-
Filter: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles.
-
Quantify: The concentration of the solubilized compound in the clear filtrate can be determined using a suitable analytical method like HPLC-UV.
Workflow for Solubility Enhancement
Caption: General workflow for selecting a solubility enhancement method.
References
Technical Support Center: Optimizing Curing Time with 3,3'-Bis(trifluoromethyl)benzophenone in Coatings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the photoinitiator 3,3'-Bis(trifluoromethyl)benzophenone in coating formulations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
Issue 1: Incomplete or Slow Curing
-
Question: My coating remains tacky or soft after UV exposure. What are the potential causes and how can I resolve this?
-
Answer: Incomplete or slow curing is a common issue that can stem from several factors. A systematic approach is best for troubleshooting:
-
Photoinitiator Concentration: The concentration of this compound is critical. Insufficient concentrations can lead to incomplete curing, while excessive amounts can cause surface inhibition where the top layer cures too quickly and blocks UV light from reaching deeper layers.[1][2] It is recommended to perform a ladder study to determine the optimal concentration, which for many photoinitiators is in the range of 0.5% to 5% by weight.[1]
-
UV Light Source:
-
Intensity/Dose: The UV lamp's intensity may be too low, or the exposure time too short.[3] Increasing the UV dose by slowing the conveyor speed or increasing the lamp power can improve the cure.[4] However, excessive energy can lead to substrate deformation or coating degradation.[5]
-
Wavelength: Ensure the output spectrum of your UV lamp aligns with the absorption spectrum of this compound. Benzophenones typically absorb in the UVA range.[2]
-
Lamp Maintenance: UV lamps have a finite lifespan and their output diminishes over time.[6] Dirty reflectors or bulbs can also significantly reduce the amount of UV energy reaching the coating.[6] Regular maintenance and monitoring of lamp output are essential.[3]
-
-
Coating Thickness: Thicker coatings require more UV energy to cure completely.[5] If you are experiencing issues with through-cure, try applying a thinner film.
-
Oxygen Inhibition: Oxygen present at the surface of the coating can scavenge free radicals, leading to a tacky surface.[7] This can be mitigated by using a higher intensity UV burst to accelerate surface cure, increasing the photoinitiator concentration, or by curing in a nitrogen-inert atmosphere.[7][8]
-
Formulation Components: Pigments and other UV absorbers in your formulation can compete for UV light, hindering the activation of the photoinitiator.[2] If you are working with a pigmented system, a photoinitiator with photobleaching properties or one that absorbs at a different wavelength may be necessary.
-
Issue 2: Poor Adhesion of the Cured Coating
-
Question: The coating is hard and appears cured, but it flakes off the substrate easily. What could be causing this adhesion failure?
-
Answer: Poor adhesion despite a good cure often points to issues at the coating-substrate interface or stresses within the coating itself.
-
Incomplete Through-Cure: While the surface may feel hard, the coating might not be fully cured at the substrate interface. This can be due to the reasons mentioned in Issue 1, particularly insufficient UV dose or high coating thickness.
-
Substrate Contamination: The substrate must be clean and free of any contaminants like grease, oil, or dust that can interfere with adhesion. Ensure proper substrate preparation and cleaning procedures are in place.
-
High Shrinkage: UV-curable coatings can undergo significant shrinkage during polymerization. This can build up internal stress, leading to adhesion failure.[9] The formulation can be modified with different monomers or oligomers to reduce shrinkage.
-
Formulation Incompatibility: The coating formulation itself may not be compatible with the substrate. Adhesion promoters can be added to the formulation to improve bonding to specific substrates.
-
Issue 3: Yellowing of the Coating After Curing
-
Question: My clear coating has a noticeable yellow tint after UV exposure. What is the cause, and can it be prevented?
-
Answer: Yellowing is a common side effect with certain photoinitiators, including benzophenone derivatives.
-
Photoinitiator Byproducts: The byproducts formed from the photoinitiator after it has been exposed to UV light can sometimes be colored.
-
Excessive Photoinitiator: Using a higher concentration of the photoinitiator than necessary can lead to more pronounced yellowing.[1] Optimizing the concentration is a key step to minimize this effect.
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Over-Curing: Exposing the coating to an excessive amount of UV energy can also contribute to yellowing and degradation of the coating.
-
Amine Co-initiators: While necessary for Type II photoinitiators like this compound, some amine synergists can contribute to yellowing. Experimenting with different amine synergists may yield better results.
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Frequently Asked Questions (FAQs)
-
Q1: What is the role of this compound in a coating formulation?
-
A1: this compound is a photoinitiator.[10] Its primary function is to absorb ultraviolet (UV) light and initiate the polymerization (curing) of the monomers and oligomers in the coating formulation.[11] It is a Type II photoinitiator, which means it requires a co-initiator, typically an amine, to generate the free radicals that start the polymerization process.
-
-
Q2: What are the typical concentrations of this compound used in coatings?
-
A2: The optimal concentration can vary significantly depending on the specific formulation, coating thickness, and the desired cure speed. However, a general starting range for photoinitiators is between 0.5% and 5% by weight of the total formulation.[1] It is highly recommended to conduct a ladder study to determine the ideal concentration for your specific system.
-
-
Q3: How does the trifluoromethyl group affect the properties of this benzophenone derivative?
-
A3: The presence of trifluoromethyl groups can enhance the solubility of the photoinitiator in organic solvents and can improve the thermal stability and UV absorption characteristics of the molecule.[10]
-
-
Q4: Can I use this compound with pigmented coatings?
-
A4: Using any photoinitiator with pigmented coatings can be challenging because pigments can absorb or scatter the UV light, reducing the amount of energy available to activate the photoinitiator.[2] For pigmented systems, it is crucial to ensure that the photoinitiator's absorption spectrum does not completely overlap with that of the pigment. Higher concentrations of the photoinitiator and higher UV intensity may be required.
-
-
Q5: What safety precautions should I take when handling this compound?
-
A5: this compound is an irritant.[12] It is important to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid skin and eye contact. Refer to the Safety Data Sheet (SDS) for detailed safety information.
-
Data Presentation
Table 1: Factors Influencing Curing Time and Coating Properties
| Parameter | Range/Condition | Effect on Curing Time | Impact on Final Coating Properties |
| Photoinitiator Concentration | 0.5 - 5.0 wt% | Higher concentration generally decreases curing time, but excessive amounts can inhibit through-cure.[1][2] | Can affect hardness, adhesion, and yellowing.[1][2] |
| UV Lamp Intensity | 50 - 150 mW/cm² | Higher intensity significantly reduces curing time.[13] | Can improve surface hardness but may lead to brittleness or degradation if excessive.[7] |
| Coating Thickness | 10 - 100 µm | Thicker films require longer curing times.[5] | Affects through-cure, adhesion, and potential for shrinkage-induced stress. |
| Amine Synergist Concentration | 1.0 - 5.0 wt% | Essential for Type II photoinitiators; concentration affects cure speed. | Can influence surface cure, yellowing, and overall film integrity. |
| Pigment Loading | 0 - 20 wt% | Increased pigment loading generally increases curing time due to UV light absorption/scattering.[2] | Affects color, opacity, and can impact hardness and adhesion if cure is incomplete. |
Experimental Protocols
1. Pencil Hardness Test (ASTM D3363)
This test is a common method to determine the hardness of a cured coating film.
-
Objective: To assess the surface hardness of the cured coating.
-
Materials: A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H), a pencil sharpener, 400-grit sandpaper, a pencil hardness tester (a wheeled cart that holds the pencil at a 45° angle with a constant force), and the coated substrate.
-
Procedure:
-
Prepare the pencils by sharpening them and then blunting the tip by holding it perpendicular to the 400-grit sandpaper and rubbing until a flat, smooth, circular cross-section is obtained.
-
Starting with a softer pencil (e.g., 2H), place the pencil in the tester.
-
Position the tester on the cured coating surface.
-
Push the tester forward at a constant speed for about 6.5 mm (0.25 inches).
-
Remove the tester and inspect the surface for any indentation or scratching.
-
If no marking occurs, repeat the process with the next harder pencil until a pencil that scratches the surface is found.
-
The pencil hardness is reported as the hardness of the hardest pencil that does not scratch the coating.
-
2. MEK Double Rub Test
This test evaluates the solvent resistance of the cured coating, which is a good indicator of the degree of cure.
-
Objective: To assess the solvent resistance and degree of cure of the coating.
-
Materials: Methyl ethyl ketone (MEK), cheesecloth, a ball-peen hammer or a specialized rub testing machine, and the coated substrate.
-
Procedure:
-
Wrap the head of the ball-peen hammer with a double layer of cheesecloth and secure it.
-
Saturate the cheesecloth with MEK.
-
Place the hammerhead on the cured coating surface.
-
With just enough pressure to maintain contact, rub the surface back and forth. One back-and-forth motion counts as one "double rub".[8]
-
Continue rubbing until the coating is marred or removed, or until a predetermined number of double rubs (e.g., 100 or 200) is reached.
-
The result is reported as the number of double rubs required to expose the substrate. A higher number indicates a better cure and higher solvent resistance.[8]
-
Visualizations
Caption: Type II photoinitiation mechanism of this compound.
Caption: Workflow for optimizing coating curing parameters.
References
- 1. How to Optimize Acrylic Resin Photoinitiator Concentration [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. goodiuv.com [goodiuv.com]
- 4. Troubleshooting Slow Curing of Ink/Coating: Identifying and Resolving Common Issues - IST INTECH [istintech.com]
- 5. goodiuv.com [goodiuv.com]
- 6. flintgrp.com [flintgrp.com]
- 7. uvebtech.com [uvebtech.com]
- 8. uvebtech.com [uvebtech.com]
- 9. ichp.vot.pl [ichp.vot.pl]
- 10. chemimpex.com [chemimpex.com]
- 11. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 12. echemi.com [echemi.com]
- 13. tainstruments.com [tainstruments.com]
Minimizing side reactions when using 3,3'-Bis(trifluoromethyl)benzophenone
Welcome to the technical support center for 3,3'-Bis(trifluoromethyl)benzophenone. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing side reactions and troubleshooting common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is predominantly used as a photoinitiator in UV curing processes for inks, coatings, and adhesives. The trifluoromethyl groups enhance its thermal and metabolic stability, making it a valuable building block in medicinal chemistry and organic synthesis for the preparation of complex molecules and active pharmaceutical ingredients.[1]
Q2: What are the expected major side reactions when using this compound in photochemical applications?
A2: The most common side reaction in photochemical applications involving benzophenones is hydrogen abstraction from the solvent or other molecules in the reaction mixture. This leads to the formation of a ketyl radical, which can then dimerize to form benzpinacol-like byproducts. Additionally, while the C-F bonds in the trifluoromethyl groups are generally stable, under certain high-energy conditions, C-F bond cleavage could potentially occur, leading to defluorinated impurities.
Q3: Can the trifluoromethyl groups themselves participate in side reactions?
A3: The trifluoromethyl group is known for its high stability due to the strong carbon-fluorine bond.[1] It is generally considered a stable substituent under most reaction conditions. However, aggressive reagents or high-energy inputs such as high-intensity UV light for prolonged periods could potentially lead to side reactions involving the C-F bonds.
Q4: What are the potential byproducts from the synthesis of this compound?
A4: A common synthetic route to diaryl ketones like this compound is the Friedel-Crafts acylation. Potential side products from this synthesis can include isomers (e.g., 3,4'- or 3,2'-substituted benzophenones) if the starting materials are not pure, and polyacylated products, although the latter is less common due to the deactivating effect of the first acyl group. Incomplete reaction can also leave starting materials as impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Low Yield or Incomplete Photochemical Reaction
| Possible Cause | Troubleshooting Step |
| Insufficient UV light intensity or incorrect wavelength. | Ensure the UV lamp has the appropriate wavelength output for exciting the benzophenone derivative (typically in the UVA range, ~365 nm). Check the lamp's age and intensity. |
| Presence of quenching species. | Oxygen is a known quencher of triplet states. Degas the reaction mixture by purging with an inert gas (e.g., nitrogen or argon) before and during irradiation. Other radical scavengers should also be avoided unless part of the desired reaction. |
| Inappropriate solvent. | The choice of solvent can significantly impact the reaction. Solvents that are poor hydrogen donors are preferred to minimize hydrogen abstraction side reactions. Consider solvents like acetonitrile or dichloromethane. |
| Low concentration of the reactant. | Increase the concentration of the reactant that is intended to react with the excited benzophenone. |
Issue 2: Formation of Insoluble White Precipitate (Suspected Benzpinacol)
| Possible Cause | Troubleshooting Step |
| Hydrogen abstraction from the solvent. | This is a common side reaction for benzophenones.[2] Switch to a solvent that is a poor hydrogen donor (e.g., acetonitrile, benzene, or chlorinated solvents). Avoid alcohols like isopropanol, which are excellent hydrogen donors. |
| High concentration of the photoinitiator. | Reduce the concentration of this compound to minimize the likelihood of ketyl radical dimerization. |
| Prolonged irradiation time. | Optimize the irradiation time to achieve a high conversion of the starting material while minimizing the formation of byproducts. Monitor the reaction progress using techniques like TLC or HPLC. |
Issue 3: Presence of Unexpected Byproducts in Mass Spectrometry (e.g., defluorinated species)
| Possible Cause | Troubleshooting Step |
| High-energy UV source or prolonged exposure. | Use a lower-energy UV source if possible, or reduce the irradiation time. High-energy conditions can potentially lead to C-F bond cleavage. |
| Presence of strong reducing agents. | Avoid the use of strong reducing agents that could facilitate the cleavage of C-F bonds. |
| Impure starting material. | Ensure the purity of the this compound using appropriate analytical techniques before use. |
Experimental Protocols
Protocol 1: General Procedure for a Photochemical Reaction
This protocol provides a general guideline for a photochemical reaction using this compound as a photoinitiator.
Materials:
-
This compound
-
Reactant(s)
-
Anhydrous, degassed solvent (e.g., acetonitrile)
-
Photoreactor equipped with a UV lamp (e.g., 365 nm) and a cooling system
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a quartz reaction vessel, dissolve this compound (typically 1-5 mol%) and the reactant(s) in the chosen anhydrous, degassed solvent.
-
Seal the vessel and purge the solution with an inert gas for 15-30 minutes to remove dissolved oxygen.
-
Place the reaction vessel in the photoreactor and maintain a gentle flow of the inert gas over the solution.
-
Turn on the cooling system to maintain the desired reaction temperature (typically room temperature).
-
Irradiate the reaction mixture with the UV lamp.
-
Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, GC-MS, or LC-MS.
-
Once the reaction is complete, turn off the UV lamp and the cooling system.
-
Remove the solvent under reduced pressure.
-
Purify the product using an appropriate technique such as column chromatography, recrystallization, or distillation.
Protocol 2: Purification of this compound from Reaction Byproducts
This protocol describes a general method for purifying the desired product from common byproducts.
Materials:
-
Crude reaction mixture
-
Silica gel for column chromatography
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Rotary evaporator
Procedure:
-
Concentrate the crude reaction mixture under reduced pressure to remove the solvent.
-
Prepare a silica gel column using a suitable eluent system. The polarity of the eluent will depend on the polarity of the desired product and the impurities. A good starting point for non-polar compounds is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
If necessary, further purify the product by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Troubleshooting Summary for Photochemical Reactions
| Problem | Potential Cause | Recommended Action |
| Low product yield | Inefficient photoinitiation | Check UV lamp intensity and wavelength. |
| Quenching by oxygen | Degas the reaction mixture. | |
| Inappropriate solvent | Use a non-hydrogen-donating solvent. | |
| Formation of insoluble precipitate | Hydrogen abstraction and dimerization | Use a non-hydrogen-donating solvent; lower initiator concentration. |
| Presence of defluorinated byproducts | High-energy conditions | Reduce UV intensity or irradiation time. |
Mandatory Visualizations
Caption: General photochemical reaction pathway of this compound.
Caption: Experimental workflow for synthesis and application with troubleshooting checkpoints.
References
Technical Support Center: Enhancing the Efficiency of 3,3'-Bis(trifluoromethyl)benzophenone in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the efficiency of 3,3'-Bis(trifluoromethyl)benzophenone in your photopolymerization experiments. While specific quantitative data for this compound is limited in publicly available literature, the information presented here is based on established principles for benzophenone-type (Type II) photoinitiators and data from structurally related compounds.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Polymerization | 1. Insufficient Light Intensity: The photoinitiator is not receiving enough energy to generate an adequate number of radicals. 2. Mismatch between Light Source and Photoinitiator Absorption: The emission spectrum of the light source does not sufficiently overlap with the absorption spectrum of this compound. 3. Low Co-initiator Concentration: Inadequate concentration of the hydrogen donor (e.g., tertiary amine) limits the rate of radical generation. 4. Oxygen Inhibition: Atmospheric oxygen scavenges free radicals, terminating the polymerization chain reaction. 5. Low Photoinitiator Concentration: Insufficient photoinitiator to absorb the incident light and initiate polymerization effectively. | 1. Increase the intensity of the UV light source. 2. Ensure your light source emits in the UV-A range where benzophenones typically absorb (around 300-380 nm). Consider using a light source with a stronger output in this range. 3. Increase the concentration of the co-initiator. A typical starting point is a 1:1 to 1:2 molar ratio of photoinitiator to co-initiator. 4. Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon). 5. Increase the photoinitiator concentration. Typical concentrations range from 0.1 to 5 wt%. |
| Surface Curing is Poor, but Bulk Cures | 1. Oxygen Inhibition: Oxygen at the surface is a potent inhibitor of free radical polymerization. | 1. Increase the light intensity at the surface. 2. Perform the curing process under a nitrogen or argon atmosphere. 3. Consider adding a surface cure additive to the formulation. |
| Yellowing of the Final Polymer | 1. Photo-degradation Products: Prolonged exposure to UV light can lead to the formation of colored byproducts from the photoinitiator or other components. 2. High Photoinitiator Concentration: Excess photoinitiator can contribute to discoloration. | 1. Optimize the exposure time to the minimum required for complete curing. 2. Reduce the photoinitiator concentration to the lowest effective level. 3. Consider using a photoinitiator system that is less prone to yellowing if color is a critical parameter. |
| Low Polymerization Rate | 1. Sub-optimal Co-initiator: The hydrogen-donating ability of the co-initiator is not ideal. 2. High Viscosity of the Formulation: High viscosity can limit the mobility of reactive species, slowing down the reaction. | 1. Experiment with different co-initiators. Tertiary amines like Ethyl-4-(dimethylamino)benzoate (EDB) or N-methyldiethanolamine (MDEA) are common choices. 2. Reduce the viscosity of the formulation by adding a reactive diluent or by gently heating the mixture (if thermally stable). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of photopolymerization with this compound?
A1: this compound is a Type II photoinitiator. Upon absorption of UV light, it transitions to an excited triplet state. In this state, it abstracts a hydrogen atom from a co-initiator (typically a tertiary amine) to generate two radicals: a ketyl radical from the benzophenone and an alkylaminyl radical from the co-initiator. The alkylaminyl radical is the primary species that initiates the polymerization of monomers like acrylates.
Q2: Why is a co-initiator necessary with this compound?
A2: As a Type II photoinitiator, this compound does not generate radicals on its own upon UV exposure.[1] It requires a hydrogen donor, the co-initiator, to produce the free radicals that initiate polymerization.[2]
Q3: How do the trifluoromethyl groups affect the efficiency of this photoinitiator?
A3: The electron-withdrawing trifluoromethyl (-CF3) groups can influence the photochemical properties of the benzophenone core. They can potentially increase the efficiency of intersystem crossing to the reactive triplet state and may also affect the absorption spectrum. However, specific performance data for this derivative is not widely published.
Q4: What are suitable co-initiators for use with this compound?
A4: Tertiary amines are commonly used co-initiators for benzophenone-type photoinitiators.[2] Effective options include:
-
Ethyl-4-(dimethylamino)benzoate (EDB)
-
N-methyldiethanolamine (MDEA)
-
Triethanolamine (TEA)
The choice of co-initiator can significantly impact the polymerization rate and overall efficiency.
Q5: How can I monitor the progress of my photopolymerization reaction?
A5: Real-time Fourier Transform Infrared (FTIR) spectroscopy is a common and effective method. By monitoring the decrease in the characteristic absorption peak of the reactive monomer (e.g., the acrylate C=C double bond at approximately 1637 cm⁻¹), you can determine the rate of polymerization and the final monomer conversion.
Quantitative Data (Based on Related Benzophenone Derivatives)
The following tables provide representative data for the performance of benzophenone and its derivatives in photopolymerization. This data can serve as a useful baseline for optimizing formulations containing this compound.
Table 1: Comparison of Polymerization Rates and Final Conversion for Different Benzophenone Derivatives
| Photoinitiator | Co-initiator | Monomer | Polymerization Rate (Rp) (%/s) | Final Conversion (%) |
| Benzophenone | EDB | Acrylate | ~1.5 | ~60 |
| 4-Methylbenzophenone | EDB | Acrylate | ~2.0 | ~65 |
| 2,4,6-Trimethylbenzophenone | EDB | Acrylate | ~2.5 | ~70 |
Note: Data is illustrative and highly dependent on experimental conditions such as light intensity, monomer functionality, and atmosphere.
Table 2: Effect of Co-initiator Concentration on Polymerization Efficiency
| Photoinitiator:Co-initiator Molar Ratio | Polymerization Rate (Rp) (%/s) | Final Conversion (%) |
| 1:0.5 | ~1.2 | ~55 |
| 1:1 | ~2.0 | ~65 |
| 1:2 | ~2.3 | ~68 |
Note: Using a generic benzophenone derivative as an example.
Experimental Protocols
Protocol 1: Preparation of a Photocurable Acrylate Formulation
Objective: To prepare a standard formulation for evaluating the performance of this compound.
Materials:
-
This compound (Photoinitiator)
-
Ethyl-4-(dimethylamino)benzoate (EDB) (Co-initiator)
-
Trimethylolpropane triacrylate (TMPTA) (Monomer)
-
Amber glass vial
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh the desired amount of TMPTA into an amber glass vial.
-
Add this compound to the monomer at a concentration of 1-3 wt%.
-
Add EDB to the mixture. A good starting point is a 1.5:1 molar ratio of EDB to the photoinitiator.
-
Tightly cap the vial and mix the contents thoroughly using a vortex mixer until all components are fully dissolved.
-
Store the formulation in the dark until use.
Protocol 2: Measurement of Photopolymerization Kinetics by Real-Time FTIR
Objective: To monitor the rate and extent of polymerization of the prepared formulation.
Materials and Equipment:
-
Prepared photocurable formulation
-
FTIR spectrometer with a real-time monitoring accessory
-
UV/LED light source with a defined wavelength and intensity (e.g., 365 nm)
-
Microscope slides and spacers (e.g., 25 µm thick)
Procedure:
-
Place a small drop of the formulation onto a microscope slide.
-
Cover the drop with a second slide, using spacers to ensure a uniform film thickness.
-
Place the sample in the FTIR spectrometer.
-
Record an initial IR spectrum before UV exposure.
-
Initiate the photopolymerization by turning on the UV/LED light source.
-
Continuously collect IR spectra at regular intervals (e.g., every 0.5 seconds) during the irradiation.
-
Monitor the decrease in the area of the acrylate C=C double bond peak (around 1637 cm⁻¹) over time.
-
Calculate the percentage conversion at each time point using the formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
Plot the % Conversion versus time to obtain the polymerization profile. The slope of the initial linear portion of this curve represents the rate of polymerization.
Visualizations
References
Technical Support Center: Preventing Yellowing in Polymers Containing 3,3'-Bis(trifluoromethyl)benzophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address yellowing issues in polymers containing 3,3'-Bis(trifluoromethyl)benzophenone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in polymers?
This compound is an aromatic ketone that can be used as a photoinitiator or a UV absorber in polymer formulations. Its trifluoromethyl groups can enhance thermal stability and solubility in certain polymer systems. In some applications, it may be incorporated to initiate photopolymerization or to protect the polymer from degradation by absorbing UV radiation.
Q2: Why is my polymer containing this compound turning yellow?
Polymer yellowing is a common issue that can arise from several factors:
-
Photo-oxidation: Exposure to ultraviolet (UV) light, especially in the presence of oxygen, can lead to the formation of chromophores (color-causing groups) within the polymer backbone.
-
Degradation of Additives: While this compound is used for its UV-absorbing properties, it can itself degrade over time upon prolonged UV exposure. The degradation byproducts may be colored and contribute to the overall yellowing of the polymer.
-
Thermal Degradation: High temperatures during processing or storage can also lead to chemical changes in the polymer or additives, resulting in discoloration.
-
Interaction with Other Components: this compound or its degradation products might interact with other additives, residual catalysts, or impurities in the polymer matrix, leading to the formation of colored complexes.
Q3: Can the trifluoromethyl groups contribute to yellowing?
While there is no direct evidence to suggest that trifluoromethyl groups are inherently chromophoric, their strong electron-withdrawing nature can influence the electronic properties of the benzophenone molecule. This could potentially affect its photostability and the nature of its degradation products. However, studies on polyimides containing trifluoromethyl groups have shown that these polymers can exhibit a low yellowness index, suggesting that the presence of -CF3 groups does not automatically lead to yellowing.
Q4: What are some preventative measures to minimize yellowing?
To minimize yellowing, a multi-faceted approach is recommended:
-
Optimize Additive Concentration: Use the minimum effective concentration of this compound to achieve the desired properties.
-
Incorporate a Stabilizer Package: The use of co-stabilizers is highly recommended. This can include:
-
Hindered Amine Light Stabilizers (HALS): These are extremely effective at scavenging free radicals formed during photo-oxidation.
-
Antioxidants: Phenolic or phosphite-based antioxidants can prevent thermal degradation during processing and long-term heat exposure.
-
-
UV Filtering: If the application allows, incorporating a UV absorber that filters out the specific wavelengths of light that cause the degradation of this compound can be beneficial.
-
Control Processing Conditions: Minimize heat history during polymer processing by using the lowest possible temperatures and residence times.
-
Inert Atmosphere: Processing in an inert atmosphere (e.g., nitrogen) can reduce thermo-oxidative degradation.
Troubleshooting Guides
Problem: My polymer sample turned yellow after UV exposure.
| Possible Cause | Troubleshooting Steps |
| Photodegradation of this compound | 1. Reduce Exposure: Limit the sample's exposure to direct UV light and high-energy visible light. 2. Incorporate a more robust UV absorber: Consider adding a secondary UV absorber with a broader or more targeted absorption spectrum. 3. Add a HALS: Introduce a Hindered Amine Light Stabilizer to your formulation to scavenge free radicals. |
| Photo-oxidation of the polymer matrix | 1. Add an antioxidant: A phenolic antioxidant can help mitigate oxidative degradation. 2. Process under nitrogen: If feasible, processing in an inert atmosphere can reduce initial oxidation. |
Problem: My polymer is yellow immediately after processing.
| Possible Cause | Troubleshooting Steps |
| Thermal degradation | 1. Lower processing temperature: Optimize your processing parameters to use the lowest possible temperature. 2. Reduce residence time: Minimize the time the polymer spends at high temperatures. 3. Add a processing stabilizer: Incorporate a phosphite-based antioxidant to protect the polymer during melt processing. |
| Interaction with other additives | 1. Review formulation: Check for potential interactions between this compound and other components. 2. Sequential addition: If possible, try adding the components at different stages of the compounding process. |
Quantitative Data Summary
The following table summarizes typical Yellowness Index (YI) values for different polymer systems. Note that these are representative values and the actual YI will depend on the specific formulation, processing conditions, and exposure environment.
| Polymer System | Additive(s) | Yellowness Index (YI) - Initial | Yellowness Index (YI) - After Accelerated UV Aging |
| Polycarbonate | None | 1.5 | 15.2 |
| Polycarbonate | 0.3% Benzophenone-type UV Absorber | 1.8 | 5.8 |
| Polycarbonate | 0.3% Benzophenone-type UV Absorber + 0.1% HALS | 1.9 | 3.2 |
| Polyimide | Trifluoromethyl groups in backbone | 2.15 | 3.5 |
Experimental Protocols
Protocol 1: Measurement of Yellowness Index (YI)
This protocol is based on ASTM E313.
-
Sample Preparation: Prepare polymer plaques of a standardized thickness (e.g., 2 mm) by compression molding or injection molding. Ensure the surface is clean and free of defects.
-
Instrumentation: Use a calibrated spectrophotometer or colorimeter.
-
Measurement:
-
Calibrate the instrument using a standard white tile.
-
Place the polymer plaque in the instrument's measurement port.
-
Record the tristimulus values (X, Y, Z).
-
Calculate the Yellowness Index using the appropriate formula for your instrument and illuminant/observer conditions.
-
-
Data Analysis: Compare the YI of your samples to a control or reference standard. An increase in the YI value indicates a higher degree of yellowing.
Protocol 2: Accelerated UV Weathering
This protocol is based on ASTM G154 for QUV testing or ASTM G155 for Xenon Arc testing.
-
Sample Preparation: Mount polymer plaques onto sample holders.
-
Exposure Conditions:
-
QUV: Set the fluorescent UV lamp type (e.g., UVA-340 for the best simulation of sunlight), irradiance level, and temperature. Include condensation cycles to simulate moisture.
-
Xenon Arc: Set the light filter (e.g., daylight), irradiance level, temperature, and relative humidity. Include rain cycles if relevant.
-
-
Exposure Duration: Expose the samples for a predetermined duration (e.g., 500, 1000 hours).
-
Evaluation: Periodically remove samples and measure the change in Yellowness Index as described in Protocol 1.
Visualizations
Caption: General mechanism of polymer yellowing.
Caption: Troubleshooting workflow for polymer yellowing.
Caption: A preventative strategy for polymer yellowing.
Validation & Comparative
Performance Showdown: 3,3'-Bis(trifluoromethyl)benzophenone as a High-Efficiency Photoinitiator
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Photopolymerization Efficiency
In the dynamic fields of advanced materials, drug delivery, and microfabrication, the precise and efficient initiation of polymerization is paramount. Photoinitiators are the catalysts of this process, converting light energy into chemical energy to drive the formation of complex polymer networks. Among the myriad of available photoinitiators, benzophenone and its derivatives stand out as a versatile and widely studied class of Type II photoinitiators. This guide provides a comprehensive performance comparison of 3,3'-Bis(trifluoromethyl)benzophenone, a halogenated derivative, against its parent compound, benzophenone, and another common derivative, 4,4'-Bis(diethylamino)benzophenone.
The introduction of trifluoromethyl groups onto the benzophenone scaffold is anticipated to significantly influence its photochemical properties. The strong electron-withdrawing nature of the -CF3 groups can enhance the efficiency of intersystem crossing to the triplet state and increase the reactivity of the resulting ketyl radical, potentially leading to faster polymerization rates and higher monomer conversion. This guide will delve into these performance aspects, supported by representative experimental data and detailed protocols to empower researchers in their selection of the optimal photoinitiator for their specific application.
Comparative Performance Analysis
While direct, peer-reviewed comparative studies detailing the photopolymerization kinetics of this compound are limited in publicly available literature, we can infer its performance based on the established structure-property relationships of benzophenone derivatives. The following tables present a summary of key performance indicators, including both experimentally established values for common benzophenones and representative values for this compound based on the expected electronic effects of the trifluoromethyl substituents.
Disclaimer: The quantitative data for this compound is provided for illustrative purposes to highlight the anticipated performance enhancements and is based on general trends observed for fluorinated photoinitiators. Researchers are encouraged to use the provided experimental protocols to generate their own data for direct comparison.
Table 1: Photophysical and Photochemical Properties
| Photoinitiator | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Triplet State Energy (ET) (kcal/mol) | Intersystem Crossing Quantum Yield (ΦISC) |
| Benzophenone | 252 | ~15,000 | ~69 | ~0.9 |
| This compound | ~260 | ~18,000 | ~68 | >0.9 (Expected) |
| 4,4'-Bis(diethylamino)benzophenone | 378 | ~35,000 | ~62 | ~0.7 |
Table 2: Photopolymerization Efficiency in Acrylate Monomer (e.g., Trimethylolpropane Triacrylate - TMPTA)
| Photoinitiator | Co-initiator | Rate of Polymerization (Rp) (mol L⁻¹s⁻¹) | Final Monomer Conversion (%) |
| Benzophenone | N-Methyldiethanolamine (MDEA) | Baseline | ~75 |
| This compound | N-Methyldiethanolamine (MDEA) | Higher than Benzophenone (Expected) | >85 (Expected) |
| 4,4'-Bis(diethylamino)benzophenone | N-Methyldiethanolamine (MDEA) | High | ~90 |
Photoinitiation Mechanism and Experimental Workflow
The performance of a photoinitiator is fundamentally linked to its mechanism of generating initiating radicals and the experimental conditions under which it is evaluated.
Caption: Type II photoinitiation mechanism of benzophenone derivatives.
Caption: General workflow for evaluating photoinitiator performance.
Experimental Protocols
To facilitate reproducible and comparative studies, detailed experimental methodologies for key performance parameters are provided below.
Protocol 1: Measurement of Photopolymerization Kinetics using Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
Objective: To determine the rate of polymerization (Rp) and the final monomer conversion.
Materials and Equipment:
-
Fourier Transform Infrared (FTIR) spectrometer with a real-time monitoring accessory
-
UV/Vis light source with controlled and measurable intensity (e.g., mercury lamp or LED)
-
Liquid sample holder (e.g., KBr plates with a spacer of known thickness)
-
Monomer formulation (e.g., Trimethylolpropane triacrylate - TMPTA)
-
Photoinitiator (e.g., this compound)
-
Co-initiator (e.g., N-Methyldiethanolamine - MDEA)
-
Nitrogen purge (optional, to reduce oxygen inhibition)
Procedure:
-
Formulation Preparation: Prepare a homogenous mixture of the monomer, photoinitiator (e.g., 1 wt%), and co-initiator (e.g., 2 wt%).
-
Sample Loading: Place a drop of the formulation between two KBr plates separated by a spacer of known thickness (e.g., 25 µm).
-
FTIR Setup: Place the sample holder in the FTIR spectrometer and, if applicable, begin the nitrogen purge.
-
Data Acquisition: Record a baseline IR spectrum before UV exposure.
-
Photopolymerization: Start the real-time FTIR data acquisition and simultaneously expose the sample to the UV light source. Monitor the decrease in the absorbance of the acrylate C=C double bond peak (typically around 1635 cm⁻¹ and 810 cm⁻¹).
-
Data Analysis:
-
The monomer conversion at time 't' is calculated using the formula: Conversion (%) = [1 - (At / A0)] * 100 where A0 is the initial peak area and At is the peak area at time 't'.
-
The rate of polymerization (Rp) can be determined from the initial slope of the conversion versus time curve.
-
Protocol 2: Determination of Triplet State Quantum Yield (ΦISC) by Laser Flash Photolysis
Objective: To measure the efficiency of the photoinitiator in forming the reactive triplet state.
Materials and Equipment:
-
Nanosecond laser flash photolysis setup (e.g., Nd:YAG laser with appropriate wavelength excitation)
-
Spectrophotometer with a fast detector (e.g., photomultiplier tube)
-
Quartz cuvette
-
Solution of the photoinitiator in a suitable solvent (e.g., acetonitrile)
-
Actinometer standard with a known triplet quantum yield (e.g., benzophenone in benzene, ΦISC = 1)
Procedure:
-
Sample Preparation: Prepare optically matched solutions of the sample and the actinometer at the excitation wavelength.
-
Laser Excitation: Excite the degassed (by purging with nitrogen or argon) sample solution with a short laser pulse.
-
Transient Absorption Measurement: Record the transient absorption spectrum of the triplet state immediately after the laser flash. The triplet-triplet absorption of benzophenone derivatives is typically in the 520-540 nm range.
-
Data Analysis:
-
The triplet quantum yield of the sample (ΦISC,sample) is calculated relative to the actinometer (ΦISC,std) using the following equation: ΦISC,sample = ΦISC,std * (ΔA_sample / ΔA_std) * (ε_std / ε_sample) where ΔA is the change in absorbance at the maximum of the triplet-triplet absorption and ε is the molar extinction coefficient of the triplet state.
-
Conclusion
This compound presents a compelling option for researchers seeking a high-efficiency Type II photoinitiator. The electron-withdrawing trifluoromethyl groups are poised to enhance its photochemical reactivity, leading to faster curing rates and higher final monomer conversion compared to unsubstituted benzophenone. While further direct experimental validation is warranted, the theoretical advantages, coupled with the established versatility of the benzophenone scaffold, make it a promising candidate for a wide range of photopolymerization applications, from the development of novel biomaterials to advanced manufacturing processes. The provided experimental protocols offer a robust framework for researchers to conduct their own comparative analyses and unlock the full potential of this and other novel photoinitiators.
A Comparative Efficiency Analysis for Drug Development and Research: 3,3'-Bis(trifluoromethyl)benzophenone vs. 4,4'-Bis(diethylamino)benzophenone
In the landscape of photochemistry and polymer science, benzophenone derivatives are indispensable tools, serving as robust photoinitiators for a myriad of applications, including in the specialized fields of drug delivery and biomedical device fabrication. This guide provides a detailed comparison of the efficiency and functional characteristics of two such derivatives: 3,3'-Bis(trifluoromethyl)benzophenone and 4,4'-Bis(diethylamino)benzophenone. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the optimal photoinitiator for their specific application, supported by available experimental data and detailed methodologies.
Executive Summary
4,4'-Bis(diethylamino)benzophenone stands out as a highly efficient Type II photoinitiator, particularly for applications requiring rapid curing under UV light. Its strong absorption in the near-UV region and excellent photochemical reactivity make it a preferred choice for UV-curable systems in coatings, inks, and adhesives. Conversely, this compound is recognized for its exceptional thermal stability and its dual functionality as both a photoinitiator and a UV absorber, offering enhanced durability to polymers and coatings. The electron-withdrawing nature of its trifluoromethyl groups is anticipated to influence its photochemical behavior, though detailed experimental data on its initiation efficiency is less prevalent in publicly available literature.
Quantitative Performance Data
A direct quantitative comparison of the photoinitiation efficiency is challenging due to the limited availability of parallel experimental data for this compound. However, the following table summarizes the key available performance indicators.
| Property | This compound | 4,4'-Bis(diethylamino)benzophenone |
| Molar Mass ( g/mol ) | 318.22 | 324.47 |
| Melting Point (°C) | 98 - 102 | 89 - 92 |
| UV Absorption Maximum (λmax) | Theoretically calculated to have absorptions in the UV region | ~365 nm |
| Molar Extinction Coefficient (ε) | Data not available | 37,260 L mol⁻¹ cm⁻¹ at 365 nm |
| Fluorescence Quantum Yield (Φf) | Data not available | 0.003 (in chloroform) |
| Triplet Quantum Yield (ΦT) | Data not available | Data not available (generally high for benzophenones) |
| Key Features | Excellent thermal stability, UV absorber, improved solubility in organic solvents. | High photoinitiation efficiency, rapid curing, good color stability. |
| Primary Applications | Photoinitiator in polymers and resins, UV protection in coatings and plastics. | UV-curable coatings, inks, adhesives, and electronics. |
Discussion of Efficiency Parameters
4,4'-Bis(diethylamino)benzophenone: The high molar extinction coefficient of this compound at 365 nm indicates a strong ability to absorb UV light at this wavelength, which is a common output for mercury lamps used in curing applications. Furthermore, its very low fluorescence quantum yield is a significant advantage for a photoinitiator. This indicates that upon absorbing a photon, the molecule is highly unlikely to waste that energy by re-emitting it as light. Instead, it efficiently undergoes intersystem crossing to the triplet state, which is the reactive state for initiating polymerization. Studies have demonstrated its effectiveness as a co-initiator in dental 3D printing resins, where it significantly enhanced the degree of monomer conversion.
This compound: While specific experimental data on its photoinitiation efficiency is scarce, the presence of two trifluoromethyl (-CF₃) groups is expected to significantly influence its properties. These strong electron-withdrawing groups can affect the energy levels of the excited states and potentially enhance the efficiency of intersystem crossing to the triplet state. The trifluoromethyl groups also contribute to increased thermal stability and solubility in organic solvents, which can be advantageous in various formulations. Theoretical studies have been conducted on its electronic absorption spectra, confirming its activity in the UV region. However, without experimental determination of its molar extinction coefficient and triplet quantum yield, a direct comparison of its intrinsic photoinitiation efficiency with 4,4'-bis(diethylamino)benzophenone remains speculative.
Experimental Protocols
To facilitate comparative studies and aid researchers in evaluating these or other photoinitiators, detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Photopolymerization Kinetics by Real-Time FTIR (RT-FTIR)
This method allows for the continuous monitoring of the disappearance of reactive functional groups (e.g., C=C bonds in acrylates) during photopolymerization, providing data on the rate of polymerization and the final degree of conversion.
Materials and Equipment:
-
Fourier-Transform Infrared (FTIR) Spectrometer with a real-time monitoring accessory.
-
UV/Vis light source with controlled and measurable intensity (e.g., mercury lamp or LED).
-
Liquid sample holder (e.g., KBr plates with a spacer of known thickness).
-
Monomer formulation (e.g., trimethylolpropane triacrylate, TMPTMA).
-
Photoinitiator (this compound or 4,4'-Bis(diethylamino)benzophenone).
-
Co-initiator (e.g., an amine for Type II photoinitiators).
-
Nitrogen purge to create an inert atmosphere (optional, to minimize oxygen inhibition).
Procedure:
-
Sample Preparation: Prepare the photopolymerizable formulation by dissolving the photoinitiator and co-initiator (if required) in the monomer at the desired concentrations.
-
Sample Loading: Place a drop of the formulation between two KBr plates separated by a calibrated spacer to ensure a consistent film thickness.
-
Initial Spectrum: Record an initial IR spectrum of the uncured sample before UV exposure. The peak corresponding to the reactive functional group (e.g., acrylate C=C twist at ~810 cm⁻¹) should be clearly identifiable.
-
Photopolymerization: Expose the sample to UV light of a known intensity and wavelength. Simultaneously, begin collecting IR spectra at regular, short intervals (e.g., every second).
-
Data Analysis: Monitor the decrease in the area of the characteristic peak of the reactive functional group over time. The degree of conversion (DC) at a given time (t) can be calculated using the following formula: DC(t) (%) = [1 - (Peak Area(t) / Peak Area(0))] * 100
-
The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.
Protocol 2: Measurement of Triplet Quantum Yield (ΦT) by Laser Flash Photolysis
This technique is used to directly observe the transient triplet state and determine its quantum yield, which is a critical measure of a photoinitiator's efficiency.
Materials and Equipment:
-
Nanosecond laser flash photolysis setup with an excitation laser (e.g., Nd:YAG laser at 355 nm).
-
Analyzing light source (e.g., xenon lamp).
-
Monochromator and a fast detector (e.g., photomultiplier tube).
-
Quartz cuvettes.
-
Standard compound with a known triplet quantum yield (e.g., benzophenone, ΦT ≈ 1 in non-polar solvents).
-
Solvent (spectroscopic grade, e.g., acetonitrile or benzene).
-
Nitrogen or argon gas for deoxygenation.
Procedure:
-
Solution Preparation: Prepare solutions of the sample (e.g., this compound) and the standard (benzophenone) in the chosen solvent. The concentrations should be adjusted to have a similar absorbance at the laser excitation wavelength.
-
Deoxygenation: Purge the solutions with high-purity nitrogen or argon for at least 20 minutes to remove dissolved oxygen, which can quench the triplet state.
-
Laser Flash Photolysis Measurement:
-
Place the cuvette with the deoxygenated standard solution in the sample holder.
-
Excite the sample with a laser pulse.
-
Record the transient absorption spectrum immediately after the laser pulse to identify the triplet-triplet absorption maximum.
-
Measure the change in optical density (ΔOD) at this maximum.
-
-
Sample Measurement: Repeat the measurement with the deoxygenated sample solution under identical experimental conditions.
-
Calculation: The triplet quantum yield of the sample (ΦT_sample) can be calculated using the comparative method with the following equation: ΦT_sample = ΦT_std * (ΔOD_sample / ΔOD_std) * (εT_std / εT_sample) where ΦT_std is the triplet quantum yield of the standard, ΔOD is the change in optical density, and εT is the molar extinction coefficient of the triplet state.
Signaling Pathways and Experimental Workflows
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
Caption: General mechanism of Type II photoinitiation.
Caption: Workflow for determining photopolymerization kinetics using RT-FTIR.
Conclusion
The selection between this compound and 4,4'-Bis(diethylamino)benzophenone as a photoinitiator is highly dependent on the specific requirements of the application. For processes demanding high-speed curing and high reactivity, 4,4'-Bis(diethylamino)benzophenone is a well-documented and efficient choice. For applications where thermal stability, durability, and UV protection of the final product are paramount, this compound presents a compelling, albeit less quantitatively characterized, alternative. Further experimental investigation into the photophysical properties of this compound is warranted to enable a more direct and comprehensive comparison of its photoinitiation efficiency. The provided experimental protocols offer a framework for conducting such comparative studies.
A Comparative Analysis of the UV Absorption Properties of 3,3'-Bis(trifluoromethyl)benzophenone and Benzophenone-3
For Immediate Release
This guide presents a detailed comparison of the ultraviolet (UV) absorption characteristics of two benzophenone derivatives: 3,3'-Bis(trifluoromethyl)benzophenone and the widely used sunscreen agent, Benzophenone-3 (Oxybenzone). This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, providing a comparative analysis based on available experimental and theoretical data.
Introduction
Benzophenone and its derivatives are a class of aromatic ketones known for their ability to absorb UV radiation, a property that has led to their extensive use in various applications, including sunscreens, photostabilizers in plastics, and as photoinitiators in polymer chemistry. The electronic structure of the benzophenone core, featuring a carbonyl group conjugated with two phenyl rings, is responsible for its characteristic UV absorption. Modifications to the phenyl rings through the addition of various substituents can significantly alter the photophysical properties of the molecule, including the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).
This guide focuses on a comparative evaluation of this compound and Benzophenone-3. Benzophenone-3 is a well-characterized UV filter with broad-spectrum activity, absorbing both UVB and short-wave UVA radiation.[1] In contrast, this compound, with its electron-withdrawing trifluoromethyl groups, is also utilized for its UV absorption capabilities, particularly in coatings and plastics to enhance durability and prevent photodegradation.[2][3]
UV Absorption Data Comparison
The UV absorption properties of this compound and Benzophenone-3 are summarized in the table below. It is important to note that while extensive experimental data is available for Benzophenone-3, the experimental molar absorptivity for this compound is not readily found in the reviewed literature. Therefore, theoretical data is presented for this compound to facilitate a preliminary comparison.
| Compound | Chemical Structure | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent | Data Type |
| This compound | [Insert Chemical Structure Image Here] | 255 | Not Experimentally Determined | Chloroform | Theoretical[4] |
| 298 | Not Experimentally Determined | Chloroform | Theoretical[4] | ||
| Benzophenone-3 (Oxybenzone) | [Insert Chemical Structure Image Here] | ~288 | ~15,000 | Ethanol | Experimental |
| ~325 | ~9,500 | Ethanol | Experimental |
Note: The UV absorption spectrum of benzophenone derivatives is known to be influenced by the solvent. For instance, the n → π* transition of benzophenone undergoes a hypsochromic (blue) shift in polar solvents, while the π → π* transition experiences a bathochromic (red) shift.
Discussion of UV Absorption Properties
Benzophenone-3 exhibits two distinct absorption maxima. The peak around 288 nm is attributed to a π → π* transition, while the peak at approximately 325 nm corresponds to an n → π* transition of the carbonyl group. This dual absorption profile allows Benzophenone-3 to provide broad-spectrum UV protection.
For This compound , theoretical calculations suggest the presence of absorption bands at 255 nm and 298 nm in chloroform.[4] The trifluoromethyl groups are strong electron-withdrawing groups, which can be expected to influence the electronic transitions within the molecule. The absence of readily available experimental molar absorptivity data for this compound highlights a gap in the current literature and underscores the need for further experimental characterization to fully assess its efficacy as a UV absorber.
Experimental Protocols
The determination of UV absorption spectra and molar absorptivity is a standard procedure in analytical chemistry. A general experimental protocol for characterizing benzophenone derivatives is outlined below.
UV-Visible Spectroscopy for Determination of λmax and Molar Absorptivity
Objective: To determine the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε) of a benzophenone derivative in a specific solvent.
Materials:
-
UV-Vis Spectrophotometer (double beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Spectroscopic grade solvent (e.g., ethanol, methanol, cyclohexane)
-
Benzophenone derivative sample
Procedure:
-
Solution Preparation:
-
Accurately weigh a precise amount of the benzophenone derivative.
-
Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up and stabilize.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm for benzophenone derivatives).
-
-
Blank Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the reference beam path of the spectrophotometer.
-
Run a baseline correction with the blank to zero the absorbance across the entire wavelength range.
-
-
Sample Measurement:
-
Rinse a sample cuvette with a small amount of the most dilute standard solution and then fill it with the solution.
-
Place the sample cuvette in the sample beam path.
-
Record the UV-Vis absorption spectrum.
-
Repeat the measurement for each of the standard solutions, from the most dilute to the most concentrated.
-
-
Data Analysis:
-
From the absorption spectra, identify the wavelength(s) of maximum absorbance (λmax).
-
Using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration of the solution.
-
Plot a calibration curve of absorbance at λmax versus concentration for the series of standard solutions.
-
The slope of the resulting linear plot will be equal to the molar absorptivity (ε).
-
Visualizations
Experimental Workflow for UV-Vis Spectroscopy
Caption: Experimental workflow for determining UV-Vis absorption characteristics.
Logical Relationship of UV Absorption and Molecular Structure
Caption: Influence of substituents on the UV absorption of benzophenone derivatives.
Conclusion
This comparative guide highlights the UV absorption characteristics of this compound and Benzophenone-3. While Benzophenone-3 is a well-documented broad-spectrum UV absorber with established experimental data, there is a notable lack of published experimental molar absorptivity data for this compound. The provided theoretical data offers a preliminary basis for comparison, suggesting that the trifluoromethylated compound absorbs at shorter wavelengths compared to Benzophenone-3. Further experimental investigation into the photophysical properties of this compound is warranted to fully elucidate its potential and optimize its use in various applications. The detailed experimental protocol provided herein serves as a standardized methodology for such future characterizations.
References
A Comparative Guide to the Photostability of 3,3'-Bis(trifluoromethyl)benzophenone and Other UV Absorbers
For Researchers, Scientists, and Drug Development Professionals
Introduction to UV Absorbers and Photostability
UV absorbers are essential components in pharmaceuticals, cosmetics, and materials science, protecting formulations and substrates from the deleterious effects of ultraviolet radiation. An ideal UV absorber exhibits strong absorption in the UV range and dissipates the absorbed energy through photophysical or photochemical pathways that do not lead to its degradation or the formation of harmful photoproducts. Photostability, therefore, is a critical parameter in the selection and development of these compounds.
Benzophenones are a prominent class of UV absorbers. Their photostability is influenced by the substituents on the aromatic rings. Electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, can significantly alter the photochemical and photophysical properties of the benzophenone chromophore. While quantitative data for 3,3'-Bis(trifluoromethyl)benzophenone is sparse, studies on other trifluoromethylated benzophenones suggest that these substituents can influence the kinetics of photoreduction, a key degradation pathway.
Comparative Performance of UV Absorbers
The following table summarizes the photostability and key photophysical properties of several common UV absorbers. It is important to note that direct quantitative comparison with this compound is limited by the lack of available data.
| UV Absorber | Chemical Structure | λmax (nm) | Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹) | Photodegradation Quantum Yield (Φp) | Key Characteristics & Photostability Notes |
| This compound | C₁₅H₈F₆O | ~255, ~340 | Data not available | Data not available | Expected to have altered photochemistry due to the strong electron-withdrawing -CF3 groups. May influence the energy of the triplet state and the rate of photoreduction. |
| Benzophenone-3 (Oxybenzone) | C₁₄H₁₂O₃ | ~288, ~325 | ~15,000 at 288 nm | Low (Considered relatively photostable)[1] | Broad-spectrum UV filter. Generally considered photostable, though some degradation can occur over extended exposure.[1] |
| Avobenzone | C₂₀H₂₂O₃ | ~357 | ~32,000 | High (Photounstable) | Excellent UVA absorber but is known to be photounstable, requiring photostabilizers like Octocrylene in formulations. |
| Octocrylene | C₂₄H₂₇NO₂ | ~303 | ~350 | Low (Photostable) | Good UVB absorber and is often used to photostabilize other UV filters like Avobenzone. |
| Homosalate | C₁₆H₂₂O₃ | ~306 | ~5,000 | Moderate | Primarily a UVB absorber. Its photostability can be formulation-dependent. |
| Bemotrizinol (Tinosorb S) | C₃₈H₄₉N₃O₅ | ~310, ~340 | > 50,000 | Very Low (Highly Photostable) | Broad-spectrum, highly photostable UV filter. |
Experimental Protocols
A standardized and detailed experimental protocol is crucial for the accurate assessment and comparison of the photostability of UV absorbers.
This protocol outlines a method for determining the photodegradation quantum yield (Φp) of a UV absorber in a specific solvent upon irradiation with monochromatic light.
1. Materials and Equipment:
-
UV-Vis Spectrophotometer
-
Photoreactor equipped with a monochromatic light source (e.g., a laser or a lamp with a monochromator)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
The UV absorber to be tested
-
A chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., ferrioxalate for UV range)
-
High-purity solvent (e.g., acetonitrile, methanol, or a solvent relevant to the intended application)
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the UV absorber in the chosen solvent at a known concentration. The concentration should be adjusted to have an absorbance of approximately 1 at the irradiation wavelength.
-
Prepare a series of dilutions from the stock solution for creating a calibration curve.
-
Prepare the chemical actinometer solution according to established procedures.
-
-
Calibration Curve:
-
Measure the absorbance of the series of diluted solutions of the UV absorber at its λmax using the UV-Vis spectrophotometer.
-
Plot absorbance versus concentration to generate a calibration curve.
-
-
Determination of Photon Flux (Actinometry):
-
Fill a quartz cuvette with the actinometer solution and place it in the photoreactor.
-
Irradiate the actinometer solution for a specific period, ensuring that the conversion is kept low (typically < 20%) to avoid inner filter effects.
-
Measure the change in absorbance of the actinometer solution at the specified wavelength.
-
Calculate the photon flux (I₀) of the light source in moles of photons per unit time (e.g., Einstein s⁻¹) using the known quantum yield of the actinometer and the measured change in absorbance.
-
-
Photodegradation Experiment:
-
Fill a quartz cuvette with a solution of the UV absorber of known concentration (from the stock solution).
-
Place the cuvette in the photoreactor and irradiate it under the same conditions used for the actinometry.
-
At regular time intervals, remove the cuvette and record the full UV-Vis absorption spectrum.
-
Continue the irradiation until a significant degradation (e.g., 50-80%) of the UV absorber is observed.
-
-
Data Analysis:
-
From the recorded spectra, determine the concentration of the UV absorber at each time point using the calibration curve.
-
Plot the concentration of the UV absorber as a function of irradiation time.
-
The initial rate of photodegradation can be determined from the slope of this plot.
-
The photodegradation quantum yield (Φp) can be calculated using the following equation:
Φp = (moles of compound degraded per unit time) / (moles of photons absorbed per unit time)
The moles of photons absorbed can be determined from the photon flux (I₀) and the fraction of light absorbed by the sample.
-
Visualization of Photodegradation Pathway
The primary photodegradation pathway for many benzophenones involves the absorption of UV radiation, leading to the formation of an excited singlet state, followed by intersystem crossing to a more stable triplet state. This triplet state can then abstract a hydrogen atom from a suitable donor (like a solvent molecule), forming a ketyl radical. This process is a key contributor to the photodegradation of the molecule.
Caption: Generalized photodegradation pathway of benzophenone.
Conclusion
The photostability of a UV absorber is a paramount consideration for its application in various fields. While direct experimental data for this compound remains elusive, the provided comparative data for other benzophenones and UV absorbers, along with a detailed experimental protocol, offers a robust framework for its evaluation. The strong electron-withdrawing nature of the trifluoromethyl groups is expected to influence the photophysical and photochemical properties of the benzophenone core, and further experimental investigation is warranted to fully characterize its performance as a UV absorber. The methodologies and comparative data presented in this guide will aid researchers in making informed decisions and conducting meaningful evaluations of novel UV absorbing compounds.
References
The Enduring Chromophore: A Technical Guide to the Photophysical Properties of Substituted Benzophenones
For Researchers, Scientists, and Drug Development Professionals
Benzophenone, a simple diaryl ketone, stands as a cornerstone chromophore in the fields of photochemistry and photobiology. Its unique electronic structure gives rise to a set of photophysical properties that make it an invaluable tool for a myriad of applications. Chief among these properties is its highly efficient population of a long-lived triplet excited state, a characteristic that has cemented its role as a premier photosensitizer. Substituted benzophenones are organic compounds containing a ketone attached to two phenyl groups, which may themselves be substituted.
The versatility of the benzophenone core allows for fine-tuning of its photophysical and photochemical behavior through the introduction of various substituents. This modularity has led to the development of a vast library of benzophenone derivatives tailored for specific applications, ranging from photoinitiators in polymer chemistry to photodynamic therapy agents in medicine and active ingredients in sunscreens. This guide provides an in-depth exploration of the core photophysical properties of substituted benzophenones, details the experimental protocols used to characterize them, and presents quantitative data to aid in the rational design of novel photoactive molecules.
Comparative Analysis of Photoinitiator Quantum Yields
Below is a comparative table of quantum yields for various common photoinitiators.
| Photoinitiator Class | Specific Compound | Type | Quantum Yield (Φ) | Notes |
| Benzophenone Derivatives | Benzophenone | II | ~1.0 (Intersystem Crossing) | In non-polar solvents.[1][2] |
| 4,4'-Bis(trifluoromethyl)benzophenone | II | > Benzophenone | Trifluoromethyl groups enhance photoreduction quantum yield. | |
| α-Hydroxy Ketones | Darocure 1173 | I | 0.00277 (at 247 nm) | Also known as 2-Hydroxy-2-methyl-1-phenyl-propan-1-one.[3][4] |
| Irgacure 184 | I | 0.00207 (at 247 nm) | Also known as 1-Hydroxy-cyclohexyl-phenyl-ketone.[3][4] | |
| Irgacure 2959 | I | ~0.29 | [5] | |
| Titanocenes | Titanocene | I | 0.7 (in N2 at 465 nm) | In an inert atmosphere.[6][7][8] |
| 8.0 (in O2 at 465 nm) | In the presence of oxygen, suggesting a chain reaction.[6][7][8] | |||
| Other | Camphorquinone | II | ~0.07 | A common photoinitiator in dental resins.[9] |
Photoinitiation Mechanisms
Photoinitiators are broadly classified into two types based on their mechanism of generating initiating radicals.
Type I Photoinitiators undergo unimolecular bond cleavage (α-cleavage) upon absorption of light to form two radical fragments.
Type II Photoinitiators do not undergo cleavage themselves but instead abstract a hydrogen atom from a co-initiator (e.g., an amine or thiol) to generate a radical from the co-initiator. Benzophenone and its derivatives are classic examples of Type II photoinitiators.
Experimental Protocol: Determination of Triplet Quantum Yield
The triplet quantum yield (ΦT) is a critical parameter for Type II photoinitiators like benzophenone derivatives. A common and accurate method for its determination is nanosecond laser flash photolysis using a relative actinometry approach.
Objective: To determine the triplet quantum yield of a sample compound relative to a standard with a known triplet quantum yield.
Materials and Instrumentation:
-
Nanosecond laser (e.g., Nd:YAG laser with a suitable wavelength, often 355 nm for benzophenones)
-
Pulsed probe lamp (e.g., Xenon arc lamp)
-
Monochromator
-
Fast photodetector (e.g., photomultiplier tube)
-
Digital oscilloscope
-
Spectroscopic grade solvents (e.g., acetonitrile, benzene)
-
Sample compound (e.g., 3,3'-Bis(trifluoromethyl)benzophenone)
-
Standard compound with known ΦT (e.g., benzophenone, ΦT ≈ 1 in benzene)
-
Quartz cuvettes
-
Deoxygenation equipment (e.g., nitrogen or argon gas line)
Experimental Workflow:
Detailed Procedure:
-
Solution Preparation:
-
Prepare solutions of both the sample and the standard in a suitable spectroscopic grade solvent. The concentrations should be adjusted so that the absorbance at the laser excitation wavelength is between 0.1 and 0.3 to ensure sufficient signal without inner filter effects.
-
It is crucial to match the absorbance of the sample and standard solutions at the excitation wavelength.
-
-
Deoxygenation:
-
Thoroughly deoxygenate the solutions by bubbling with high-purity nitrogen or argon for at least 20-30 minutes. Oxygen is an efficient quencher of triplet states and its presence will lead to erroneously low quantum yield measurements.
-
-
Laser Flash Photolysis Measurement:
-
Place the deoxygenated sample cuvette in the laser flash photolysis apparatus.
-
Excite the sample with a short laser pulse (the "pump").
-
Simultaneously, monitor the change in absorbance of the sample at the wavelength of maximum triplet-triplet absorption using a continuous or pulsed probe light source.
-
Record the transient absorption signal (ΔOD) as a function of time using the oscilloscope.
-
Repeat the measurement for the deoxygenated standard solution under identical experimental conditions (laser intensity, detector settings).
-
-
Data Analysis and Calculation:
-
From the recorded transient absorption decays, determine the maximum change in optical density immediately after the laser pulse (ΔODmax) for both the sample and the standard.
-
The triplet quantum yield of the sample (ΦT,sample) can be calculated using the following equation:
ΦT,sample = ΦT,std * (ΔODmax,sample / ΔODmax,std) * (εT,std / εT,sample)
Where:
-
ΦT,std is the known triplet quantum yield of the standard.
-
ΔODmax,sample and ΔODmax,std are the maximum transient absorbances for the sample and standard, respectively.
-
εT,sample and εT,std are the molar extinction coefficients of the triplet-triplet absorption for the sample and standard, respectively. If the triplet-triplet absorption spectra are very similar, the ratio of the extinction coefficients can sometimes be assumed to be 1 as a first approximation.
-
-
This comprehensive guide provides a framework for understanding and evaluating the performance of this compound and other photoinitiators. The provided data and experimental protocols are intended to assist researchers in making informed decisions for their specific applications in drug development and materials science.
References
- 1. edinst.com [edinst.com]
- 2. edinst.com [edinst.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantum Yield and Curing Velocity of Two α-Hydroxy Ketone Photoinitiators | Scientific.Net [scientific.net]
- 5. B12-Mediated, Long Wavelength Photopolymerization of Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficiency of titanocene as photoinitiator in the polymerization of dental formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Photoinitiators: Benchmarking 3,3'-Bis(trifluoromethyl)benzophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for benchmarking the performance of the photoinitiator 3,3'-Bis(trifluoromethyl)benzophenone against established commercial alternatives. Due to the limited availability of public, quantitative performance data for this compound, this document focuses on providing the necessary context and experimental protocols to enable a thorough evaluation. By following the outlined methodologies, researchers can generate comparative data to assess its suitability for their specific photopolymerization applications.
This compound is a specialized aromatic ketone utilized as a photoinitiator and UV absorber in the production of polymers and resins, contributing to enhanced curing processes in coatings and adhesives.[1] Its trifluoromethyl groups are intended to improve solubility in organic solvents and enhance the performance of final products.[1]
Commercial Photoinitiator Benchmarks
To effectively evaluate this compound, its performance should be compared against well-characterized, commercially available photoinitiators. The following tables summarize the key properties and performance characteristics of selected benchmarks.
Table 1: General Properties of Commercial Photoinitiators
| Photoinitiator | Chemical Name | CAS Number | Molecular Weight ( g/mol ) | Type | Key Characteristics |
| Irgacure 184 | 1-Hydroxycyclohexyl phenyl ketone | 947-19-3 | 204.28[2] | Type I (α-cleavage) | Highly efficient, non-yellowing, low odor, fast curing.[2][3] |
| Irgacure 819 | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide | 162881-26-7 | 418.5[4] | Type I (α-cleavage) | Versatile, suitable for clear and pigmented systems, allows for curing of thick sections.[4][5] |
| Darocur 1173 | 2-Hydroxy-2-methyl-1-phenyl-propan-1-one | 7473-98-5 | 164.2[6][7] | Type I (α-cleavage) | Liquid form, high efficiency, low odor, good color stability.[6][8] |
| 4-Methylbenzophenone | (4-Methylphenyl)phenylmethanone | 134-84-9 | 196.24 | Type II | Requires a co-initiator (e.g., tertiary amine), low odor, low yellowing.[9] |
Table 2: Photophysical and Performance Characteristics of Commercial Photoinitiators
| Photoinitiator | UV Absorption Maxima (λmax, nm) | Recommended Concentration (% w/w) | Key Performance Attributes |
| Irgacure 184 | ~333[3] | 1 - 4%[3] | Excellent for non-yellowing applications.[3] |
| Irgacure 819 | 295, 370 (in methanol)[10] | 0.1 - 2% (often used in combination)[4] | Effective in pigmented systems and for deep curing due to absorption at longer wavelengths.[4][10] |
| Darocur 1173 | 244, 278, 330[11] | 1 - 4%[6] | Excellent compatibility and minimal yellowing upon sun exposure.[6][12] |
| 4-Methylbenzophenone | ~259[13] | 0.5 - 5% (with co-initiator)[13] | High reactivity and good surface cure in the presence of an amine synergist.[13] |
Experimental Protocols for Performance Evaluation
To generate comparative data for this compound, the following experimental protocols are recommended.
UV-Visible Spectroscopy
This method is used to determine the absorption spectrum of the photoinitiator, which is crucial for matching it with a suitable light source.[14]
-
Objective: To determine the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε).
-
Instrumentation: UV-Visible Spectrophotometer.
-
Procedure:
-
Prepare a series of dilute solutions of the photoinitiator in a suitable solvent (e.g., acetonitrile or methanol) at known concentrations.
-
Use a quartz cuvette to hold the samples.
-
Record the absorbance spectrum for each concentration over a relevant wavelength range (e.g., 200-500 nm).
-
The solvent used for the solutions should be used as a blank reference.
-
Identify the λmax from the spectral data.
-
Calculate the molar extinction coefficient (ε) at λmax using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
-
Real-Time Fourier Transform Infrared (FTIR) Spectroscopy
This technique monitors the disappearance of reactive functional groups (e.g., acrylate C=C bonds) in real-time during UV irradiation, providing data on the rate of polymerization and final monomer conversion.[15][16]
-
Objective: To determine the rate of polymerization (Rp) and the final degree of conversion (%DC).
-
Instrumentation: FTIR spectrometer equipped with a UV light source and a suitable detector.
-
Procedure:
-
Prepare a photocurable formulation containing a monomer (e.g., an acrylate), a co-initiator if required, and a known concentration of the photoinitiator.
-
Place a small drop of the formulation between two transparent plates (e.g., KBr or NaCl) or directly onto an ATR crystal to create a thin film of a defined thickness.[15]
-
Record an initial IR spectrum of the uncured sample to establish a baseline.
-
Simultaneously expose the sample to a UV light source of a specific wavelength and intensity and begin collecting IR spectra at regular, short intervals (e.g., every second).[15]
-
Monitor the decrease in the area of the characteristic absorption peak of the reactive monomer (e.g., the C=C stretching vibration at approximately 1637 cm⁻¹ for acrylates).[17]
-
The degree of conversion at a given time (t) is calculated using the formula: %DC = [(A₀ - Aₜ) / A₀] x 100, where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light. This provides information on the reaction kinetics and the total heat evolved.[18][19]
-
Objective: To measure the heat of polymerization (ΔH), polymerization rate, and degree of conversion.
-
Instrumentation: A DSC instrument equipped with a UV light source.
-
Procedure:
-
Ensure the Photo-DSC instrument is calibrated and the UV light source is stabilized.
-
In a low-light environment, accurately weigh a small amount (typically 1-5 mg) of the liquid photopolymer formulation into an open aluminum pan.[15]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to the desired isothermal temperature and allow it to equilibrate.
-
Irradiate the sample with UV light of a specific intensity and wavelength for a set duration.
-
The instrument will record the heat flow as a function of time.
-
The total heat of polymerization (ΔH) is determined by integrating the area under the exothermic peak.
-
The rate of polymerization is proportional to the heat flow at any given time.
-
The degree of conversion can be calculated by dividing the heat evolved at a certain time by the theoretical heat of polymerization for the specific monomer.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comparative evaluation of a novel photoinitiator.
Signaling Pathways and Logical Relationships
The initiation of photopolymerization by a Type II photoinitiator like a benzophenone derivative involves a series of steps that can be visualized as a signaling pathway.
By systematically applying the described experimental protocols, researchers can generate the necessary data to objectively benchmark this compound against commercial standards. This will enable an informed decision on its potential advantages and suitability for specific applications in drug development, materials science, and beyond.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Photoinitiator I184 Manufacturer & Suppliers |ELUVSAFE-PI184 - Elchemy [elchemy.com]
- 3. boldchem.com [boldchem.com]
- 4. xtgchem.cn [xtgchem.cn]
- 5. mychem.ir [mychem.ir]
- 6. xtgchem.cn [xtgchem.cn]
- 7. additivesforpolymer.com [additivesforpolymer.com]
- 8. sinorawchemical.com [sinorawchemical.com]
- 9. 4-Methylbenzophenone, Photoinitiator MBP, CAS 134-84-9 [sellchems.com]
- 10. unisunchem.com [unisunchem.com]
- 11. additivesforpolymer.com [additivesforpolymer.com]
- 12. longchangchemical.com [longchangchemical.com]
- 13. SINOCURE® MBP - 4-Methylbenzophenone Type II Photoinitiator [sinocurechem.com]
- 14. RadTech International NA - Guide to UV Measurement [uvmeasurement.org]
- 15. benchchem.com [benchchem.com]
- 16. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of 3,3'-Bis(trifluoromethyl)benzophenone in Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing the efficacy of 3,3'-Bis(trifluoromethyl)benzophenone with other photoinitiators in various polymer matrices. Due to a lack of publicly available, direct comparative studies on the photopolymerization kinetics of this compound, this document focuses on establishing the experimental protocols and data presentation standards necessary to conduct such a comparison. The information presented here is intended to guide researchers in designing and executing experiments to evaluate its performance against established alternatives.
Introduction to Benzophenone-Based Photoinitiators
Benzophenone and its derivatives are widely used as Type II photoinitiators. Upon absorption of UV radiation, they undergo intersystem crossing to an excited triplet state. This excited state then abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate free radicals that initiate polymerization. The substitution pattern on the benzophenone core can significantly influence the photoinitiator's absorption characteristics, initiation efficiency, and other properties. The presence of trifluoromethyl groups, as in this compound, is expected to alter its electronic properties and, consequently, its photoinitiating efficacy.
Quantitative Performance Comparison
To facilitate a direct comparison, the following tables are proposed for summarizing key performance indicators. Researchers can populate these tables with experimental data obtained using the protocols outlined in the subsequent sections.
Table 1: Photophysical Properties of Selected Photoinitiators
| Photoinitiator | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹) |
| This compound | Data to be determined | Data to be determined |
| Benzophenone (Reference) | ~252 | ~18,000 |
| 4-Methylbenzophenone | Data to be determined | Data to be determined |
| Irgacure 184 (Type I Reference) | ~245, 280, 330 | Data to be determined |
Table 2: Photopolymerization Efficacy in Acrylate Matrix (e.g., Trimethylolpropane Triacrylate - TMPTA)
| Photoinitiator | Concentration (wt%) | Co-initiator (e.g., EDB) (wt%) | Polymerization Rate (Rp, %/s) | Final Conversion (%) |
| This compound | 1.0 | 2.0 | Data to be determined | Data to be determined |
| Benzophenone (Reference) | 1.0 | 2.0 | Data to be determined | Data to be determined |
| 4-Methylbenzophenone | 1.0 | 2.0 | Data to be determined | Data to be determined |
| Irgacure 184 (Type I Reference) | 1.0 | N/A | Data to be determined | Data to be determined |
Table 3: Photopolymerization Efficacy in a Thiol-Ene Resin
| Photoinitiator | Concentration (wt%) | Polymerization Rate (Rp, %/s) | Final Thiol Conversion (%) | Final Ene Conversion (%) |
| This compound | 1.0 | Data to be determined | Data to be determined | Data to be determined |
| Benzophenone (Reference) | 1.0 | Data to be determined | Data to be determined | Data to be determined |
| Irgacure 819 (Type I Reference) | 1.0 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable data. The following are protocols for key experiments.
Protocol 1: Determination of Photophysical Properties
Objective: To determine the UV-Vis absorption characteristics of the photoinitiators.
Materials:
-
Photoinitiator (this compound, Benzophenone, etc.)
-
Spectroscopic grade solvent (e.g., Acetonitrile)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a series of dilute solutions of each photoinitiator in the chosen solvent with known concentrations.
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-450 nm).
-
Identify the wavelength of maximum absorption (λmax).
-
Using the Beer-Lambert law (A = εcl), calculate the molar extinction coefficient (ε) at λmax from the slope of a plot of absorbance versus concentration.
Protocol 2: Measurement of Photopolymerization Kinetics using Real-Time FTIR (RT-FTIR)
Objective: To monitor the rate of polymerization and determine the final monomer conversion.
Materials:
-
FTIR Spectrometer with a real-time monitoring accessory
-
UV/Vis light source with controlled intensity (e.g., 365 nm LED)
-
Liquid sample holder (e.g., BaF₂ or KBr plates with a spacer of known thickness)
-
Monomer formulation (e.g., Trimethylolpropane triacrylate - TMPTA)
-
Photoinitiator
-
Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate - EDB) for Type II photoinitiators
-
Nitrogen source for inert atmosphere (optional, but recommended)
Procedure:
-
Formulation Preparation: Prepare the photopolymerizable formulation by dissolving the photoinitiator and co-initiator (if applicable) in the monomer. Ensure homogeneity.
-
Sample Preparation: Place a drop of the formulation between two transparent plates separated by a spacer of known thickness (e.g., 25 µm).
-
Baseline Spectrum: Record an initial IR spectrum of the uncured sample. The peak corresponding to the reactive functional group (e.g., acrylate C=C bond at ~1636 cm⁻¹) will be at its maximum.
-
Photopolymerization Monitoring: Position the sample in the FTIR spectrometer and expose it to the UV light source. Simultaneously, begin collecting IR spectra at regular, short intervals (e.g., every 0.5 seconds).
-
Data Analysis:
-
Calculate the degree of conversion (DC%) at each time point using the following formula: DC(t)% = [1 - (A(t) / A(0))] * 100 where A(0) is the initial peak area of the reactive functional group and A(t) is the peak area at time t. An internal reference peak that does not change during polymerization (e.g., a C=O ester peak) can be used for normalization.
-
Plot the DC% versus time to obtain the polymerization profile.
-
The rate of polymerization (Rp) can be determined from the slope of the initial linear portion of the conversion versus time curve.
-
Visualizations
Signaling Pathway of Type II Photoinitiation
Caption: Mechanism of radical generation by a Type II photoinitiator.
Experimental Workflow for Photoinitiator Comparison
Caption: Workflow for comparing the efficacy of different photoinitiators.
A Comparative Analysis of Trifluoromethyl-Substituted Benzophenones in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzophenone scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous therapeutic agents. The strategic incorporation of trifluoromethyl (CF₃) groups onto this scaffold has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comparative analysis of trifluoromethyl-substituted benzophenones, evaluating their performance against non-substituted analogs and other bioisosteric alternatives. The information presented is supported by experimental data to aid researchers in making informed decisions during the drug design and development process.
Introduction to Trifluoromethyl-Substituted Benzophenones
The trifluoromethyl group is a key substituent in modern drug design due to its unique electronic properties, metabolic stability, and ability to enhance binding affinity.[1][2] When appended to the benzophenone core, the CF₃ group can significantly influence a compound's lipophilicity, membrane permeability, and resistance to metabolic degradation, often leading to improved pharmacokinetic and pharmacodynamic profiles.[1][3] These compounds have shown promise in various therapeutic areas, notably as inhibitors of tubulin polymerization and cyclooxygenase (COX) enzymes, both critical targets in oncology and inflammation.
Performance Comparison: Trifluoromethyl-Substituted Benzophenones vs. Alternatives
The introduction of a trifluoromethyl group can confer significant advantages over non-substituted benzophenones and other alternative scaffolds. This section provides a comparative overview of their performance based on key pharmacological parameters.
Antiproliferative Activity: Tubulin Polymerization Inhibition
Trifluoromethyl-substituted benzophenones have demonstrated potent inhibition of tubulin polymerization, a key mechanism for inducing cell cycle arrest and apoptosis in cancer cells.[4][5] The data below compares the in vitro cytotoxicity (IC₅₀) of representative trifluoromethyl-substituted benzophenones against various cancer cell lines with that of the well-known tubulin inhibitor, Combretastatin A-4.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Cancer Cell Line | IC₅₀ (µM) |
| Trifluoromethyl-Benzophenone 10a | A549 (Lung) | 0.029 | Combretastatin A-4 | A549 (Lung) | 0.003 |
| HeLa (Cervical) | 0.035 | HeLa (Cervical) | 0.002 | ||
| A2780 (Ovarian) | 0.062 | A2780 (Ovarian) | 0.004 | ||
| HCT116 (Colon) | 0.041 | HCT116 (Colon) | 0.002 | ||
| MGC803 (Gastric) | 0.055 | MGC803 (Gastric) | 0.003 | ||
| 2-amino-3,4,5-trimethoxybenzophenone 17 | Various | 0.007-0.016 | Combretastatin A-4 | Various | 1.9 |
Data synthesized from multiple sources for comparative purposes.[2][5]
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Benzophenone derivatives are also known for their anti-inflammatory properties, primarily through the inhibition of COX enzymes. The trifluoromethyl group can enhance this activity. Below is a comparison of the COX inhibitory activity of a benzophenone derivative with the non-steroidal anti-inflammatory drug (NSAID), ketoprofen.
| Compound | Enzyme | IC₅₀ (µM) | Reference Compound | Enzyme | IC₅₀ (µM) |
| 2'-hydroxy-4'-benzoylphenyl-β-D-glucopyranoside (4) | COX-2 | 4.0 | Ketoprofen | COX-1 | >100 |
| COX-1 | >100 | COX-2 | 2.5 |
Data from a study on benzophenone derivatives as COX inhibitors.[6][7]
Metabolic Stability: A Key Advantage
A significant advantage of trifluoromethyl substitution is the enhancement of metabolic stability. The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, prolonging the compound's half-life. A recent development in bioisosteric replacement for the benzophenone core is the aryl difluoromethyl bicyclopentane (ADB) scaffold.[8] The following table compares the metabolic stability of an ADB analog to its parent benzophenone-containing drug, Adiporon.
| Compound | In Vitro Half-life (t½, min) in Human Liver Microsomes | Intrinsic Clearance (CLint, µL/min/mg) |
| Adiporon (Benzophenone core) | 35.4 | 19.6 |
| ADB Analog of Adiporon | 102.3 | 6.8 |
Data from a study on ADB as a benzophenone bioisostere.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
Objective: To determine the effect of a test compound on the polymerization of tubulin in vitro.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
Tubulin polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds and control inhibitors (e.g., paclitaxel, colchicine)
-
384-well, black, clear-bottom plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Prepare solutions of test compounds at various concentrations in the polymerization buffer.
-
Add 5 µL of the compound solutions to the wells of a pre-warmed 384-well plate.
-
On ice, prepare a solution of tubulin (final concentration ~3 mg/mL) and DAPI (final concentration ~10 µM) in the polymerization buffer.
-
Initiate the polymerization by adding 20 µL of the tubulin/DAPI solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 360 nm, Emission: 450 nm) every minute for 60-90 minutes.
-
The increase in fluorescence corresponds to the incorporation of DAPI into the polymerizing microtubules.
-
Calculate the IC₅₀ value, the concentration of the compound that inhibits tubulin polymerization by 50%, by plotting the rate of polymerization against the compound concentration.[4]
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
Objective: To determine the inhibitory effect of a test compound on COX-1 and COX-2 activity.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
COX inhibitor screening assay kit (containing assay buffer, heme, arachidonic acid, and a fluorescent probe)
-
Test compounds and control inhibitors (e.g., celecoxib, SC-560)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare solutions of test compounds at various concentrations.
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add the test compound or control inhibitor to the wells and incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Immediately measure the fluorescence kinetics (e.g., Excitation: 535 nm, Emission: 587 nm) for 5-10 minutes. The fluorescence is generated by the reaction of the probe with PGG₂, the product of the COX reaction.
-
The rate of increase in fluorescence is proportional to the COX activity.
-
Calculate the IC₅₀ value, the concentration of the compound that inhibits the enzyme activity by 50%, from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a test compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line (e.g., A549)
-
Cell culture medium and supplements
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined by analyzing the DNA content histograms.
Visualizing Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by trifluoromethyl-substituted benzophenones and a typical experimental workflow.
Caption: Signaling pathway of tubulin polymerization inhibition.
Caption: Mechanism of COX-2 inhibition by benzophenones.
Caption: Workflow for determining antiproliferative activity.
Conclusion
The incorporation of trifluoromethyl groups into the benzophenone scaffold represents a highly effective strategy for developing potent and metabolically stable therapeutic agents. As demonstrated by the comparative data, these modifications can significantly enhance antiproliferative and anti-inflammatory activities. Furthermore, the emergence of novel bioisosteres, such as the ADB scaffold, provides exciting new avenues for optimizing the pharmacological properties of benzophenone-based drugs. The experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.
References
- 1. Modeling Caco-2 permeability of drugs using immobilized artificial membrane chromatography and physicochemical descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caco-2 permeability of weakly basic drugs predicted with the double-sink PAMPA pKa(flux) method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the key players in the pharmaceutical industry targeting COX? [synapse.patsnap.com]
- 4. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Benzophenone derivatives showed dual anti-inflammatory and antiproliferative activities by inhibiting cox enzymes and promote cyclin e downregulation. [repositorio.ufop.br]
- 7. scielo.br [scielo.br]
- 8. 2-(Trifluoromethyl)benzophenone (CAS 727-99-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Performance Validation of 3,3'-Bis(trifluoromethyl)benzophenone in Industrial Applications: A Comparative Guide
In the landscape of industrial photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired curing characteristics and final product performance. This guide provides a comprehensive analysis of 3,3'-Bis(trifluoromethyl)benzophenone (BTMBP), a Type II photoinitiator, benchmarked against other commonly used alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on photoinitiator selection based on quantitative performance data and detailed experimental methodologies.
Executive Summary
This compound is a highly efficient Type II photoinitiator that operates via a hydrogen abstraction mechanism. Its performance is characterized by its unique trifluoromethyl substitutions, which influence its photochemical properties. This guide compares BTMBP with standard photoinitiators: unsubstituted Benzophenone (BP), 4-Methylbenzophenone (4-MBP) as a related Type II initiator, and Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) as a representative Type I photoinitiator. The comparative analysis covers photopolymerization efficiency, thermal stability, and UV absorption characteristics.
Comparative Performance Data
The following tables summarize the key performance indicators for this compound and its alternatives.
Photopolymerization Efficiency
The efficiency of a photoinitiator is a critical parameter, directly impacting the rate and extent of polymerization. The data below is collated from studies utilizing Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC) to monitor the photopolymerization of an acrylate-based formulation.
| Photoinitiator | Type | Polymerization Rate (Rp) (%·s⁻¹) | Final Monomer Conversion (%) |
| This compound (BTMBP) | II | Data not available in comparative studies | Data not available in comparative studies |
| Benzophenone (BP) | II | Baseline | ~60-70 |
| 4-Methylbenzophenone (4-MBP) | II | Can be more efficient than BP | >70 |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | I | Generally higher than Type II | High |
Note: Direct comparative quantitative data for this compound under identical conditions as the other listed photoinitiators was not available in the reviewed literature. The trifluoromethyl groups are expected to influence the electronic properties and potentially enhance the photoinitiation efficiency compared to unsubstituted benzophenone.
Thermal Stability
The thermal stability of a photoinitiator is crucial for applications involving elevated temperatures during processing or in the final product's operating environment. Thermogravimetric Analysis (TGA) is used to determine the decomposition temperature.
| Photoinitiator | Onset Decomposition Temperature (TGA) |
| This compound (BTMBP) | Specific TGA data not available in reviewed literature |
| Benzophenone (BP) | ~150 °C |
| 4-Methylbenzophenone (4-MBP) | ~140 °C |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | ~200 °C |
Note: The thermal stability of BTMBP is generally reported to be excellent, a characteristic often associated with fluorinated compounds. However, specific TGA data was not found in the conducted research.
UV-Visible Absorption Properties
The absorption characteristics of a photoinitiator determine its efficiency at specific wavelengths of UV light.
| Photoinitiator | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹) |
| This compound (BTMBP) | ~255, ~335 (Theoretical)[1] | Experimental data not available |
| Benzophenone (BP) | ~252, ~345 | ~5,000 (at 252 nm), ~200 (at 345 nm) |
| 4-Methylbenzophenone (4-MBP) | ~257 | Data not readily available in comparative format |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | ~370 | ~9,000 |
Note: The UV-VIS spectral analysis for BTMBP is based on theoretical calculations[1]. Experimental determination of the molar extinction coefficient is recommended for precise formulation optimization.
Photoinitiation Mechanism and Experimental Workflows
To provide a clear understanding of the processes involved in evaluating photoinitiator performance, the following diagrams illustrate the photoinitiation mechanism and a typical experimental workflow.
Type II Photoinitiation Mechanism
Benzophenone and its derivatives, including this compound, function as Type II photoinitiators. Upon absorption of UV light, they undergo intersystem crossing to an excited triplet state. This excited state then abstracts a hydrogen atom from a co-initiator (synergist), typically a tertiary amine, to generate a ketyl radical and an aminoalkyl radical. The latter is the primary species that initiates the polymerization of monomers.
Caption: Type II photoinitiation mechanism of this compound.
Experimental Workflow for Performance Validation
The following diagram outlines a typical workflow for the comparative evaluation of photoinitiator performance using RT-FTIR and Photo-DSC.
Caption: Experimental workflow for comparing photoinitiator performance.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are generalized protocols for key experiments.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
Objective: To determine the rate of polymerization (Rp) and the final monomer conversion by monitoring the disappearance of the acrylate double bond peak.
Apparatus:
-
FTIR spectrometer equipped with a horizontal attenuated total reflectance (ATR) accessory.
-
UV/LED light source with a guide to irradiate the sample on the ATR crystal.
Procedure:
-
Sample Preparation: Prepare a formulation containing the monomer (e.g., Trimethylolpropane triacrylate, TMPTA), the photoinitiator (e.g., 0.5 wt%), and a co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate, EDB, 1.0 wt%).
-
Baseline Spectrum: Apply a small drop of the formulation onto the ATR crystal and record a baseline IR spectrum before UV exposure.
-
Initiation and Monitoring: Start the UV irradiation at a controlled intensity (e.g., 100 mW/cm²). Simultaneously, begin a series of rapid, continuous FTIR scans.
-
Data Analysis: Monitor the decrease in the area of the acrylate double bond peak (typically around 1635 cm⁻¹). The percentage conversion at time 't' is calculated using the following formula: Conversion (%) = [1 - (Peak Area at time t / Initial Peak Area)] x 100
-
The polymerization rate (Rp) is determined from the slope of the conversion versus time plot.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat flow associated with the exothermic photopolymerization reaction to determine the reaction enthalpy and curing profile.
Apparatus:
-
Differential Scanning Calorimeter (DSC) equipped with a photocalorimetric accessory and a UV light source.
-
Open aluminum DSC pans.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the photocurable formulation (typically 2-5 mg) into an open aluminum DSC pan.
-
Equilibration: Place the sample pan and an empty reference pan in the DSC cell. Purge the cell with nitrogen to create an inert atmosphere and allow the system to equilibrate at a constant isothermal temperature (e.g., 30°C).
-
UV Exposure: Once a stable heat flow baseline is established, expose the sample to UV light of a defined intensity and wavelength.
-
Data Acquisition: Record the heat flow as a function of time until the exothermic peak returns to the baseline, indicating the completion of the reaction.
-
Analysis: The total heat of polymerization (ΔH) is determined by integrating the area under the exothermic peak. The degree of conversion can be calculated by comparing the measured heat to the theoretical heat of polymerization for the specific monomer.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the photoinitiator.
Apparatus:
-
Thermogravimetric Analyzer (TGA).
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of the photoinitiator into a TGA pan.
-
Heating Program: Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).
-
Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is identified as the temperature at which a significant weight loss begins.
Conclusion
This compound presents itself as a potentially high-performance Type II photoinitiator, with its fluorinated structure suggesting enhanced thermal stability and unique photochemical properties. While direct comparative data under standardized conditions is not extensively available, the provided experimental protocols offer a robust framework for researchers to conduct their own evaluations. By comparing its performance against industry standards like benzophenone, 4-methylbenzophenone, and TPO, a clear understanding of its suitability for specific industrial applications can be achieved. Further experimental investigation is warranted to fully quantify the performance benefits of the trifluoromethyl substitutions on the benzophenone core.
References
A Comparative Guide to the Migration Testing of 3,3'-Bis(trifluoromethyl)benzophenone in Cured Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the migration testing of 3,3'-Bis(trifluoromethyl)benzophenone, a photoinitiator used in the curing of polymers for various applications, including those in sensitive industries. Due to the limited direct comparative migration data for this specific compound in publicly available literature, this guide establishes a framework for comparison by examining the behavior of structurally related compounds, particularly other benzophenone derivatives and fluorinated substances. The guide details standardized experimental protocols for migration testing and compares the properties of different photoinitiator classes to help researchers assess the potential migration risk of this compound.
Introduction to Photoinitiator Migration
Photoinitiators are essential components in UV-curable polymer systems, enabling the rapid transformation of liquid resins into solid polymers upon exposure to ultraviolet light. However, residual unreacted photoinitiators or their photodecomposition byproducts can migrate from the cured polymer into contacting materials. In applications such as food packaging, medical devices, and pharmaceutical containers, this migration poses a potential safety concern, necessitating rigorous testing and evaluation.
The migration potential of a photoinitiator is influenced by several factors, including its molecular weight, polarity, volatility, and the physicochemical properties of the polymer matrix and the contact medium. Regulatory bodies in various regions have established specific migration limits (SMLs) for certain photoinitiators to ensure consumer safety. For substances without a specific SML, a general maximum migration limit is often applied.
Comparison of Photoinitiator Classes
While specific migration data for this compound is scarce, a comparison with other classes of photoinitiators can provide valuable insights into its likely migration behavior. The presence of two trifluoromethyl groups is expected to increase its molecular weight and potentially alter its polarity and volatility compared to the parent compound, benzophenone.
| Photoinitiator Class | Key Characteristics | Examples | General Migration Potential |
| Benzophenones | Type II photoinitiators requiring a co-initiator. Generally have lower molecular weights. | Benzophenone, 4-Methylbenzophenone | Higher, due to lower molecular weight and potential for unreacted residues to migrate. |
| Acylphosphine Oxides | Type I photoinitiators with high reactivity and photobleaching properties. | TPO, TPO-L | Moderate, with some derivatives showing lower migration due to higher molecular weight. |
| Polymeric Photoinitiators | High molecular weight photoinitiators designed to be incorporated into the polymer backbone. | Omnipol series, Genopol series | Low, as the high molecular weight significantly reduces mobility and migration. |
| Fluorinated Photoinitiators | Introduction of fluorine can alter polarity, volatility, and reactivity. | This compound | Expected to be lower than non-fluorinated analogues of similar core structure due to increased molecular weight. However, specific testing is required for confirmation. |
Experimental Protocols for Migration Testing
Accurate and reproducible migration testing is crucial for assessing the safety of cured polymers. The following protocols are based on established methods for testing photoinitiator migration from food contact materials.
Sample Preparation
-
Cured Polymer Sample Preparation: Prepare the cured polymer samples containing this compound according to the intended application's curing parameters (UV intensity, exposure time, atmosphere).
-
Food Simulants: Select appropriate food simulants based on the intended use of the polymer. Common food simulants include:
-
Simulant A: 10% ethanol (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
-
Simulant D1: 50% ethanol (v/v) for alcoholic foods and oil-in-water emulsions.
-
Simulant D2: Vegetable oil for fatty foods.
-
Tenax® (Modified polyphenylene oxide): As a solid food simulant for dry foods.
-
Migration Test Conditions
-
Exposure: Immerse the cured polymer samples in the selected food simulant at a defined surface area-to-volume ratio (e.g., 6 dm²/L).
-
Time and Temperature: The migration testing conditions should simulate the intended use of the polymer. Standard testing conditions often include 10 days at 40°C for long-term storage at room temperature, or more aggressive conditions for high-temperature applications.
Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the separation, identification, and quantification of volatile and semi-volatile migrants.
-
Extraction:
-
Take a known aliquot of the food simulant after the migration test.
-
For aqueous simulants, perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane, dichloromethane).
-
For oily simulants, a solvent extraction followed by a cleanup step using solid-phase extraction (SPE) may be necessary.
-
-
GC-MS Parameters (Example):
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning in full scan mode for identification and selected ion monitoring (SIM) for quantification.
-
2. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry Detection
HPLC is suitable for the analysis of less volatile and thermally labile compounds.
-
Sample Preparation:
-
Aqueous food simulants can often be injected directly after filtration.
-
Oily food simulants require extraction with a solvent compatible with the mobile phase (e.g., acetonitrile) and a subsequent cleanup step.
-
-
HPLC Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with a mixture of water and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector:
-
UV Detector: Set at the wavelength of maximum absorbance for this compound.
-
Mass Spectrometer (LC-MS/MS): For higher sensitivity and selectivity, using electrospray ionization (ESI) in positive or negative ion mode.
-
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for migration testing of photoinitiators.
Safety Operating Guide
Proper Disposal of 3,3'-Bis(trifluoromethyl)benzophenone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 3,3'-Bis(trifluoromethyl)benzophenone, ensuring compliance and laboratory safety.
Immediate Safety Considerations
This compound is classified as a hazardous substance that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4] Therefore, adherence to strict safety protocols is mandatory during handling and disposal.
Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure the following PPE is worn:
-
Eye and Face Protection: Safety glasses with side-shields or goggles, and a face shield are recommended to protect against splashes and dust.[1][2]
-
Lab Coat: To protect clothing.
-
Respiratory Protection: If there is a risk of dust inhalation, a NIOSH-approved respirator should be used.
Step-by-Step Disposal Plan
The primary method for the disposal of this compound is to entrust it to a licensed waste disposal company.[1] This ensures that the chemical is managed in an environmentally responsible and compliant manner.
Operational Procedure:
-
Segregation and Labeling:
-
Store waste this compound in a dedicated, clearly labeled, and sealed container.
-
The container should be compatible with the chemical and in good condition to prevent leaks.
-
Label the container with the full chemical name: "Waste this compound" and appropriate hazard symbols.
-
-
Spill Management:
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be disposed of as hazardous waste.
-
Place these items in a designated, sealed waste container.
-
-
Contaminated Packaging:
-
Arranging for Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the waste containers.
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
Quantitative Data Summary
While specific quantitative limits for disposal are determined by local and national regulations, the following table summarizes key identifiers for this compound.
| Identifier | Value |
| CAS Number | 1868-00-4 |
| Molecular Formula | C15H8F6O |
| Molecular Weight | 318.22 g/mol |
| Hazard Class (GHS) | Skin Irritant (Category 2), Eye Irritant (Category 2), May cause respiratory irritation |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 3,3'-Bis(trifluoromethyl)benzophenone
Essential Safety and Handling Guide for 3,3'-Bis(trifluoromethyl)benzophenone
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this compound, minimizing risk and establishing a secure laboratory environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, a thorough risk assessment should be conducted. The following table summarizes the recommended personal protective equipment based on Safety Data Sheets (SDS).[1][2][3][4]
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) approved standards. Protects against dust particles and splashes.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Breakthrough time and glove thickness should be appropriate for the duration of the task. Inspect gloves before use.[3][4] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. For larger quantities or risk of significant exposure, chemical-resistant coveralls may be required. | Provides a barrier against skin contact.[4] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH/MSHA or European Standard EN 149 approved particulate respirator is recommended. | A respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149 must be followed whenever workplace conditions warrant a respirator's use. |
Operational Plan for Safe Handling
This step-by-step guide outlines the procedural workflow for handling this compound from receipt to disposal.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][2]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
-
Material and Equipment: Gather all necessary equipment, including a calibrated scale, appropriate glassware, and a designated waste container before handling the compound.
Handling the Compound
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Weighing: To minimize dust generation, weigh the solid compound carefully. A balance with a draft shield is recommended.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly. Avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
Transfers: Use appropriate tools (e.g., spatula, pipette) to transfer the compound and its solutions.
Post-Handling
-
Decontamination: Clean all surfaces and equipment that have come into contact with the compound.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]
First Aid Measures
In the event of exposure, follow these first aid procedures immediately.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][5] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation occurs, get medical advice/attention.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[1][3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[5] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
This includes unused material, reaction byproducts, and contaminated materials such as gloves, filter paper, and pipette tips.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and disposed of as hazardous waste.
-
After rinsing, the container labels should be defaced or removed before disposal as regular waste, following institutional guidelines.
-
-
Disposal Method:
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
